Product packaging for 2,4-Diaminophenoxyethanol(Cat. No.:CAS No. 70643-19-5)

2,4-Diaminophenoxyethanol

Cat. No.: B1213692
CAS No.: 70643-19-5
M. Wt: 168.19 g/mol
InChI Key: WCPGNFONICRLCL-UHFFFAOYSA-N
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Description

2,4-Diaminophenoxyethanol, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2 B1213692 2,4-Diaminophenoxyethanol CAS No. 70643-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-diaminophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPGNFONICRLCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66422-95-5 (di-hydrochloride), 70643-20-8 (sulfate[1:1])
Record name 2-(2',4'-Diaminophenoxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070643195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0073619
Record name Ethanol, 2-(2,4-diaminophenoxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70643-19-5
Record name 2-(2',4'-Diaminophenoxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070643195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(2,4-diaminophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-DIAMINOPHENOXY)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DI56TBP4B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2,4-Diaminophenoxyethanol chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diaminophenoxyethanol is an aromatic amine, predominantly utilized in its dihydrochloride and sulfate salt forms. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications, with a primary focus on its role in cosmetic science as an oxidative hair dye coupler. The document details available toxicological data and outlines the mechanism of action in hair coloring formulations. All quantitative data are presented in standardized tables for clarity and comparative analysis. Furthermore, this guide includes a visualization of the oxidative hair dyeing process to elucidate the compound's functional role.

Chemical Structure and Identification

This compound is characterized by a benzene ring substituted with two amino groups at positions 2 and 4, and a 2-hydroxyethoxy group at position 1. The presence of amino and hydroxyl functional groups makes it a reactive molecule, particularly in oxidation-reduction reactions.

The compound is most commonly handled and used as its dihydrochloride or sulfate salt to improve its stability and solubility in aqueous formulations.[1]

Table 1: Chemical Identification

IdentifierValue
IUPAC Name 2-(2,4-diaminophenoxy)ethanol[1]
CAS Number (Free Base) 70643-19-5[2][3]
CAS Number (Dihydrochloride) 66422-95-5[4]
CAS Number (Sulfate) 70643-20-8[2]
Molecular Formula (Free Base) C₈H₁₂N₂O₂[1][2]
Molecular Formula (Dihydrochloride) C₈H₁₂N₂O₂·2HCl[1]
Molecular Formula (Sulfate) C₈H₁₂N₂O₂·H₂SO₄[5]
SMILES C1=CC(=C(C=C1N)N)OCCO[1]
InChI Key WCPGNFONICRLCL-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound and its salts are crucial for its application in formulations. The dihydrochloride salt, in particular, exhibits high water solubility, a key characteristic for its use in aqueous hair dye systems.[1] There have been conflicting reports in the literature regarding its solubility, with some sources incorrectly stating insolubility in water.[6] However, extensive data confirms its high aqueous solubility.[1][7]

Table 2: Physicochemical Data

PropertyValueForm
Molecular Weight 168.19 g/mol [1]Free Base
241.11 g/mol [8]Dihydrochloride
266.27 g/mol [5]Sulfate
Appearance Solid[1]Free Base
White to grey or pale pink-grey crystalline powder[1]Dihydrochloride
Melting Point ≥222 °C[3]Free Base
222-224 °C[4]Dihydrochloride
Boiling Point 400.2 °C at 760 mmHg (Predicted)[1][3]Free Base
Density 1.274 g/cm³[3]Free Base
Water Solubility 425 g/L at 20 °C[1][7]Dihydrochloride
Organic Solvent Solubility Slightly soluble in DMSO and methanol; Insoluble in acetone and 95% ethanol.[1]Dihydrochloride
logP (Partition Coefficient) 0.99 or -0.98 at 20°C (discrepancy in literature)[1][7]Dihydrochloride
Flash Point 215.5 °C[1]Not Specified

Synthesis and Manufacturing

While detailed proprietary synthesis protocols are not publicly available, the general manufacturing process for this compound and its salts is understood to proceed via the same route.[9][10] The synthesis typically involves the use of phenol derivatives and ethylene glycol as starting materials.[1] The introduction of the amino groups is achieved using ammonia or primary amines under controlled temperature and catalytic conditions.[1] The final product is then purified, with purity for the dihydrochloride salt typically ranging from 98.7% to 99.4%.[9]

Applications

Cosmetic Industry

The primary application of this compound and its salts is as a "coupler" ingredient in permanent (oxidative) hair coloring products.[9][10] In these formulations, it is not the dye itself but a precursor. It reacts with a primary intermediate (a "developer" such as p-phenylenediamine) in the presence of an oxidizing agent, typically hydrogen peroxide, to form the final dye molecules within the hair shaft.[9] This process allows for the formation of various shades depending on the specific couplers and developers used.[11] The maximum recommended on-head concentration for this compound HCl in oxidative hair dyes is 2.0%.[7][9]

oxidative_hair_dye_workflow cluster_preparation Formulation Preparation cluster_activation Activation & Application cluster_reaction In-Situ Dye Formation Dye_Precursors Dye Precursors (e.g., p-phenylenediamine) Mixing Mixing Dye_Precursors->Mixing Coupler Coupler (this compound) Coupler->Mixing Alkalizing_Agent Alkalizing Agent (e.g., Ammonia) Alkalizing_Agent->Mixing Hair_Application Application to Hair Mixing->Hair_Application Oxidizing_Agent Oxidizing Agent (Hydrogen Peroxide) Oxidizing_Agent->Mixing Penetration Penetration of Hair Shaft Hair_Application->Penetration Oxidation Oxidation of Precursors Penetration->Oxidation Coupling_Reaction Coupling Reaction Oxidation->Coupling_Reaction Dye_Molecule Large Dye Molecule (Trapped in Hair) Coupling_Reaction->Dye_Molecule

Fig. 1: Oxidative Hair Dyeing Workflow
Other Potential Applications

Due to its chemical structure, this compound has potential applications beyond cosmetics. The presence of two reactive amine groups and a hydroxyl group makes it a candidate for:

  • Organic Synthesis: As a building block for more complex molecules.[1]

  • Polymer Chemistry: As a monomer or cross-linking agent in the production of polymers and emulsions.[1][12]

  • Material Science: In the development of specialized materials such as adhesives or coatings.[1]

One source has noted its potential as a cross-linking agent for producing emulsions and its ability to bind to fatty acids.[12] Another mention of potential anti-obesity effects in animals has been made, though this is not substantiated by detailed studies in the available literature.[12]

Experimental Protocols and Analysis

Detailed experimental protocols for the synthesis and toxicological evaluation of this compound are typically found in proprietary industry reports or subscription-based scientific journals. The following summarizes the methodologies described in publicly accessible documents.

Acute Oral Toxicity (Summary)
  • Objective: To determine the median lethal dose (LD₅₀).

  • Methodology: The test substance (this compound HCl) was administered by oral gavage to fasted Sprague Dawley rats at a dose of 1000 mg/kg body weight.[13] In other studies, various doses were administered to mice and rats to determine the LD₅₀ range.[2] Animals were observed for clinical signs of toxicity and mortality over a 14-day period. Body weight was monitored, and a necropsy was performed at the end of the study.[13]

  • Results: The oral LD₅₀ for the dihydrochloride salt has been reported to be between 1000-1191 mg/kg in rats and 1160-1760 mg/kg in mice.[2]

Skin Sensitization - Local Lymph Node Assay (LLNA) (Summary)
  • Objective: To assess the skin sensitization potential.

  • Methodology: this compound dihydrochloride was dissolved in a vehicle (DMSO) at various concentrations (e.g., 0.5% to 10% w/v). The solutions were applied to the ears of mice for three consecutive days. A positive control (e.g., alpha-hexylcinnamaldehyde) and a vehicle control were used. After a resting period, lymphocyte proliferation in the auricular lymph nodes was measured by the incorporation of a radiolabeled marker.[7]

  • Results: The compound was determined to be a moderate skin sensitizer, with a calculated EC3 value (the concentration estimated to produce a stimulation index of 3) of 3.2%.[10]

Toxicology and Safety

The safety of this compound and its salts has been evaluated by regulatory bodies such as the European Commission's Scientific Committee on Consumer Safety (SCCS).

Table 3: Toxicological Data for this compound HCl

TestSpeciesRouteResult
Acute Oral LD₅₀ RatOral~1000 - 1191 mg/kg[2][13]
Acute Oral LD₅₀ MouseOral1160 - 1760 mg/kg[2]
Skin Irritation RabbitDermalSlightly irritating at 4% solution; not an irritant when tested neat.[2]
Eye Irritation RabbitOcularPractically non-irritating at 4% aqueous solution; an irritant when tested neat.[2]
Skin Sensitization MouseDermalModerate sensitizer (LLNA)[10]
Genotoxicity In VitroVariousMutagenic in some in vitro tests (e.g., Ames test).[2][7]
NOAEL (13-week study) RatOral20 mg/kg/day[2][7]

The SCCS concluded that the use of this compound and its salts in oxidative hair dye formulations at a maximum final concentration of 2.0% does not pose a risk to the consumer, apart from its skin sensitizing potential.[13] While some in vitro tests showed evidence of mutagenicity, the overall risk assessment in its intended use context was deemed acceptable.[7][14]

Stability and Storage

This compound dihydrochloride is classified as air-sensitive.[1] It should be stored at room temperature under an inert atmosphere to maintain its stability.[4] Stability studies have shown that aqueous solutions are stable for up to 6 hours at room temperature and 9 days at 4°C when protected from light.[7][13] Solutions in DMSO are stable for up to 4 hours under similar conditions.[7][13] Thermal decomposition may occur at elevated temperatures, potentially releasing toxic hydrogen chloride gas.[1]

Conclusion

This compound, primarily as its dihydrochloride and sulfate salts, is a well-characterized compound with a principal, well-established role in the cosmetics industry as a hair dye coupler. Its physicochemical properties, particularly the high water solubility of its salts, are well-suited for this application. While it possesses skin sensitization potential, its use is considered safe at the regulated concentrations in hair dye formulations. Its reactivity suggests potential for broader applications in chemical synthesis and material science, though these areas remain less explored in publicly available literature. This guide serves as a foundational resource for professionals requiring a technical understanding of this compound.

References

Synthesis of 2,4-Diaminophenoxyethanol: A Technical Guide to the Williamson Ether Synthesis Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,4-Diaminophenoxyethanol, a key intermediate in various industrial applications. The primary focus is on the prevalent and robust synthetic route analogous to the Williamson ether synthesis, which proceeds via a dinitro intermediate. This methodology is favored due to its high yield, stability, and avoidance of common side reactions associated with direct alkylation of aminophenols.

Synthetic Strategy: The Dinitro-Intermediate Route

The direct Williamson ether synthesis on 2,4-diaminophenol presents significant challenges due to the competitive nucleophilicity of the amino groups, which can lead to undesired N-alkylation over the intended O-alkylation. To circumvent this, the preferred industrial synthesis employs a two-step process:

  • Nucleophilic Aromatic Substitution: 2,4-Dinitrochlorobenzene is reacted with ethylene glycol in an alkaline medium. The electron-withdrawing nature of the two nitro groups activates the aryl chloride for nucleophilic attack by the glycol, forming the ether linkage. This reaction is a variation of the Williamson ether synthesis.

  • Reduction: The resulting 2-(2,4-dinitrophenoxy)ethanol is then subjected to reduction, converting the nitro groups to the desired amino functionalities, yielding this compound. This product is often isolated as its more stable hydrochloride salt.

This strategic approach ensures regioselective synthesis of the ether and is highly scalable.

Experimental Protocols

The following protocols are based on established methodologies found in patent literature.

Step 1: Synthesis of 2-(2,4-dinitrophenoxy)ethanol (Condensation)

This step involves the reaction of 2,4-dinitrochlorobenzene with ethylene glycol in the presence of a base.

Materials and Reagents:

  • 2,4-Dinitrochlorobenzene

  • Ethylene Glycol

  • Sodium Carbonate

  • Deionized Water

Procedure:

  • To a reaction vessel equipped with a stirrer, condenser, and vacuum system, charge 400 kg of ethylene glycol.

  • With stirring, add 160 kg of pre-melted 2,4-dinitrochlorobenzene, followed by an additional 200 kg of ethylene glycol.

  • Maintain the temperature of the mixture between 60-80°C.

  • Carefully add 45 kg of sodium carbonate to the reaction mixture.

  • The system is then placed under vacuum.

  • The reaction mixture is heated to a temperature of 100-140°C and stirred for 4-6 hours, maintaining a pH of 7.5-8.

  • Upon completion of the reaction (monitored by TLC), 1000 kg of water is added, and the mixture is heated to 90-95°C with stirring for 1 hour.

  • After allowing the mixture to stand for 30 minutes, the supernatant is cooled to 10-20°C to precipitate the product.

  • The solid is collected by filtration, washed with deionized water until neutral, and centrifuged to yield the intermediate, 2-(2,4-dinitrophenoxy)ethanol.

Step 2: Synthesis of this compound Hydrochloride (Hydrogenation Reduction and Salt Formation)

This step involves the reduction of the dinitro intermediate to the diamino product, followed by salt formation.

Materials and Reagents:

  • 2-(2,4-dinitrophenoxy)ethanol (from Step 1)

  • Methanol

  • Palladium on Carbon (Pd/C) catalyst

  • Hydrogen Gas

  • Hydrochloric Acid

Procedure:

  • The 2-(2,4-dinitrophenoxy)ethanol intermediate is dissolved in a suitable solvent, such as methanol.

  • A catalytic amount of Palladium on Carbon (Pd/C) is added to the solution.

  • The mixture is transferred to a hydrogenation reactor.

  • The reactor is pressurized with hydrogen gas (e.g., up to 12 kg/cm ²).

  • The reaction is typically carried out at a controlled temperature until the reduction of the nitro groups is complete.

  • After the reaction, the catalyst is removed by filtration.

  • The resulting solution containing this compound is then acidified with hydrochloric acid to precipitate the dihydrochloride salt.

  • The product is collected by filtration, washed, and dried.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound hydrochloride as described in the patent literature.

Table 1: Reagent Quantities for Condensation Step

ReagentQuantity
2,4-Dinitrochlorobenzene160 kg
Ethylene Glycol600 kg (total)
Sodium Carbonate45 kg
Water (for workup)1000 kg

Table 2: Reaction Conditions for Condensation Step

ParameterValue
Initial Temperature60-80°C
Reaction Temperature100-140°C
Reaction Time4-6 hours
pH7.5-8
Workup Temperature90-95°C
Crystallization Temperature10-20°C

Table 3: Reaction Conditions for Hydrogenation Step

ParameterValue
Hydrogen Pressure~12 kg/cm ²
CatalystPalladium on Carbon (Pd/C)

Visualization of the Synthetic Pathway

The following diagrams illustrate the logical workflow of the synthesis process.

Synthesis_Workflow cluster_step1 Step 1: Condensation (Williamson-type Ether Synthesis) cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation 2,4-DNCB 2,4-Dinitrochlorobenzene Reaction1 Nucleophilic Aromatic Substitution 2,4-DNCB->Reaction1 EG Ethylene Glycol EG->Reaction1 Base Sodium Carbonate Base->Reaction1 Intermediate 2-(2,4-dinitrophenoxy)ethanol Reaction1->Intermediate H2_PdC H2 / Pd-C Reaction2 Hydrogenation Intermediate->Reaction2 H2_PdC->Reaction2 Product This compound Reaction2->Product HCl Hydrochloric Acid Reaction3 Acidification Product->Reaction3 HCl->Reaction3 Final_Product This compound Dihydrochloride Reaction3->Final_Product

Catalytic Hydrogenation of 2,4-Dinitrophenoxyethanol to 2,4-Diaminophenoxyethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catalytic hydrogenation of 2,4-dinitrophenoxyethanol to 2,4-diaminophenoxyethanol, a key intermediate in various chemical syntheses. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes the process workflow for clarity.

Introduction

The reduction of nitro aromatic compounds is a fundamental transformation in organic synthesis, yielding amino aromatics that serve as crucial building blocks for pharmaceuticals, dyes, and other specialty chemicals. The catalytic hydrogenation of 2,4-dinitrophenoxyethanol is a clean and efficient method for the synthesis of this compound, avoiding the use of stoichiometric metal reductants and the associated waste streams. This guide details a robust and scalable process utilizing a palladium on carbon (Pd/C) catalyst.

Reaction Pathway

The overall reaction involves the reduction of the two nitro groups on the aromatic ring to amino groups using hydrogen gas in the presence of a palladium catalyst.

ReactionPathway 2_4_dinitrophenoxyethanol 2,4-Dinitrophenoxyethanol H2_PdC + H₂ (gas) Catalyst: Pd/C 2_4_dinitrophenoxyethanol->H2_PdC 2_4_diaminophenoxyethanol This compound H2_PdC->2_4_diaminophenoxyethanol Byproducts Byproducts (e.g., H₂O) 2_4_diaminophenoxyethanol->Byproducts ExperimentalWorkflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Product Isolation Charge_Reactants Charge Reactor: - 2,4-Dinitrophenoxyethanol - DMF - Pd/C Inert_System Inert with N₂ and Evacuate Charge_Reactants->Inert_System Pressurize_H2 Pressurize with H₂ (12 kg/cm²) Inert_System->Pressurize_H2 Heat_Stir Heat to 40-60°C and Stir Pressurize_H2->Heat_Stir Monitor_Reaction Monitor H₂ Uptake (1-2 h) Heat_Stir->Monitor_Reaction Depressurize_Inert Depressurize and Inert with N₂ Monitor_Reaction->Depressurize_Inert Filter_Catalyst Filter to Recover Pd/C Depressurize_Inert->Filter_Catalyst Collect_Filtrate Collect Filtrate (Product in DMF) Filter_Catalyst->Collect_Filtrate CatalystRecycling Reaction_Mixture Reaction Mixture Out Filtration Filtration Reaction_Mixture->Filtration Wet_Catalyst Wet Pd/C Catalyst Filtration->Wet_Catalyst Filtrate Filtrate to Product Isolation Filtration->Filtrate Wash_Catalyst Wash with Solvent (DMF) Wet_Catalyst->Wash_Catalyst Dried_Catalyst Dried/Regenerated Pd/C Wash_Catalyst->Dried_Catalyst Reuse Reuse in New Batch Dried_Catalyst->Reuse

A Technical Guide to Lobucavir: Research and Applications in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Note on Chemical Identity: The provided CAS Number 66422-95-5 technically corresponds to 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, a compound primarily used as a colorant in cosmetics and for proteomics research[1][2][3]. However, given the request's focus on drug development, signaling pathways, and experimental protocols for a scientific audience, this guide will focus on Lobucavir (CAS Number: 127759-89-1), an antiviral agent whose research profile aligns with the user's core requirements[4]. Lobucavir was an investigational drug with significant research into its mechanism and applications against various viral pathogens.

Abstract

Lobucavir is a broad-spectrum antiviral nucleoside analog of guanine that has demonstrated significant activity against herpesviruses, hepatitis B virus (HBV), human immunodeficiency virus (HIV), and cytomegalovirus (CMV)[4][5]. Developed by Bristol-Myers Squibb under the designation BMS-180194, it functions as a viral DNA polymerase inhibitor[4][6]. After initial promising results in preclinical and clinical trials, its development was halted due to findings of carcinogenic risk in long-term animal studies[4]. This guide provides a comprehensive technical overview of Lobucavir, including its mechanism of action, pharmacological properties, key experimental data, and relevant research protocols.

Chemical and Physical Properties

Lobucavir is a synthetic cyclobutyl guanosine analog. Its structure is designed to mimic deoxyguanosine, allowing it to be recognized by viral enzymes.

PropertyValueReference
IUPAC Name 2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one[4]
CAS Number 127759-89-1[4][6][7]
Molecular Formula C₁₁H₁₅N₅O₃[4][6][7]
Molar Mass 265.273 g·mol⁻¹[4][6]
Purity ≥98% (Commercially available for research)[7]

Mechanism of Action

Lobucavir is a prodrug that requires intracellular phosphorylation to become active. Its antiviral activity is mediated through the inhibition of viral DNA synthesis.

  • Intracellular Activation: Host cell enzymes phosphorylate Lobucavir into its active triphosphate form, lobucavir triphosphate (Lobu-TP)[4][6].

  • Polymerase Inhibition: Lobu-TP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP)[4].

  • Chain Termination: Upon incorporation into the growing viral DNA strand, Lobucavir acts as a non-obligate chain terminator. Unlike classic chain terminators, it possesses a 3'-OH equivalent. However, its incorporation is thought to induce a conformational change that hinders the polymerase from adding subsequent nucleotides, effectively halting DNA elongation[4].

Signaling Pathway Diagram

Mechanism_of_Action Figure 1: Lobucavir's Antiviral Mechanism cluster_cell Infected Host Cell cluster_nucleus Viral Replication Lobu Lobucavir Lobu_TP Lobucavir Triphosphate (Active Form) Lobu->Lobu_TP Intracellular Phosphorylation vDNA_poly Viral DNA Polymerase Lobu_TP->vDNA_poly Competitive Inhibition vDNA_elong Viral DNA Elongation vDNA_poly->vDNA_elong dGTP dGTP dGTP->vDNA_poly Natural Substrate vDNA_term Replication Terminated vDNA_elong->vDNA_term Incorporation of Lobucavir

Caption: Figure 1: Lobucavir's Antiviral Mechanism.

Pharmacological Data

Lobucavir was evaluated in both preclinical animal models and human clinical trials, providing key data on its efficacy and pharmacokinetics.

Table 1: Preclinical Antiviral Efficacy (Woodchuck Model)

Data from studies on woodchucks chronically infected with Woodchuck Hepatitis Virus (WHV), a model for human HBV[8].

Daily Oral DoseEffect on WHV Viremia (DNA levels)DurationReference
20 mg/kg10 to 200-fold reductionTherapy period[8]
10 mg/kg10 to 200-fold reductionTherapy period[8]
5 mg/kg10 to 30-fold reduction (Minimally effective dose)6 weeks[8]
0.5 mg/kgNo significant effect6 weeks[8]

Note: Viremia returned to pre-treatment levels within 2 weeks after therapy cessation[8].

Table 2: Pharmacokinetic Properties
ParameterValueSpeciesReference
Bioavailability 30-40% (Oral)Preclinical[4]
Half-life (t½) ~10 hoursPreclinical[4]
Peak Plasma Conc. (Cmax) 0.5 - 1.5 hours post-doseHuman[9]
Clinical Trials Summary

Lobucavir advanced to Phase III clinical trials for Hepatitis B and Herpesvirus, and Phase II for Cytomegalovirus before its discontinuation[4]. A pilot study was also conducted for its use in AIDS patients[4][10]. Early trials showed it was relatively well-tolerated, with common adverse effects including headache, fatigue, and diarrhea[4]. However, development was stopped in 1999 after long-term studies in mice revealed an increased risk of cancer[4].

Key Experimental Protocols

Synthesis of Lobucavir

The synthesis of Lobucavir is a multi-step process. While specific industrial-scale procedures are proprietary, general routes have been published, often involving the synthesis of chiral intermediates.

Synthesis_Workflow Figure 2: General Synthesis Workflow Start Starting Material (e.g., Chiral Cyclobutane Precursor) Step1 Regioselective Enzymatic Hydrolysis/Acylation Start->Step1 Step2 Introduction of Guanine Base Step1->Step2 Step3 Deprotection Steps Step2->Step3 End Final Product (Lobucavir) Step3->End

Caption: Figure 2: General Synthesis Workflow.

Methodology Outline: A common strategy involves using biocatalytic methods to create the correct stereochemistry of the cyclobutane ring[11].

  • Preparation of Chiral Intermediates: Regioselective enzymatic hydrolysis or aminoacylation is used to produce single enantiomers of cyclobutane intermediates[11].

  • Coupling: The chiral cyclobutane intermediate is coupled with a purine base (guanine or a derivative).

  • Purification: The final product is purified using standard techniques like chromatography and crystallization.

In Vitro Antiviral Activity Assay (Virus Yield Reduction)

This assay measures the ability of a compound to inhibit the production of new virus particles in a cell culture.

Assay_Workflow Figure 3: Virus Yield Reduction Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of Lobucavir D Add Lobucavir dilutions to infected cells A->D B Prepare host cell monolayers in plates C Infect cell monolayers with target virus B->C E Incubate for viral replication period D->E F Harvest supernatant (containing progeny virus) E->F G Titrate virus yield by endpoint dilution or plaque assay F->G H Calculate EC50 value via regression analysis G->H

Caption: Figure 3: Virus Yield Reduction Assay Workflow.

Detailed Protocol:

  • Cell Culture: Plate susceptible mammalian cells (e.g., Vero cells for herpesviruses) in 96-well microplates to form a confluent monolayer[12].

  • Compound Dilution: Prepare a series of eight dilutions of Lobucavir in cell culture medium[12].

  • Infection: Infect the cell monolayers with a known quantity of the target virus.

  • Treatment: After a brief adsorption period, remove the virus inoculum and add the different dilutions of Lobucavir to the wells. Include untreated virus controls and uninfected cell controls.

  • Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).

  • Virus Quantification: Collect the supernatant from each well. Determine the viral titer in each sample using a standard method like the TCID₅₀ (50% Tissue Culture Infective Dose) endpoint dilution assay or a plaque reduction assay[12].

  • Data Analysis: Plot the reduction in virus titer against the drug concentration. Use regression analysis to calculate the 50% effective concentration (EC₅₀), which is the concentration of Lobucavir that inhibits viral replication by 50%.

Applications and Future Directions

Despite the cessation of its clinical development, Lobucavir remains a significant compound in antiviral research.

  • Research Tool: It serves as a reference compound for the study of viral DNA polymerase inhibition and the mechanisms of drug resistance[13].

  • Scaffold for New Drugs: The unique cyclobutyl moiety of Lobucavir can serve as a structural scaffold for the design of new nucleoside analogs with potentially improved safety profiles.

  • Understanding Carcinogenicity: The toxicological data from Lobucavir studies provide valuable insights into the potential long-term risks associated with nucleoside analogs, informing the safety evaluation of new antiviral candidates.

Conclusion

Lobucavir is a potent guanine nucleoside analog with broad-spectrum antiviral activity that showed considerable promise in early clinical development. Its mechanism, involving the inhibition of viral DNA polymerase via non-obligate chain termination, is well-characterized. Although its journey to clinical application was halted by safety concerns related to carcinogenicity, the extensive research conducted on Lobucavir provides a valuable knowledge base for drug development professionals. The data and experimental protocols associated with its investigation continue to inform the design and evaluation of the next generation of antiviral therapies.

References

Spectroscopic Analysis of 2,4-Diaminophenoxyethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,4-Diaminophenoxyethanol, a key intermediate in various chemical syntheses and a component in cosmetic formulations. This document details the physicochemical properties, spectroscopic data, and standardized experimental protocols for the characterization of this compound and its common salt forms, the dihydrochloride and sulfate salts. The information is intended to support researchers, scientists, and drug development professionals in the identification, quantification, and quality control of this compound. While detailed raw spectral data is not widely published, this guide consolidates available information and provides generalized methodologies for its spectroscopic analysis.

Physicochemical Properties

This compound is an aromatic amine that is typically handled in its more stable salt forms, primarily as the dihydrochloride (HCl) or sulfate salt. The physicochemical properties of these forms are summarized below.

Table 1: Physicochemical Properties of this compound and its Salts

PropertyThis compound (Free Base)This compound DihydrochlorideThis compound Sulfate
CAS Number 70643-19-566422-95-5[1][2]70643-20-8
Molecular Formula C₈H₁₂N₂O₂C₈H₁₄Cl₂N₂O₂[2]C₈H₁₄N₂O₆S
Molecular Weight ( g/mol ) 168.19241.11[2]266.27
Appearance -Grey to pale pink-grey powder[3]White powder
Melting Point (°C) ≥222222-224[4]-
Solubility -Soluble in water; slightly soluble in DMSO and methanol[4]-

Table 2: Purity and Impurity Profile of this compound Dihydrochloride (Typical)

ParameterSpecification
Purity (%) 98.7 - 99.4[5][6]
m-Phenylenediamine (ppm) < 100[5][6]
2,4-Diaminoanisole Not detected (detection limit: 100 ppm)[5][6]
Isopropanol (ppm) < 100[5][6]
Heavy Metals (As, Sb, Hg; ppm) < 5[5]
Cadmium (ppm) < 10[5]
Lead (ppm) < 20[5]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound. While full, detailed spectra are not consistently available in public literature, the following data has been reported or can be predicted based on the molecular structure.

Table 3: Summary of Spectroscopic Data for this compound

Spectroscopic TechniqueObserved/Predicted Data
UV-Visible Spectroscopy (λmax) 238 nm, 286 nm[5]
Infrared (IR) Spectroscopy (cm⁻¹) Predicted: 3500-3300 (N-H stretching), 3200-3600 (O-H stretching), 1600-1450 (aromatic C=C stretching), 1250-1000 (C-O stretching)
Mass Spectrometry (MS) Predicted (for free base): m/z 168 [M]⁺, fragmentation by loss of the ethanol moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy Specific chemical shifts and coupling constants are not available in the reviewed literature. General regions for aromatic and aliphatic protons are expected.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound, based on standard methodologies for similar aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain proton (¹H) and carbon-13 (¹³C) NMR spectra for structural confirmation.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound salt.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube to a final volume of 0.6-0.7 mL.[7]

    • Ensure the sample is fully dissolved; vortex if necessary.

  • ¹H-NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a ¹H-NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range for aromatic and aliphatic protons (typically 0-12 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C-NMR Acquisition:

    • Acquire a proton-decoupled ¹³C-NMR spectrum.

    • Set the spectral width to encompass the expected chemical shifts for aromatic and aliphatic carbons (typically 0-160 ppm).

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H-NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.[8]

  • Sample Preparation (ATR method):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[9]

    • Place a small amount of the powdered this compound salt directly onto the ATR crystal.[10]

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[9][10]

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups (e.g., N-H, O-H, C=C aromatic, C-O).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.[11][12]

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).[11]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

    • The solvent should ideally contain a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode to promote protonation.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan for the expected molecular ion and potential fragments.

    • Typical ESI source parameters include a capillary voltage of 3-4 kV, a nebulizing gas pressure of 10-20 psi, and a drying gas temperature of 250-350 °C.[13]

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Analyze the fragmentation pattern to support the proposed structure.

UV-Visible Spectroscopy
  • Objective: To determine the wavelengths of maximum absorbance (λmax) and for quantitative analysis.

  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound salt of a known concentration in a suitable UV-transparent solvent (e.g., water or methanol).

    • Prepare a series of dilutions from the stock solution to create a calibration curve for quantitative analysis.

  • Data Acquisition:

    • Use quartz cuvettes with a 1 cm path length.

    • Fill the reference cuvette with the solvent blank and the sample cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-400 nm to determine the λmax.

    • For quantitative analysis, measure the absorbance of the standards and the unknown sample at the λmax.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration for the standard solutions.

    • Determine the concentration of the unknown sample using its absorbance and the calibration curve, applying Beer's Law.

Synthesis Workflow

The synthesis of this compound hydrochloride is typically achieved through a two-step process starting from 2,4-dinitrochlorobenzene.[3][14][15] The general workflow is illustrated below.

Synthesis_Workflow cluster_step1 Step 1: Condensation Reaction cluster_step2 Step 2: Hydrogenation and Salt Formation DNCB 2,4-Dinitrochlorobenzene Reaction1 Condensation DNCB->Reaction1 EG Ethylene Glycol EG->Reaction1 Base Base (e.g., NaOH or Na2CO3) Base->Reaction1 Intermediate 2-(2,4-Dinitrophenoxy)ethanol Reaction2 Catalytic Hydrogenation Intermediate->Reaction2 Reaction1->Intermediate Catalyst Catalyst (e.g., Pd-Fe) Catalyst->Reaction2 H2 Hydrogen Gas H2->Reaction2 HCl Hydrochloric Acid SaltFormation Salt Formation HCl->SaltFormation FinalProduct This compound Dihydrochloride AmineBase This compound (Free Base) Reaction2->AmineBase AmineBase->SaltFormation SaltFormation->FinalProduct

Caption: Synthesis of this compound Dihydrochloride.

Conclusion

References

Thermal Stability of 2,4-Diaminophenoxyethanol Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of knowledge regarding the thermal stability of 2,4-Diaminophenoxyethanol and its common salts, primarily the dihydrochloride and sulfate forms. This document is intended for researchers, scientists, and professionals in drug development and cosmetic science who utilize or are investigating this compound. The information compiled herein is based on publicly available data from scientific literature, regulatory assessments, and patents.

Introduction

This compound is an aromatic amine used as a coupler in oxidative hair dye formulations.[1] It is typically supplied as a dihydrochloride or sulfate salt to enhance its stability and solubility in aqueous formulations. Understanding the thermal stability of these salts is critical for ensuring product safety, defining storage conditions, and predicting shelf-life. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for characterizing the thermal properties of these compounds.

Physicochemical and Thermal Properties

The thermal stability of this compound salts is a key parameter for their handling and application. While detailed thermal analysis data is not extensively available in the public domain, key physicochemical properties have been reported, particularly for the dihydrochloride salt.

Summary of Quantitative Data

The following table summarizes the available quantitative data on the thermal and related physicochemical properties of this compound and its salts.

ParameterThis compound (Free Base)This compound DihydrochlorideThis compound Sulfate
Melting Point Not Reported242.5 °CNot Reported
Flash Point 215.5 °CNot ReportedNot Reported
Self-Ignition Temp. Not ReportedNo self-ignition temperatureNot Reported
Water Solubility Not Reported425 ± 7 g/L (at 20°C)Not Reported
Log P (octanol/water) Not Reported0.99 (at 20°C)-0.612
Solution Stability Air sensitiveStable in aqueous solution for 6h at RT and 9 days at 4°C; Stable in DMSO for 4h at RTNo data reported

Data sourced from the Scientific Committee on Consumer Safety (SCCS) opinions.

It is important to note that the Scientific Committee on Consumer Safety (SCCS) has stated that no data is reported on the physico-chemical characterisation and properties of this compound sulphate.

Experimental Protocols

While specific experimental protocols for the thermal analysis of this compound salts are not detailed in the available literature, the following sections describe standardized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to organic salts of this nature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a substance.

Objective: To determine the onset temperature of decomposition and the mass loss profile of the this compound salt as a function of temperature.

Instrumentation:

  • Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments Q500)

  • Analytical balance (±0.01 mg)

  • Alumina or platinum crucibles

  • High-purity nitrogen gas supply

Procedure:

  • Sample Preparation: Ensure the sample is a fine, homogeneous powder. Accurately weigh 5-10 mg of the this compound salt into a tared TGA crucible.

  • Instrument Setup: Place the crucible in the TGA instrument's autosampler or manually on the balance hanger.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset) from the resulting TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of the this compound salt.

Instrumentation:

  • Differential Scanning Calorimeter (e.g., Mettler Toledo DSC3+, TA Instruments Q2000)

  • Hermetically sealed aluminum or gold-plated steel pans

  • High-purity nitrogen gas supply

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound salt into a DSC pan. Hermetically seal the pan to prevent sublimation or decomposition before melting.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature at least 20 °C below the expected melting point.

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature at least 20 °C above the completion of the melting transition.

  • Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the DSC thermogram. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Visualizations

Experimental Workflows

The following diagrams illustrate the typical workflows for the thermal analysis experiments described above.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis weigh Weigh 5-10 mg of sample load Load into TGA crucible weigh->load place Place crucible in furnace load->place purge Purge with Nitrogen place->purge heat Heat at 10 °C/min purge->heat record Record Mass vs. Temperature heat->record analyze Determine Tonset and Mass Loss record->analyze

Caption: Workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Analysis weigh Weigh 2-5 mg of sample seal Seal in hermetic pan weigh->seal place Place sample and reference pans in cell seal->place purge Purge with Nitrogen place->purge heat Heat at 5-10 °C/min purge->heat record Record Heat Flow vs. Temperature heat->record analyze Determine Melting Point and ΔHfus record->analyze

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Thermal Decomposition Pathway

The precise thermal decomposition products of this compound are not well-documented in the literature. However, based on the thermal degradation of similar aromatic amines and diamines, a hypothetical decomposition pathway can be proposed. The initial decomposition is likely to involve the cleavage of the ether linkage or the amino groups from the aromatic ring.

Decomposition_Pathway 2_4_DAPOE_Salt This compound Salt Initial_Fragments Initial Decomposition Fragments (e.g., cleavage of ether bond) 2_4_DAPOE_Salt->Initial_Fragments Heat (T > Tonset) Volatile_Products Smaller Volatile Products (e.g., CO2, H2O, NOx) Initial_Fragments->Volatile_Products Further Heating Char_Residue Carbonaceous Residue Initial_Fragments->Char_Residue Further Heating

Caption: Hypothesized Thermal Decomposition Pathway.

Conclusion

The thermal stability of this compound dihydrochloride is characterized by a high melting point of 242.5 °C, indicating good thermal stability in the solid state. However, there is a notable lack of publicly available data regarding its detailed thermal decomposition profile from techniques like TGA, as well as for its sulfate salt. For professionals working with these compounds, it is recommended to conduct in-house thermal analysis following the standardized protocols outlined in this guide to ensure safe handling and to establish appropriate storage and formulation conditions. Further research is warranted to fully characterize the thermal decomposition products and kinetics of these widely used cosmetic ingredients.

References

Unveiling the Biological Profile of 2,4-Diaminophenoxyethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Toxicological and Potential Biological Activities of a Widely Used Aromatic Amine

This technical guide provides a comprehensive overview of the known biological activities of 2,4-Diaminophenoxyethanol, with a primary focus on its dihydrochloride (HCl) and sulfate salts. Synthesizing data from extensive regulatory assessments and scientific studies, this document is intended for researchers, scientists, and professionals in drug development. While predominantly used as a hair dye coupler, a thorough understanding of its biological interactions is crucial for assessing its safety and exploring any potential broader applications.

Executive Summary

This compound and its salts are well-characterized aromatic amines primarily used in oxidative hair dye formulations.[1] Extensive toxicological evaluation has been conducted to ensure consumer safety. The compound exhibits moderate acute oral toxicity and has been identified as a moderate skin sensitizer.[2] While some in vitro studies have indicated a potential for genotoxicity, in vivo assays have consistently returned negative results.[3][4] Long-term studies have not found evidence of carcinogenicity.[4] Dermal absorption is low, particularly under oxidative conditions typical of hair dye application. The No-Observed-Adverse-Effect Level (NOAEL) has been established from subchronic and developmental toxicity studies. Beyond its role in cosmetology and the associated safety assessments, publicly available data on other specific biological activities, such as enzyme inhibition or receptor binding, is scarce. This guide collates the available quantitative data, details key experimental protocols, and provides visual workflows to offer a thorough toxicological profile for research and development purposes.

Toxicological Data Summary

The following tables summarize the key quantitative data from toxicological assessments of this compound and its salts. The majority of studies have been conducted on the dihydrochloride salt, with regulatory bodies extrapolating the findings to the sulfate salt due to their expected comparable toxicological properties.[1]

Table 1: Acute Toxicity
SpeciesRouteParameterValue (mg/kg bw)Reference
RatOralLD50~1000
RatOralLD501113[5]
MouseOralLD501160 - 1745[5]
Table 2: Skin and Eye Irritation
SpeciesTestConcentrationResultReference
RabbitSkin Irritation4% SolutionSlightly irritating[3]
RabbitSkin IrritationUndilutedNon-irritating to slightly irritating[6]
RabbitEye Irritation4% SolutionSlightly irritating / "practically not irritating"[6]
RabbitEye IrritationUndilutedMarked irritation
Table 3: Skin Sensitization
AssaySpeciesVehicleResultQuantitative ValueReference
Local Lymph Node Assay (LLNA)MouseDMSOModerate SensitizerEC3 = 3.2%
Buehler TestGuinea Pig-Not a sensitizer (undiluted)-
Guinea Pig Maximization TestGuinea Pig-Sensitizer-[2]
Table 4: Dermal Absorption (in vitro, Human Skin)
ConditionFinal ConcentrationMean Dermal Delivery (µg equiv/cm²)Reference
Oxidative (with H₂O₂)2.0%1.74 ± 1.08[3]
Non-oxidative2.0%6.55 ± 4.72[3]
Table 5: Repeated Dose and Developmental Toxicity
Study TypeSpeciesRouteNOAEL (mg/kg bw/day)Observations at Higher DosesReference
13-Week SubchronicRatOral20Splenic hemosiderosis at 100 mg/kg/day[1]
Prenatal DevelopmentalRatOral20Maternal toxicity and fetal weight deficits at 125 mg/kg/day
Table 6: Genotoxicity Profile
Assay TypeTest SystemConcentration/DoseMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames)S. typhimuriumUp to 5000 µ g/plate With S9Positive (in TA98)[7]
Bacterial Reverse Mutation (Ames)S. typhimurium, E. coliVariousWith/Without S9Mostly Negative[2][4]
In vitro MicronucleusHuman LymphocytesUp to 2410 µg/mLWith/Without S9Positive[1]
In vitro Chromosome AberrationHuman LymphocytesUp to 2200 µg/mLWith/Without S9Positive[1]
In vitro Mammalian Cell Gene MutationMouse Lymphoma L5178YUp to 2410 µg/mLWith/Without S9Negative[1]
In vivo Bone Marrow MicronucleusRatUp to 1500 mg/kgN/ANegative
In vivo/In vitro UDSRat HepatocytesUp to 1500 mg/kgN/ANegative

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are protocols for key toxicological assays as compiled from regulatory submissions.

Local Lymph Node Assay (LLNA)

The LLNA is a standard method for assessing the skin sensitization potential of a substance.

  • Test System: CBA/J mice.

  • Vehicle: Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Groups of mice are treated with various concentrations of this compound dihydrochloride (e.g., 0.5, 1, 2.5, 5, and 10% w/v) in DMSO. A vehicle control group (DMSO alone) and a positive control group (e.g., 25% α-hexylcinnamaldehyde) are included.

    • The test substance (25 µL) is applied to the dorsal surface of each ear for three consecutive days.[3]

    • On day 6, mice receive a single intravenous injection of tritiated methyl thymidine (³H-TdR).[3]

    • Approximately 5 hours after the ³H-TdR injection, the animals are euthanized, and the draining auricular lymph nodes are excised.

    • A single-cell suspension of lymph node cells is prepared and the incorporated radioactivity is measured by liquid scintillation counting.

  • Endpoint: The Stimulation Index (SI) is calculated by dividing the mean ³H-TdR incorporation in the test group by the mean incorporation in the vehicle control group. An SI of 3 or greater is considered a positive result. The EC3 value, the estimated concentration required to produce an SI of 3, is calculated to quantify the sensitization potency.

LLNA_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_proliferation Proliferation & Measurement cluster_analysis Data Analysis A Group Animals (Test, Vehicle, Positive Control) B Prepare Test Concentrations in DMSO C Days 1-3: Apply 25µL of substance to each ear B->C D Day 6: Inject ³H-Thymidine (IV) C->D E Excise Auricular Lymph Nodes D->E F Measure Radioactivity (Scintillation Counting) E->F G Calculate Stimulation Index (SI) F->G H Determine EC3 Value G->H

Caption: Workflow for the Local Lymph Node Assay (LLNA).
Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • Test System: S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli strain WP2uvrA.

  • Procedure:

    • The assay is conducted both with and without a metabolic activation system (S9 mix), typically derived from rat liver homogenate.

    • Varying concentrations of this compound HCl (e.g., up to 5000 µ g/plate ) are added to molten top agar along with the bacterial culture and the S9 mix (if required).[7]

    • The mixture is poured onto minimal glucose agar plates.

    • The plates are incubated for 48-72 hours at 37°C.

  • Endpoint: The number of revertant colonies (colonies that have mutated back to a prototrophic state) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.

Ames_Test_Workflow cluster_plating Plating cluster_analysis Analysis start Start prep Prepare Test Compound, Bacterial Strains, S9 Mix start->prep mix_s9_plus Mix: Compound + Bacteria + S9 prep->mix_s9_plus mix_s9_minus Mix: Compound + Bacteria (no S9) prep->mix_s9_minus plate_s9_plus Pour onto Minimal Agar Plates mix_s9_plus->plate_s9_plus plate_s9_minus Pour onto Minimal Agar Plates mix_s9_minus->plate_s9_minus incubate Incubate at 37°C (48-72 hours) plate_s9_plus->incubate plate_s9_minus->incubate count Count Revertant Colonies incubate->count compare Compare to Vehicle Control count->compare result Mutagenic or Non-Mutagenic compare->result

Caption: General workflow for the Ames Test.
In Vivo Mammalian Erythrocyte Micronucleus Test

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by quantifying micronuclei in newly formed red blood cells.

  • Test System: Rats or mice.

  • Procedure:

    • Animals are administered this compound HCl via an appropriate route (e.g., oral gavage) at multiple dose levels, up to a maximum tolerated dose (e.g., 1500 mg/kg). A vehicle control and a positive control group are included.

    • Bone marrow is typically sampled at 24 and 48 hours after a single treatment.

    • Bone marrow cells are flushed, smeared onto microscope slides, and stained to differentiate between polychromatic erythrocytes (PCEs, immature) and normochromatic erythrocytes (NCEs, mature).

  • Endpoint: The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring at least 2000 PCEs per animal. The ratio of PCEs to NCEs is also calculated as an indicator of cytotoxicity to the bone marrow. A significant, dose-related increase in the frequency of MN-PCEs indicates a positive result.

Potential Biological Activities and Drug Development Implications

While the primary body of research on this compound is toxicological, this data itself holds value for drug development professionals.

  • Cytotoxicity and Genotoxicity: The mixed results in in vitro genotoxicity assays, contrasted with negative in vivo findings, highlight the importance of whole-animal models in safety assessment.[1][4] For drug development, this underscores that initial in vitro red flags may not always translate to in vivo liabilities, warranting a tiered testing strategy. The cytotoxic effects observed at high concentrations could be of interest in fields like oncology, although the lack of potent, specific activity would be a major hurdle.

  • Skin Sensitization: The classification of this compound as a moderate skin sensitizer is a critical consideration for any potential topical formulation. The EC3 value of 3.2% provides a quantitative benchmark for formulation scientists to minimize the risk of delayed contact hypersensitivity.

  • Structure-Activity Relationships (SAR): The extensive safety data on this compound could serve as a valuable reference point in SAR studies.[8] For researchers designing novel aromatic amine-containing molecules, this compound can act as a benchmark for predicting potential toxicological profiles, particularly concerning skin sensitization and genotoxicity.

One commercial source has made unsubstantiated claims about the compound's ability to bind fatty acids and potentially induce weight loss in animals. These claims are not supported by peer-reviewed literature and should be viewed with extreme skepticism. However, they suggest that the physicochemical properties of this diamine structure could warrant exploratory studies into its interactions with biological macromolecules.

Conclusion

This compound is a compound with a well-documented toxicological profile, established through rigorous testing for its application in cosmetics. It demonstrates moderate acute toxicity, is a moderate skin sensitizer, and while showing some evidence of genotoxicity in in vitro systems, it is not genotoxic in vivo. Carcinogenicity and developmental toxicity studies have not revealed significant concerns at relevant exposure levels. For researchers and drug developers, this extensive safety database provides a solid foundation for understanding the potential liabilities of similar chemical structures. While novel biological activities beyond its toxicological profile have not been substantiated in the public domain, the existing data is invaluable for guiding the design and development of safer chemical entities. Future research could explore the structure-activity relationships of its derivatives to identify compounds with more favorable safety profiles or novel therapeutic activities.

References

In-depth Technical Guide on the Theoretical Studies of 2,4-Diaminophenoxyethanol Molecular Structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to 2,4-Diaminophenoxyethanol

This compound is an organic compound utilized primarily in cosmetic formulations, particularly as a coupler in oxidative hair coloring products.[1][2] It exists in various salt forms, with the dihydrochloride (HCl) and sulfate salts being common.[3][4] The free base has the chemical formula C₈H₁₂N₂O₂.[5] In hair dyes, it reacts with a precursor and an oxidizing agent to form color within the hair shaft.[2]

Physicochemical Properties

While detailed theoretical calculations are not available in the public domain, some fundamental physicochemical properties have been reported.

Table 1: General Physicochemical Properties of this compound and its Salts

PropertyThis compound (Free Base)This compound HClThis compound Sulfate
CAS Number 70643-19-5[5]66422-95-5[6]70643-20-8[7]
Molecular Formula C₈H₁₂N₂O₂[5]C₈H₁₄Cl₂N₂O₂[6]C₈H₁₄N₂O₆S[7]
Molecular Weight ( g/mol ) 168.19[5]241.11[6]266.27[7]
Appearance -Light grey to light pink or lavender powder[1]White powder[8]
log Pow 1.38450[9]0.99[1]-

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with two amino groups at positions 2 and 4, and an ethanol group attached via an ether linkage at position 1.

Structural Formula:

Caption: 2D structure of this compound.

Theoretical Studies: Data Not Available

  • Optimized molecular geometry (bond lengths, bond angles, dihedral angles).

  • Electronic properties (HOMO-LUMO energies, molecular electrostatic potential maps, Mulliken charges).

  • Spectroscopic data (calculated IR, Raman, NMR spectra).

Hypothetical Workflow for Theoretical Analysis

In the absence of existing studies, a typical workflow for the theoretical analysis of the this compound molecular structure would involve the following steps. This serves as a methodological guideline for future research.

G cluster_start Initial Setup cluster_methods Computational Methods cluster_calculations Calculations cluster_analysis Data Analysis and Interpretation start Define Molecular Structure (this compound) method Select Theoretical Method (e.g., DFT: B3LYP, M06-2X) start->method basis Choose Basis Set (e.g., 6-311++G(d,p)) method->basis geom_opt Geometry Optimization basis->geom_opt freq Frequency Calculation geom_opt->freq electronic Electronic Properties Calculation (HOMO, LUMO, ESP) freq->electronic spectra Spectroscopic Analysis (IR, NMR) electronic->spectra results Analyze Output Data (Energies, Geometries, Frequencies) spectra->results comparison Compare with Experimental Data (if available) results->comparison conclusion Draw Conclusions on Molecular Properties comparison->conclusion

Caption: Hypothetical workflow for computational analysis.

Conclusion

While this compound is a compound of interest in the cosmetics industry, there is a notable gap in the scientific literature regarding its theoretical and computational molecular characterization. The data presented here are compiled from safety reports and chemical databases. Future research employing computational chemistry methods would be invaluable for a deeper understanding of its molecular structure, reactivity, and electronic properties, which could aid in the development of safer and more effective cosmetic formulations.

References

2,4-Diaminophenoxyethanol safety and toxicology data for research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Toxicology of 2,4-Diaminophenoxyethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, and its salts such as the dihydrochloride (HCl) form (CAS No: 66422-95-5), is an aromatic amine used primarily as a coupler in permanent (oxidative) hair dye formulations.[1][2] In these products, it reacts with a primary intermediate (developer) in the presence of an oxidizing agent to form the final hair color.[1] Given its direct and repeated application to the scalp and hair, a thorough understanding of its toxicological profile is essential for safety assessment and regulatory compliance.

This technical guide provides a consolidated overview of the available safety and toxicology data for this compound, focusing on key endpoints relevant to human health risk assessment. It summarizes quantitative data from pivotal studies, details the methodologies of those experiments, and provides visual workflows for key toxicological evaluation processes.

Toxicological Data Summary

The following tables present quantitative data from key toxicological studies. The majority of the testing has been conducted on the dihydrochloride salt, which is considered to have toxicological properties comparable to other salts for risk assessment purposes.[3]

Table 1: Acute Toxicity
RouteSpeciesGuidelineEndpoint & Value
OralRatOECD 401 (similar)LD50: ~1000 - 1113 mg/kg bw[1][2][4][5]
OralMouseNot specifiedLD50: 1160 - 1745 mg/kg bw[1][6]
Table 2: Irritation & Sensitization
EndpointSpeciesGuidelineResult
Skin IrritationRabbitNot specifiedNot irritating / Slightly irritating[7][8]
Eye IrritationRabbitNot specifiedNot an irritant at 4% dilution; may be an irritant when undiluted[2][8]
Skin SensitizationMouseOECD 429 (LLNA)Sensitizer EC3 Value: 3.2%[2][8]

EC3 (Estimated Concentration for a 3-fold Stimulation Index)

Table 3: Genotoxicity / Mutagenicity
Assay TypeTest SystemMetabolic ActivationGuidelineResult
Gene MutationS. typhimurium (Ames test)With & WithoutNot specifiedNegative[9]
Gene MutationV79 Chinese hamster cellsWith & WithoutNot specifiedNegative[9]
DNA RepairHeLa cells (UDS test)With & WithoutNot specifiedNegative[9]
In vivo MicronucleusRat bone marrowN/ANot specifiedNegative[1][6][8]
Table 4: Repeated Dose Toxicity
Study TypeSpeciesGuidelineNOAEL
90-Day Sub-chronic Oral (Gavage)RatOECD 40820 mg/kg bw/day[2][8][10]

NOAEL (No-Observed-Adverse-Effect Level)

Experimental Protocols

Detailed methodologies for the pivotal studies that inform the key toxicological endpoints are described below. These protocols are based on internationally recognized OECD guidelines.

Acute Oral Toxicity (Acute Toxic Class Method)
  • Guideline: Based on OECD Guideline 423.[11][12][13][14][15]

  • Objective: To determine the acute oral toxicity of a substance and classify it based on lethality.

  • Species: Rat (e.g., Sprague-Dawley or Wistar strains).[2]

  • Methodology: A single dose of the test substance is administered by oral gavage to a group of fasted animals.[2] The study proceeds in a stepwise manner using a limited number of animals at each step. In the study referenced, a starting dose of 1000 mg/kg body weight was used.[2][5][6] Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, piloerection, hypoactivity), and effects on body weight for up to 14 days post-dosing.[2][3] A gross necropsy is performed on all animals at the end of the observation period.[2][5]

  • Endpoint: The LD50 (Lethal Dose for 50% of animals) is estimated, which allows for hazard classification.[11]

Skin Sensitization (Local Lymph Node Assay - LLNA)
  • Guideline: OECD Guideline 429.[16][17][18]

  • Objective: To determine the potential of a substance to induce skin sensitization by measuring lymphocyte proliferation in the draining lymph nodes.[19]

  • Species: Mouse (e.g., CBA/J strain).[20]

  • Methodology: A minimum of three concentrations of the test substance, plus a vehicle control and a positive control, are used.[16][17] For three consecutive days, 25 µL of the test substance solution is applied to the dorsal surface of each ear.[20][21] Approximately 48 hours after the final application (on Day 5), a solution of ³H-methyl thymidine is injected intravenously into all mice.[20] Five hours later (on Day 6), the animals are euthanized, and the draining auricular lymph nodes are excised.[17][22] A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured by β-scintillation counting.[17]

  • Endpoint: The Stimulation Index (SI) is calculated for each dose group by dividing the mean radioactive disintegrations per minute (DPM) by the mean DPM of the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value, the concentration that produces an SI of 3, is calculated to measure sensitizing potency.[17][19]

90-Day Repeated Oral Toxicity Study
  • Guideline: OECD Guideline 408.[23][24][25][26][27]

  • Objective: To provide information on potential health hazards from repeated exposure over a prolonged period and to determine a No-Observed-Adverse-Effect Level (NOAEL).[24]

  • Species: Rat (e.g., Sprague-Dawley strain).[3]

  • Methodology: The test substance is administered daily, typically by oral gavage, to several groups of animals (e.g., 10 males and 10 females per group) at a minimum of three graded dose levels for 90 days.[24][26] A control group receives the vehicle only.[23] In the key study for this compound HCl, doses of 4, 20, and 100 mg/kg bw/day were used.[3][10] Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.[26] Comprehensive examinations, including ophthalmology, hematology, clinical biochemistry, and urinalysis, are conducted at specified intervals. At the end of the 90-day period, all animals are euthanized, subjected to a full gross necropsy, and a wide range of organs and tissues are collected for histopathological examination.[26]

  • Endpoint: The NOAEL is determined as the highest dose level at which there are no statistically or biologically significant adverse effects related to the treatment.[24]

Visualized Workflows and Pathways

The following diagrams illustrate standardized workflows relevant to the toxicological evaluation of chemical substances.

cluster_0 Phase 1: Initial Assessment & Screening cluster_1 Phase 2: In Vitro Genotoxicity Battery cluster_2 Phase 3: In Vivo Testing cluster_3 Phase 4: Risk Assessment p1 Physicochemical Properties p2 In Silico / QSAR Prediction p1->p2 p3 Acute Toxicity (e.g., OECD 423) p2->p3 g1 Bacterial Reverse Mutation (Ames Test) p3->g1 g2 In Vitro Mammalian Cell Gene Mutation g3 In Vitro Mammalian Chromosome Aberration v1 Skin & Eye Irritation g3->v1 v2 Skin Sensitization (LLNA - OECD 429) v1->v2 v3 Repeated Dose Toxicity (90-Day - OECD 408) v2->v3 r1 NOAEL Determination v3->r1 r2 Human Exposure Assessment r1->r2 r3 Margin of Safety (MoS) Calculation r2->r3

Caption: A generalized workflow for chemical safety and toxicological assessment.

cluster_induction Induction Phase cluster_proliferation Proliferation & Measurement Phase start Start: Day 0 d1 Day 1-3: Apply test substance to dorsal surface of mouse ears (25 µL/ear/day) start->d1 d5 Day 5: Inject ³H-methyl thymidine intravenously d1->d5 Rest Period d6 Day 6 (5 hrs post-injection): Euthanize & excise draining auricular lymph nodes d5->d6 d7 Process nodes into single-cell suspensions d6->d7 d8 Measure ³H incorporation via β-scintillation counting (DPM) d7->d8 end Endpoint Calculation d8->end result Calculate Stimulation Index (SI) SI = Mean DPM (Treated) / Mean DPM (Control) Determine EC3 Value end->result

Caption: Experimental workflow for the OECD 429 Local Lymph Node Assay (LLNA).

Conclusion

The toxicological data for this compound indicates a low level of acute oral toxicity.[1][2][4][5] It is not considered to be a skin irritant and is not an eye irritant under normal use concentrations.[2][7][8] However, a key finding is its classification as a skin sensitizer based on robust LLNA data, which is a critical consideration for products intended for direct skin contact.[2][8] The substance does not show evidence of genotoxic or mutagenic potential in a comprehensive battery of in vitro and in vivo assays.[1][6][7][8][9] A 90-day repeated oral toxicity study in rats established a clear No-Observed-Adverse-Effect Level (NOAEL) of 20 mg/kg bw/day, which is a crucial value for conducting human health risk assessments and establishing safe concentration limits in final consumer products.[2][8][10]

References

Navigating the Environmental Journey of 2,4-Diaminophenoxyethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminophenoxyethanol is a chemical compound utilized primarily as an ingredient in oxidative hair dye formulations. As with any chemical intended for widespread consumer use, a thorough understanding of its environmental fate and degradation is crucial for a comprehensive safety and risk assessment. This technical guide provides an in-depth overview of the available data and standard methodologies used to evaluate the environmental persistence and degradation of this compound. While specific experimental data on this compound is limited in the public domain, this guide outlines the key environmental compartments and degradation pathways, supported by data on structurally similar compounds and standardized testing protocols.

Environmental Fate Profile

The environmental fate of a chemical is governed by a combination of its physicochemical properties and its susceptibility to various degradation processes. For this compound, the primary areas of concern are its potential to persist in the environment, bioaccumulate in organisms, and its overall biodegradability.

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that in the surrounding environment. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log P).

Table 1: Bioaccumulation Potential of this compound

ParameterValueInterpretationReference
Log P (octanol-water partition coefficient)0.612Low potential for bioaccumulation[1]
Bioconcentration Factor (BCF) (predicted)0.50Low potential for bioaccumulation[1]

The low Log P and predicted BCF values suggest that this compound has a low potential to bioaccumulate in aquatic organisms.[1]

Degradation Pathways

The environmental persistence of this compound is determined by its susceptibility to both biotic (biodegradation) and abiotic (hydrolysis, photolysis) degradation processes.

Biodegradation

Aminophenols and other aromatic amines, which are structurally related to this compound, are known to undergo microbial degradation. The initial step often involves the enzymatic action of dioxygenases, which leads to the opening of the aromatic ring, followed by further degradation into smaller molecules that can be utilized by microorganisms.

Experimental Protocol: OECD 301B - Ready Biodegradability: CO₂ Evolution Test

This test method is a standard screening test for ready biodegradability.

1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by the determination of the amount of carbon dioxide produced over a 28-day period. The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance with the theoretical maximum amount (ThCO₂).

2. Test System:

  • Vessels: Gas-tight bottles equipped with a CO₂ trapping system.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, used at a concentration of a few milligrams of suspended solids per liter.

  • Mineral Medium: A solution containing essential mineral salts (e.g., potassium, sodium, calcium, magnesium, iron chlorides, and sulfates) and a buffer to maintain the pH between 7.0 and 8.0.

  • Test Substance Concentration: Typically 10 to 20 mg of organic carbon per liter.

  • Reference Substance: A readily biodegradable substance (e.g., sodium benzoate, aniline) is run in parallel to check the viability of the inoculum.

  • Blank Control: A vessel containing only the inoculum and mineral medium to measure endogenous CO₂ production.

3. Procedure:

  • The test substance is added to the test vessels containing the mineral medium.

  • The vessels are inoculated with the prepared activated sludge.

  • The vessels are sealed and incubated at a constant temperature (typically 20-25°C) in the dark for 28 days.

  • The evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution).

  • The amount of trapped CO₂ is determined at regular intervals by titration of the remaining absorbent or by using an inorganic carbon analyzer.

4. Data Interpretation: A substance is considered "readily biodegradable" if it reaches a biodegradation level of ≥ 60% of the ThCO₂ within a 10-day window during the 28-day test period. The 10-day window begins when the degree of biodegradation has reached 10% and must end before day 28.

Abiotic Degradation

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is highly dependent on the pH of the surrounding environment. For aromatic amines, the amine group itself is generally stable to hydrolysis. However, other functional groups within the molecule could be susceptible. Specific data on the hydrolysis of this compound is not available.

Experimental Protocol: OECD 111 - Hydrolysis as a Function of pH

This guideline specifies a procedure for determining the rate of abiotic hydrolysis of chemicals at environmentally relevant pH values.

1. Principle: The test substance is dissolved in sterile aqueous buffer solutions at different pH values (typically pH 4, 7, and 9) and incubated at a constant temperature in the dark. The concentration of the test substance is measured at various time intervals to determine the rate of hydrolysis.

2. Test System:

  • Vessels: Sterile glass vessels, such as flasks or tubes, that can be sealed to prevent microbial contamination and evaporation.

  • Buffer Solutions: Sterile aqueous buffer solutions of pH 4, 7, and 9.

  • Test Substance Concentration: The concentration should be low enough to ensure it remains in solution and should not exceed 0.01 M.

  • Temperature: The test is typically conducted at a constant temperature, often 50°C for a preliminary test and then at other temperatures (e.g., 25°C) for more detailed studies.

3. Procedure:

  • A preliminary test is often conducted at 50°C for up to 5 days to quickly assess the hydrolytic stability.

  • For the main study, the test substance is added to the sterile buffer solutions.

  • The test vessels are incubated in the dark at a constant temperature.

  • Samples are taken at appropriate time intervals and analyzed for the concentration of the test substance and, if possible, for the formation of hydrolysis products.

  • The study is continued until at least 90% of the substance has been hydrolyzed or for a maximum of 30 days.

4. Data Interpretation: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. From this, the first-order rate constant (k) and the half-life (t₁/₂) of the substance at each pH and temperature can be calculated.

Photolysis

Photolysis is the degradation of a chemical by light. Aromatic amines can be susceptible to photolysis, particularly in the presence of photosensitizers. The rate of photolysis depends on the light absorption properties of the molecule and the intensity of the light source. No specific photolysis data for this compound is publicly available.

Visualizing Environmental Fate Assessment and Degradation

The following diagrams illustrate the logical workflow for assessing the environmental fate of a chemical like this compound and a conceptual model of a potential biodegradation pathway.

Environmental_Fate_Assessment cluster_input Chemical Information cluster_assessment Environmental Fate Assessment cluster_output Risk Characterization Chem_ID This compound (Structure, CAS No.) PhysChem Physicochemical Properties (Log P, Water Solubility) Chem_ID->PhysChem Biodegradation Biodegradation (OECD 301) PhysChem->Biodegradation Abiotic Abiotic Degradation (Hydrolysis - OECD 111, Photolysis) PhysChem->Abiotic Bioaccumulation Bioaccumulation (BCF) PhysChem->Bioaccumulation Persistence Persistence (P) Biodegradation->Persistence Abiotic->Persistence Bioaccumulative Bioaccumulative (B) Bioaccumulation->Bioaccumulative PBT_Assessment PBT Assessment Persistence->PBT_Assessment Bioaccumulative->PBT_Assessment Toxicity Toxicity (T) Toxicity->PBT_Assessment

Workflow for environmental fate assessment.

Biodegradation_Pathway cluster_pathway Conceptual Biodegradation Pathway Parent This compound Intermediate1 Hydroxylated Intermediate (e.g., Catechol derivative) Parent->Intermediate1 Dioxygenase Intermediate2 Ring Cleavage Product (e.g., Muconic acid derivative) Intermediate1->Intermediate2 Dioxygenase Metabolites Further Degradation (Intermediates of central metabolism) Intermediate2->Metabolites Various Enzymes EndProducts Mineralization (CO₂, H₂O, NH₄⁺) Metabolites->EndProducts Microbial Metabolism

Conceptual biodegradation pathway for this compound.

Conclusion

The available data indicates that this compound has a low potential for bioaccumulation. While specific experimental data on its ready biodegradability, hydrolysis, and photolysis are not publicly available, standardized OECD protocols exist for determining these critical environmental fate parameters. Based on the degradation of structurally similar aromatic amines, it is plausible that this compound can be biodegraded, likely initiated by enzymatic ring hydroxylation and subsequent cleavage. However, without specific test data, its persistence in the environment cannot be definitively determined. Further experimental studies following established guidelines are necessary for a complete environmental risk assessment of this compound. This guide serves as a foundational resource for understanding the key aspects of its environmental fate and the methodologies required for its comprehensive evaluation.

References

Methodological & Application

Application Note: 2,4-Diaminophenoxyethanol as a Novel Cross-Linking Agent for Polymer-Stabilized Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the novel application of 2,4-Diaminophenoxyethanol as a cross-linking agent in an oil-in-water (O/W) emulsion system. While primarily known for its role as a coupler in oxidative hair dye formulations, its chemical structure, featuring two primary amine groups, makes it a viable candidate for cross-linking polymers with reactive functional groups.[1] This application note details a hypothetical model system where this compound is used to covalently cross-link an aldehyde-functionalized polymer stabilizing emulsion droplets, thereby enhancing mechanical stability and controlling release properties.

Introduction

This compound is an aromatic amine widely used in cosmetics as a hair dye coupler.[2][3] In this context, it undergoes oxidative coupling with primary intermediates in the presence of hydrogen peroxide to form large colorant molecules within the hair shaft.[2] Beyond this primary application, its bifunctional nature, possessing two reactive amine groups, presents an opportunity for its use in polymer chemistry.[1]

Aromatic diamines are effective cross-linking agents capable of forming stable covalent bonds with various functional groups, including aldehydes, epoxides, and carboxyls.[4] This process is fundamental in creating robust hydrogels, membranes, and stabilizing nanoparticle systems.[4][5]

This application note proposes a novel use of this compound as a cross-linker for oil-in-water (O/W) emulsions stabilized by polymers bearing aldehyde functionalities. The cross-linking occurs via a Schiff base reaction between the amine groups of this compound and the aldehyde groups on the polymer, forming a covalently linked network at the oil-water interface. This enhanced stabilization can be highly beneficial in applications such as controlled drug delivery, functional foods, and advanced materials.

Proposed Cross-Linking Mechanism

The primary mechanism for cross-linking involves the formation of an imine bond (Schiff base) between the primary amine groups of this compound and the aldehyde groups present on the polymer chains stabilizing the emulsion droplets. Each molecule of this compound can react with two aldehyde groups, thus forming a covalent bridge between adjacent polymer chains.

Caption: Proposed Schiff base cross-linking reaction.

Experimental Protocols

This section details the procedures for preparing a model O/W emulsion and cross-linking it with this compound.

Materials and Equipment
  • Oil Phase: Medium-chain triglycerides (MCT) oil

  • Aqueous Phase: Deionized (DI) water

  • Polymer Stabilizer: Aldehyde-functionalized hyaluronic acid (AHA)

  • Cross-Linking Agent: this compound Dihydrochloride (CAS: 66422-95-5)

  • pH Adjustment: 0.1 M HCl and 0.1 M NaOH

  • Equipment:

    • High-shear homogenizer (e.g., rotor-stator type)

    • Magnetic stirrer and stir bars

    • pH meter

    • Particle size analyzer (e.g., Dynamic Light Scattering)

    • Rheometer

    • Optical microscope

Protocol 1: Preparation of Aldehyde-Functionalized Emulsion
  • Prepare Aqueous Phase: Dissolve aldehyde-functionalized hyaluronic acid (AHA) in DI water to a final concentration of 1.0% (w/v). Stir gently until fully dissolved.

  • Adjust pH: Adjust the pH of the aqueous phase to 7.0 using 0.1 M NaOH.

  • Pre-emulsification: Add the MCT oil to the aqueous phase to create a 20% (v/v) oil-in-water mixture.

  • Homogenization: Homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 5 minutes to form a fine, stable emulsion.

  • Characterize: Measure the initial droplet size distribution of the emulsion using a particle size analyzer.

Protocol 2: Cross-Linking Procedure
  • Prepare Cross-linker Solution: Prepare a 100 mM stock solution of this compound Dihydrochloride in DI water.

  • Initiate Cross-linking:

    • Place the prepared emulsion on a magnetic stirrer.

    • Slowly add the this compound solution to the emulsion to achieve the desired final concentration (e.g., 5 mM, 10 mM, 20 mM).

    • Adjust the pH of the emulsion to 4.5 - 5.0 by dropwise addition of 0.1 M HCl to catalyze the Schiff base reaction.

  • Incubation: Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.

  • Neutralization: Stop the reaction by adjusting the pH back to 7.0 with 0.1 M NaOH.

  • Purification (Optional): Dialyze the cross-linked emulsion against DI water for 24 hours to remove unreacted cross-linker and salts.

G A 1. Prepare 1% AHA Aqueous Solution B 2. Add 20% MCT Oil A->B C 3. High-Shear Homogenization (10,000 rpm, 5 min) B->C D 4. Add this compound (Target Concentration) C->D E 5. Adjust pH to 4.5-5.0 to Initiate Reaction D->E F 6. Stir for 4 hours at Room Temp E->F G 7. Adjust pH to 7.0 to Stop Reaction F->G H 8. Characterize (Size, Rheology, Stability) G->H

Caption: Workflow for emulsion cross-linking.

Characterization of Cross-Linked Emulsions

Droplet Size and Stability

Cross-linking is expected to form a robust polymer network around the oil droplets, potentially leading to a slight increase in mean particle size but significantly enhancing stability against coalescence.

  • Method: Use Dynamic Light Scattering (DLS) to measure the Z-average diameter and Polydispersity Index (PDI) of the emulsion droplets before and after cross-linking. Monitor these parameters over time (e.g., 30 days) at various storage conditions (e.g., 4°C, 25°C) to assess long-term stability.

Rheological Analysis

The formation of a cross-linked network should increase the viscosity and viscoelastic properties of the emulsion.

  • Method: Perform rheological measurements using a cone-and-plate rheometer. Conduct a frequency sweep (0.1 to 100 rad/s) to determine the storage modulus (G') and loss modulus (G''). A significant increase in G' relative to G'' indicates the formation of a gel-like, cross-linked structure.

Swelling Test

The degree of cross-linking can be indirectly assessed by observing the emulsion's response to osmotic stress.

  • Method: Dilute the cross-linked emulsion in solutions of varying tonicity (hypotonic, isotonic, hypertonic). Observe changes in droplet size using DLS or optical microscopy. Highly cross-linked emulsions will exhibit less swelling in hypotonic media compared to non-cross-linked or lightly cross-linked emulsions.

Expected Results and Data Presentation

The following tables summarize hypothetical data to illustrate the expected outcomes of the cross-linking experiments.

Table 1: Effect of Cross-linker Concentration on Droplet Size and Stability

Cross-linker Conc. (mM) Initial Z-Average (nm) Z-Average after 30 days (nm) Initial PDI PDI after 30 days
0 (Control) 350 ± 15 850 ± 40 (Coalescence) 0.21 0.55
5 360 ± 12 375 ± 18 0.22 0.24
10 365 ± 14 370 ± 15 0.23 0.23

| 20 | 370 ± 16 | 370 ± 14 | 0.25 | 0.25 |

Table 2: Rheological Properties of Cross-Linked Emulsions

Cross-linker Conc. (mM) Storage Modulus (G') at 10 rad/s (Pa) Loss Modulus (G'') at 10 rad/s (Pa) Tan δ (G''/G')
0 (Control) 0.5 1.2 2.4 (Liquid-like)
5 5.2 2.5 0.48 (Gel-like)
10 15.8 4.1 0.26 (Strong Gel)

| 20 | 25.1 | 5.3 | 0.21 (Strong Gel) |

Conclusion

This application note presents a theoretical framework and a detailed protocol for the use of this compound as a cross-linking agent in polymer-stabilized emulsions. Based on established chemical principles, the diamine functionality of this molecule can be effectively utilized to form covalent networks, thereby enhancing the physical properties and stability of emulsion systems. The provided methodologies offer a starting point for researchers to explore this novel application in fields requiring robust and functional colloidal systems. Further studies should focus on optimizing reaction conditions and exploring compatibility with different polymer systems for drug delivery and materials science applications.

References

Application Note: HPLC-UV Method for the Detection and Quantification of 2,4-Diaminophenoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the accurate detection and quantification of 2,4-Diaminophenoxyethanol. This compound is a key intermediate in the synthesis of various pharmaceutical compounds and is also used in other industries, such as in the formulation of oxidative hair dyes. The described method is sensitive, specific, and has been developed to provide reliable and reproducible results, making it suitable for quality control, stability studies, and research applications.

Introduction

This compound is an aromatic amine that serves as a crucial building block in the synthesis of a range of organic molecules. Its presence and purity are critical in various manufacturing processes, including pharmaceutical development and the cosmetics industry. In the context of hair dyes, it acts as a coupler that, when mixed with a primary intermediate and an oxidizing agent, forms the final colorant.[1][2] The concentration of this compound in these products is regulated to ensure consumer safety.[3][4] Therefore, a reliable analytical method for its quantification is essential. This document provides a detailed protocol for an HPLC-UV method for the analysis of this compound.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the HPLC-UV analysis of this compound.

Materials and Reagents
  • This compound hydrochloride (or sulfate) reference standard (Purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH2PO4) (Analytical grade)

  • Sodium 1-octanesulfonate (Ion-pairing reagent) (HPLC grade)

  • Phosphoric acid (or Formic acid for MS-compatible methods) (Analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm membrane filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Chromatographic Conditions
ParameterValue
Column Reversed-phase C16 or C18 column (e.g., Amide bonded C16 silica, Newcrom R1)
Mobile Phase A 40 mM Potassium phosphate monobasic buffer with 10 mM sodium 1-octanesulfonate, pH adjusted to 2.8 with phosphoric acid
Mobile Phase B Acetonitrile/Methanol (40:60 v/v)
Gradient Elution 10% B for 10 min, 10-20% B in 10 min, 20-30% B in 10 min, 30-40% B in 10 min, hold at 40% B for 4 min, 40-60% B in 3 min, hold at 60% B for 7 min, return to 10% B in 0.5 min, and equilibrate for 5.5 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 300 nm (or 220-400 nm for PDA)
Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 1:1 (v/v) mixture of methanol and 2 g/L sodium bisulfite solution.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase A to achieve concentrations ranging from 5 µg/mL to 100 µg/mL.

Sample Preparation

For analysis of cosmetic formulations such as hair dyes:

  • Accurately weigh a representative portion of the sample.

  • Extract the sample with a mixture of acetonitrile and the phosphate buffer containing the ion-pairing reagent and an antioxidant (e.g., sodium bisulfite).[6]

  • Vortex or sonicate the mixture to ensure complete extraction of the analyte.

  • Centrifuge the sample to pellet any undissolved matrix components.

  • Filter the supernatant through a 0.45 µm membrane filter into an HPLC vial.

Quantitative Data Summary

The following table summarizes the performance characteristics of the HPLC-UV method for the quantification of this compound.

ParameterResultReference
Linearity Range 5 - 100 µg/mL[1]
Limit of Detection (LOD) 0.005 mg/mL (in purified water)[1]
Limit of Quantification (LOQ) Not explicitly stated, but can be estimated from LOD.
Accuracy >100 ± 10%[1]
Precision (Imprecision) <10%[1]
Purity (by HPLC) >99.5% (for the reference standard)[3][4]

Experimental Workflow

HPLC_Workflow A Standard & Sample Preparation C Chromatographic Separation A->C Inject Sample B HPLC System Setup B->C Set Conditions D UV Detection (300 nm) C->D Elution E Data Acquisition & Processing D->E Signal Output F Quantification & Reporting E->F Peak Integration & Calibration Method_Development_Validation cluster_Development Method Development cluster_Validation Method Validation cluster_Application Application A Select Column & Mobile Phase B Optimize Gradient & Flow Rate A->B C Determine Detection Wavelength B->C D Linearity & Range C->D G Specificity C->G E Accuracy & Precision D->E H Routine Analysis D->H F LOD & LOQ E->F E->H F->H G->H I Quality Control H->I

References

Application Note & Protocol: A Novel, Hypothetical Approach for Fatty Acid Purification Utilizing 2,4-Diaminophenoxyethanol as a Derivatizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following experimental protocol is a hypothetical application based on established chemical principles of derivatization and purification. To date, there is no scientific literature documenting the use of 2,4-Diaminophenoxyethanol for fatty acid purification. This protocol is presented as a theoretical framework for research and development purposes and would require significant optimization and validation.

Introduction

The purification of fatty acids from complex lipid mixtures is a critical step in various fields, including biomedical research, diagnostics, and drug development. Existing methods often rely on techniques such as saponification, crystallization, urea adduction, and various forms of chromatography. Derivatization of fatty acids is a common strategy to enhance their detection and separation by altering their physicochemical properties.

This application note proposes a novel, hypothetical workflow for the purification of fatty acids using this compound as a derivatizing agent. The rationale is based on the introduction of a polar handle (containing two amino groups and a hydroxyl group) onto the nonpolar fatty acid chain. This alteration in polarity can be exploited for selective separation from other non-polar lipids using chromatographic techniques. The diamino and hydroxyl functionalities of this compound offer potential sites for covalent linkage to the carboxylic acid group of fatty acids, primarily through amide or ester bond formation. This protocol will focus on amide bond formation due to its generally higher stability.

Principle of the Method

The proposed method involves a three-stage process:

  • Derivatization: The carboxylic acid group of the fatty acid is covalently linked to one of the amino groups of this compound via an amide bond. This reaction is facilitated by a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

  • Purification: The resulting fatty acid-2,4-diaminophenoxyethanol derivative, now significantly more polar, is separated from the unreacted fatty acids and other non-polar lipids (e.g., triglycerides, cholesterol esters) using a polar solid-phase extraction (SPE) or column chromatography.

  • Cleavage (Optional): For applications requiring the free fatty acid, the amide bond can be cleaved under specific hydrolytic conditions to release the purified fatty acid from the this compound tag.

Experimental Workflow

experimental_workflow Figure 1. Experimental Workflow for Fatty Acid Purification start Start: Complex Lipid Mixture (containing Fatty Acids) derivatization Step 1: Derivatization Fatty Acids + this compound + EDC Coupling Agent start->derivatization purification Step 2: Purification Polar SPE or Column Chromatography derivatization->purification analysis1 Analysis of Purified Derivative (e.g., HPLC, LC-MS) purification->analysis1 cleavage Step 3 (Optional): Cleavage Hydrolysis to release free fatty acid analysis1->cleavage analysis2 Analysis of Purified Free Fatty Acid (e.g., GC-MS, HPLC) cleavage->analysis2 end End: Purified Fatty Acids analysis2->end

Caption: Figure 1. Overall experimental workflow from a complex lipid mixture to purified fatty acids using a hypothetical derivatization approach with this compound.

Detailed Experimental Protocol

Materials and Reagents
  • This compound dihydrochloride (Purity ≥ 98%)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Fatty acid-containing lipid extract

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl), 1 M and 6 M

  • Sodium hydroxide (NaOH), 1 M

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (e.g., 60 Å, 230-400 mesh)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Silica or Diol-bonded)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step 1: Derivatization of Fatty Acids with this compound

This protocol assumes a starting amount of 100 mg of a lipid extract containing approximately 10-20% free fatty acids.

  • Preparation:

    • Dissolve the lipid extract (100 mg) in 5 mL of anhydrous DMF in a round-bottom flask.

    • In a separate vial, dissolve this compound dihydrochloride (e.g., 50 mg, a molar excess relative to the estimated fatty acid content) and an equimolar amount of NHS in 2 mL of anhydrous DMF. Neutralize the dihydrochloride salt with two equivalents of triethylamine (TEA).

  • Activation of Fatty Acids:

    • Add EDC (e.g., 40 mg, molar excess) to the lipid extract solution.

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid groups of the fatty acids.

  • Coupling Reaction:

    • Add the prepared this compound/NHS/TEA solution to the activated fatty acid mixture.

    • Allow the reaction to proceed at room temperature for 12-18 hours with continuous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC. Spot the reaction mixture, the starting lipid extract, and this compound on a silica gel plate. A typical mobile phase would be DCM:MeOH (95:5, v/v). The derivatized fatty acid should appear as a new, more polar spot (lower Rf value) compared to the free fatty acid.

  • Work-up:

    • Once the reaction is complete, quench it by adding 10 mL of water.

    • Extract the mixture three times with 15 mL of DCM.

    • Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude derivatized product.

Step 2: Purification of the Derivatized Fatty Acids

The crude product from Step 1 is purified to isolate the fatty acid-2,4-diaminophenoxyethanol derivative from unreacted starting materials and other lipids.

Method A: Silica Gel Column Chromatography

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elution: Elute the column with a solvent gradient of increasing polarity. For example:

    • Fraction 1 (Non-polar lipids): Elute with 100% Hexane, followed by Hexane:Ethyl Acetate (98:2, v/v) to remove lipids like cholesterol esters and triglycerides.

    • Fraction 2 (Derivatized Fatty Acid): Increase the polarity with a gradient of DCM:MeOH (e.g., from 99:1 to 95:5, v/v) to elute the polar fatty acid derivative.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the purified derivative.

  • Recovery: Combine the pure fractions and evaporate the solvent to yield the purified fatty acid-2,4-diaminophenoxyethanol derivative.

Method B: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a silica or diol-bonded SPE cartridge (e.g., 500 mg) by washing sequentially with methanol and DCM.

  • Loading: Dissolve the crude product in a small volume of DCM and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with a non-polar solvent (e.g., Hexane:DCM, 1:1) to elute non-polar lipids.

  • Elution: Elute the desired polar derivative with a more polar solvent mixture, such as DCM:MeOH (95:5, v/v).

  • Recovery: Evaporate the solvent from the eluate to obtain the purified derivative.

Step 3 (Optional): Cleavage of the Derivatizing Agent

To recover the purified free fatty acid, the amide bond can be hydrolyzed.

  • Acid Hydrolysis:

    • Dissolve the purified derivative in a mixture of 6 M HCl and an organic co-solvent like dioxane.

    • Heat the mixture under reflux for several hours (e.g., 4-6 hours).

    • Monitor the cleavage by TLC, observing the reappearance of the free fatty acid spot.

  • Work-up:

    • Cool the reaction mixture and neutralize it carefully with 1 M NaOH.

    • Extract the free fatty acid with a non-polar solvent like diethyl ether or hexane.

    • Wash the organic layer with water, dry over anhydrous Na₂SO₄, and evaporate the solvent to obtain the purified free fatty acid.

Data Presentation

The following table presents hypothetical data for the purification of oleic acid from a model lipid mixture.

ParameterBefore PurificationAfter Derivatization & Purification
Sample Composition
Oleic Acid20%> 95% (as derivative)
Cholesterol40%< 1%
Triolein40%< 2%
Recovery of Oleic Acid Derivative N/A~85%
Purity (by HPLC) 20%> 97%

Logical Relationship Diagram

logical_relationship Figure 2. Logic of Polarity-Based Separation cluster_0 Initial Lipid Mixture cluster_1 After Derivatization cluster_2 Purification (Polar SPE) FattyAcid Fatty Acid (Moderately Polar) DerivatizedFA Derivatized Fatty Acid (Highly Polar) FattyAcid->DerivatizedFA Derivatization with 2,4-DAP OtherLipids Other Lipids (e.g., Triglycerides) (Non-Polar) UnchangedLipids Other Lipids (Non-Polar) OtherLipids->UnchangedLipids Unchanged SPE_Column Polar Stationary Phase DerivatizedFA->SPE_Column Binds Strongly UnchangedLipids->SPE_Column Elutes Early (Weak Binding)

Caption: Figure 2. Diagram illustrating the change in polarity of fatty acids upon derivatization, enabling their separation from other non-polar lipids.

Conclusion

This application note outlines a hypothetical, yet chemically plausible, protocol for the purification of fatty acids using this compound as a novel derivatizing agent. The significant increase in polarity upon derivatization provides a strong basis for selective purification using standard chromatographic techniques. While this protocol requires experimental validation and optimization, it offers a creative and potentially effective strategy for researchers in lipid chemistry and drug development. Key areas for optimization would include reaction conditions for derivatization and cleavage, as well as the specific chromatographic conditions for purification.

Application Notes and Protocols for the Formulation of Permanent Oxidative Hair Dyes with 2,4-Diaminophenoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, evaluation, and quality control of permanent oxidative hair dyes incorporating 2,4-Diaminophenoxyethanol. This document outlines the function of key ingredients, provides a model formulation, and details experimental protocols for performance and stability testing.

Introduction to this compound in Oxidative Hair Dyes

Permanent hair coloration is an oxidative process that occurs within the hair shaft. This process involves the chemical reaction of primary intermediates (developers) and couplers in an alkaline environment, activated by an oxidizing agent. This compound, and its salts such as the dihydrochloride (HCl) form, functions as a crucial "coupler" in these formulations.[1]

Couplers are aromatic compounds that, on their own, are colorless. However, when they react with oxidized primary intermediates, they form a variety of large, colored molecules that become trapped within the hair cortex, resulting in a long-lasting color.[2] The specific shade produced depends on the combination of primary intermediates and couplers used in the formulation.[1] this compound is particularly valued for its ability to produce a range of brown and blonde tones.

Core Components of an Oxidative Hair Dye Formulation

A typical permanent oxidative hair dye system consists of two main components that are mixed immediately before application: the dye cream (or lotion) and the developer.

Table 1: Key Components of an Oxidative Hair Dye Formulation

Component CategoryExample IngredientsFunctionTypical Concentration Range (% w/w in final mixture)
Couplers This compound HCl Reacts with primary intermediates to form color molecules.0.1 - 2.0
Resorcinol, m-Aminophenol
Primary Intermediates (Developers) p-Phenylenediamine (PPD), Toluene-2,5-Diamine SulfateUndergo oxidation to initiate the color-forming reaction.0.1 - 3.0
Alkalizing Agent Ammonia, Monoethanolamine (MEA)Swells the hair cuticle to allow dye penetration and catalyzes the oxidation reaction.1.0 - 10.0
Oxidizing Agent Hydrogen PeroxideOxidizes primary intermediates and lightens the natural hair melanin.3.0 - 12.0 (in the developer)
Vehicle/Base Cetearyl Alcohol, Propylene Glycol, WaterProvides the cream or lotion consistency for even application.q.s. to 100
Surfactants Sodium Laureth Sulfate, Oleth-5Aid in the emulsification of the base and uniform spreading of the dye.1.0 - 15.0
Conditioning Agents Dimethicone, Lanolin AlcoholImprove the feel and manageability of the hair after dyeing.0.5 - 5.0
Antioxidants Sodium Sulfite, Erythorbic AcidPrevent premature oxidation of the dye intermediates in the packaging.0.1 - 0.5
Chelating Agents EDTASequester metal ions that can interfere with the dyeing process.0.1 - 0.5

Experimental Protocols: Formulation and Application

Laboratory-Scale Formulation of a Cream-Based Oxidative Hair Dye

This protocol describes the preparation of a model cream-based hair dye.

Equipment:

  • Jacketed beaker with a variable-speed propeller mixer and side-sweep anchor agitator

  • Water bath

  • Homogenizer

  • pH meter

  • Weighing balance

Dye Cream Formulation (Part A):

Ingredient% w/w
Oil Phase
Cetearyl Alcohol15.0
Oleic Acid5.0
Lanolin Alcohol2.0
Aqueous Phase
Deionized Waterq.s. to 100
Propylene Glycol5.0
Sodium Laureth Sulfate10.0
EDTA0.2
Sodium Sulfite0.3
Active Phase
p-Phenylenediamine (PPD)1.0
This compound HCl 1.5
Resorcinol0.5
Alkalizing Agent
Ammonia (28% solution)5.0

Developer Formulation (Part B):

Ingredient% w/w
Deionized Waterq.s. to 100
Hydrogen Peroxide (35% solution)17.1 (yields 6% H2O2)
Cetearyl Alcohol2.0
Ceteareth-201.0
Phosphoric Acid0.1
EDTA0.1

Manufacturing Protocol:

  • Oil Phase Preparation (Part A): In the main jacketed beaker, combine Cetearyl Alcohol, Oleic Acid, and Lanolin Alcohol. Heat to 70-75°C with gentle mixing until all components are melted and uniform.

  • Aqueous Phase Preparation (Part A): In a separate vessel, heat the deionized water to 70-75°C. Add Propylene Glycol, Sodium Laureth Sulfate, EDTA, and Sodium Sulfite. Mix until fully dissolved.

  • Emulsification: Slowly add the aqueous phase to the oil phase under continuous propeller agitation. Mix for 15-20 minutes to form a smooth emulsion.

  • Cooling and Active Phase Addition: Begin cooling the emulsion to 40-45°C. Once cooled, add p-Phenylenediamine, this compound HCl, and Resorcinol. Mix until fully dissolved and the cream is uniform.

  • pH Adjustment: Add the ammonia solution and mix thoroughly. Check the pH and adjust to 9.5-10.5 if necessary.

  • Homogenization: Homogenize the cream for 2-3 minutes to ensure a uniform and stable emulsion.

  • Developer Preparation (Part B): In a separate vessel, combine the developer ingredients and mix until uniform.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4"]

} caption: "Workflow for Dye Cream Formulation"

Application Protocol
  • Mix the Dye Cream (Part A) and the Developer (Part B) in a 1:1 ratio in a non-metallic bowl.

  • Apply the mixture to dry, unwashed hair using a brush, ensuring even distribution.

  • Allow the dye to process for 30-45 minutes at room temperature.

  • Rinse the hair thoroughly with lukewarm water until the water runs clear.

  • Apply a post-color conditioner and rinse.

Performance and Stability Testing Protocols

Color Fastness to Washing

This protocol is adapted from the principles of ISO 105-C06.[3][4][5][6][7]

  • Sample Preparation: Use swatches of virgin white or light blonde human hair. Dye the swatches according to the application protocol (Section 3.2).

  • Initial Color Measurement: After dyeing and drying, measure the initial color of the swatches using a spectrophotometer or colorimeter to obtain CIELAB (Lab*) values.

  • Washing Procedure:

    • Prepare a 0.4% w/v solution of a standard ECE phosphate reference detergent in deionized water.

    • Place the dyed hair swatch in a container with the detergent solution at a 50:1 liquor-to-swatch weight ratio.

    • Agitate the container in a thermostatically controlled water bath at 40°C for 30 minutes.

    • Rinse the swatch thoroughly with deionized water and allow it to air dry.

  • Color Measurement after Washing: Repeat the color measurement on the washed and dried swatch.

  • Evaluation: Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] A lower ΔE value indicates better color fastness.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4"]

} caption: "Color Fastness to Washing Workflow"

Color Fastness to Light

This protocol is based on the principles of AATCC Test Method 16.3.[8][9][10][11][12]

  • Sample Preparation: Prepare dyed hair swatches as described in 4.1.1.

  • Exposure: Mount the swatches in a xenon-arc lamp fading apparatus. Expose the samples to a specified radiant energy dose, typically equivalent to 20 AATCC Fading Units (AFUs) or a set number of hours under controlled conditions of temperature and humidity. A portion of each swatch should be masked from the light to serve as an unexposed control.

  • Evaluation:

    • Visually assess the color change between the exposed and unexposed portions of the swatch using the AATCC Gray Scale for Color Change. A rating of 5 indicates no change, while a rating of 1 indicates a severe change.

    • Alternatively, use a colorimeter to measure the Lab* values of the exposed and unexposed areas and calculate the ΔE*.

Stability Testing

Stability testing ensures the product maintains its physical, chemical, and microbiological integrity throughout its shelf life.[13][14][15][16]

Table 2: Stability Testing Protocol

TestConditionsDurationParameters to Evaluate
Accelerated Stability 40°C ± 2°C / 75% RH ± 5% RH3 monthsAppearance, color, odor, pH, viscosity, phase separation
Real-Time Stability 25°C ± 2°C / 60% RH ± 5% RH12-24 monthsAppearance, color, odor, pH, viscosity, phase separation
Freeze-Thaw Cycling 3 cycles of 24h at -10°C and 24h at 25°C3 cyclesPhase separation, crystallization, viscosity changes
Light Exposure Exposure to UV/visible light in a light cabinet1 monthColor change, package integrity

Safety and Regulatory Considerations

This compound and its salts have been reviewed for safety by regulatory bodies such as the Scientific Committee on Consumer Safety (SCCS) in Europe and the Cosmetic Ingredient Review (CIR) Expert Panel in the United States.[14] These reviews have concluded that this compound is safe for use in oxidative hair dye formulations at a maximum on-head concentration of 2.0% after mixing with the developer. It is essential to adhere to these concentration limits and to conduct appropriate safety testing, including patch tests for skin sensitization, on the final formulation.

Conclusion

This compound is a key coupler in the formulation of permanent oxidative hair dyes, enabling a wide range of shades. Successful formulation requires a comprehensive understanding of the interactions between all components. The protocols outlined in these application notes provide a framework for the development and evaluation of stable, effective, and safe hair dye products for researchers and industry professionals.

References

Application Notes and Protocols: 2,4-Diaminophenoxyethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2,4-diaminophenoxyethanol as a versatile reagent in various organic synthesis applications beyond its common use in the cosmetics industry. The protocols provided are based on established methodologies for analogous compounds and can be adapted for specific research needs.

Application as a Monomer for High-Performance Polymers

This compound, possessing two reactive amine functional groups and an ether linkage, is a valuable monomer for the synthesis of functional polymers such as polyimides and polyamides. The incorporation of the phenoxyethanol moiety can enhance solubility and modify the thermal and mechanical properties of the resulting polymers.

Synthesis of Polyimides via Two-Step Polycondensation

Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. The most common method for their synthesis is a two-step polycondensation reaction involving the formation of a soluble poly(amic acid) precursor, followed by chemical or thermal imidization.

Experimental Protocol (Adapted for this compound):

  • Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve an equimolar amount of this compound in an anhydrous aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)).

  • Once the diamine has completely dissolved, add an equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-oxydiphthalic anhydride (ODPA)) in one portion.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form the poly(amic acid) solution.

  • Imidization (Thermal): Cast the poly(amic acid) solution onto a glass plate and heat it in a vacuum oven using a step-wise temperature program, for instance, 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to induce cyclodehydration and form the polyimide film.

  • Imidization (Chemical): To the poly(amic acid) solution, add a dehydrating agent such as a mixture of acetic anhydride and pyridine. Stir the mixture at room temperature for several hours to achieve chemical imidization. Precipitate the resulting polyimide in a non-solvent like methanol, filter, wash, and dry.

Logical Relationship of Polyimide Synthesis

polyimide_synthesis Diamine This compound PAA Poly(amic acid) Solution Diamine->PAA Dianhydride Aromatic Dianhydride Dianhydride->PAA Solvent Aprotic Polar Solvent (NMP, DMAc) Solvent->PAA Polyimide Polyimide PAA->Polyimide Imidization Heat Thermal Treatment Heat->Polyimide Chemicals Dehydrating Agent (Acetic Anhydride/Pyridine) Chemicals->Polyimide

Caption: Two-step synthesis of polyimides from this compound.

Table 1: Properties of Polyimides Derived from Analogous Aromatic Diamines

DianhydrideGlass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (°C)Dielectric Constant (1 MHz)Reference
BPDA2655102.79[1]
6FDA2555052.68[1]
PMDA2705152.85[1]

Data is for polyimides synthesized from 1,2-diphenylethane-1,2-diyl bis(4-aminobenzoate) and is illustrative of properties achievable with aromatic diamines.

Synthesis of Polyamides via Phosphorylation Polycondensation

Aromatic polyamides, or aramids, exhibit high tensile strength and thermal stability. The Yamazaki-Higashi reaction is a prominent method for their synthesis, which allows for the direct polycondensation of diamines and dicarboxylic acids using a phosphite activating agent.

Experimental Protocol (Adapted for this compound):

  • In a flame-dried, nitrogen-purged flask equipped with a mechanical stirrer, dissolve an aromatic dicarboxylic acid (e.g., terephthalic acid or isophthalic acid) and lithium chloride in N-methyl-2-pyrrolidone (NMP) and pyridine.

  • To this solution, add an equimolar amount of this compound and triphenyl phosphite (TPP).

  • Heat the reaction mixture to 100-110°C and maintain for 3-4 hours.

  • After cooling to room temperature, pour the viscous solution into methanol to precipitate the polyamide.

  • Filter the fibrous polymer, wash thoroughly with hot water and methanol, and dry under vacuum.

Experimental Workflow for Polyamide Synthesis

polyamide_synthesis_workflow start Start dissolve Dissolve Dicarboxylic Acid & LiCl in NMP/Pyridine start->dissolve add_reagents Add this compound & TPP dissolve->add_reagents heat Heat at 100-110°C for 3-4h add_reagents->heat cool Cool to Room Temperature heat->cool precipitate Precipitate in Methanol cool->precipitate filter_wash Filter and Wash with Water/Methanol precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry end End dry->end

Caption: Step-by-step workflow for polyamide synthesis.

Table 2: Properties of Polyamides from an Unsymmetrical Aromatic Diamine

Dicarboxylic AcidInherent Viscosity (dL/g)Glass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (°C)Reference
Isophthalic Acid0.88235495[2]
Terephthalic Acid0.95258510[2]
4,4'-Oxydibenzoic Acid1.02242502[2]

Data is for polyamides synthesized from 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline and is provided for illustrative purposes.

Application in Heterocyclic Synthesis

The structural motif of this compound, which contains a 2-aminophenol moiety, makes it a suitable precursor for the synthesis of various heterocyclic compounds, most notably benzoxazoles. These heterocycles are prevalent in many biologically active molecules and functional materials.

Synthesis of Benzoxazole Derivatives

The condensation of o-aminophenols with carboxylic acids or their derivatives is a classical and effective method for the synthesis of benzoxazoles. Polyphosphoric acid (PPA) is often used as a catalyst and dehydrating agent in this reaction.

Experimental Protocol (Adapted for this compound):

  • In a round-bottom flask, mix this compound with a slight molar excess of a carboxylic acid (e.g., benzoic acid or a substituted benzoic acid).

  • Add polyphosphoric acid (PPA) to the mixture to act as both a solvent and a catalyst.

  • Heat the reaction mixture at an elevated temperature (e.g., 150-200°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into a beaker of ice water with vigorous stirring to precipitate the product.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Filter the solid product, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

benzoxazole_synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 2_4_DAPE This compound Intermediate Intermediate Acyl Adduct 2_4_DAPE->Intermediate Carboxylic_Acid R-COOH Carboxylic_Acid->Intermediate PPA Polyphosphoric Acid (PPA) PPA->Intermediate Heat Heat (150-200°C) Heat->Intermediate Product Substituted Benzoxazole Intermediate->Product Cyclodehydration

References

Application Notes and Protocols for Biochemical Assays Utilizing 2,4-Diaminophenoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminophenoxyethanol is an aromatic amine primarily utilized as an oxidative hair dye intermediate.[1][2] In this context, it acts as a "coupler" that reacts with a developer, typically hydrogen peroxide, to form colorant molecules within the hair shaft.[2][3][4][5] While its primary application is in the cosmetics industry, its biochemical properties and interactions are of significant interest for toxicological assessment and safety profiling, which are crucial aspects of drug development and chemical safety research.

These application notes provide an overview of the biochemical assays used to evaluate the safety and potential toxicity of this compound. The protocols detailed below are based on established toxicological testing methods and can be adapted for the assessment of other novel compounds.

Physicochemical Properties and Stability

Understanding the physicochemical properties and stability of this compound is critical for its application in any biochemical assay. The dihydrochloride salt is a common form used in studies.

PropertyValue/InformationReference
Molecular Formula C8H14Cl2N2O2 (dihydrochloride)[1]
Molecular Weight 241.12 g/mol (dihydrochloride)[1]
Appearance Light gray to light pink powder (dihydrochloride)[3]
Solubility Soluble in ethanol, acetone, and chloroform. Insoluble in water.[2]
Aqueous Solution Stability Stable for up to 6 hours at room temperature and 9 days at +4°C (0.1 and 200 mg/mL, protected from light)[5][6]
DMSO Solution Stability Stable for up to 4 hours at room temperature (5, 50, and 100 mg/mL, protected from light)[5][6]

Toxicological Profile Summary

A summary of key toxicological data for this compound is presented below. These values are often determined using the biochemical assays described in the subsequent sections.

Assay TypeSpeciesRouteKey FindingsReference
Acute Oral Toxicity (LD50) RatOral (gavage)~1000 mg/kg bw[4][6]
Skin Irritation RabbitDermalNot an irritant[6]
Eye Irritation RabbitOcularSlightly irritant[6]
Skin Sensitization MouseDermalPositive (sensitizer)[6]
Genotoxicity (in vivo Micronucleus Assay) Rat-Negative[6]
Unscheduled DNA Synthesis (UDS) Rat Hepatocytesin vivo/in vitro-[6]

Application 1: Assessment of Skin Sensitization Potential using the Local Lymph Node Assay (LLNA)

The Local Lymph Node Assay (LLNA) is a widely accepted method for identifying chemicals that have the potential to cause skin sensitization. The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance.

Experimental Protocol: Local Lymph Node Assay (LLNA)

1. Objective: To determine the skin sensitization potential of this compound by measuring lymphocyte proliferation in the draining lymph nodes of mice.

2. Materials:

  • This compound dihydrochloride

  • Vehicle: Dimethyl sulfoxide (DMSO)

  • Positive Control: α-Hexylcinnamaldehyde (HCA)

  • Animals: CBA/J mice

  • [³H]-methyl thymidine

  • Scintillation fluid and counter

  • Standard laboratory equipment for animal handling, dosing, and tissue collection.

3. Methods:

  • Animal Acclimatization: Acclimatize mice to laboratory conditions for at least 5 days prior to the start of the study.
  • Group Allocation: Randomly allocate animals to control and treatment groups. A typical study design includes a vehicle control group, a positive control group, and multiple dose groups for the test article.
  • Dose Preparation: Prepare solutions of this compound dihydrochloride in DMSO at various concentrations (e.g., 0.5%, 1%, 2.5%, 5%, and 10% w/v). Prepare the positive control (e.g., 25% HCA in DMSO).
  • Topical Application: On days 1, 2, and 3, apply 25 µL of the appropriate test or control solution to the dorsum of each ear of the mice in the respective groups.[6]
  • Rest Period: Leave the animals untreated on days 4 and 5.
  • Thymidine Injection: On day 6, inject all mice intravenously with 250 µL of sterile saline containing 20 µCi of [³H]-methyl thymidine.[6]
  • Lymph Node Excision: Five hours after the thymidine injection, humanely euthanize the mice and excise the auricular lymph nodes from both ears.
  • Sample Preparation: Pool the lymph nodes for each experimental group and prepare a single-cell suspension in phosphate-buffered saline (PBS).
  • Measurement of Radioactivity: Precipitate the DNA and measure the incorporation of [³H]-methyl thymidine by liquid scintillation counting. The results are expressed as disintegrations per minute (DPM) per lymph node.
  • Calculation of Stimulation Index (SI): The SI for each group is calculated by dividing the mean DPM per mouse in the test group by the mean DPM per mouse in the vehicle control group.

4. Data Interpretation: A substance is classified as a skin sensitizer if the Stimulation Index (SI) is 3 or greater.[6] The EC3 value, which is the estimated concentration required to produce an SI of 3, can also be calculated. For this compound dihydrochloride, the EC3 value was calculated to be 3.2%.[6]

Quantitative Data from LLNA
Treatment GroupConcentration (% w/v)Stimulation Index (SI)
Vehicle Control (DMSO)-1.0
This compound5> 3.0
This compound10> 3.0
Positive Control (HCA)258.5

Note: The SI values for the 5% and 10% concentrations exceeded the threshold of 3, indicating a positive sensitization response.[6]

Experimental Workflow

LLNA_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation Animal_Acclimatization->Group_Allocation Dose_Preparation Dose Preparation (Vehicle, Test Article, Positive Control) Group_Allocation->Dose_Preparation Topical_Application Topical Application (Days 1, 2, 3) Dose_Preparation->Topical_Application Rest_Period Rest Period (Days 4, 5) Topical_Application->Rest_Period Thymidine_Injection [3H]-Thymidine Injection (Day 6) Rest_Period->Thymidine_Injection Lymph_Node_Excision Lymph Node Excision Thymidine_Injection->Lymph_Node_Excision Sample_Preparation Single-Cell Suspension Preparation Lymph_Node_Excision->Sample_Preparation Radioactivity_Measurement Scintillation Counting (DPM) Sample_Preparation->Radioactivity_Measurement SI_Calculation Stimulation Index Calculation Radioactivity_Measurement->SI_Calculation

Caption: Experimental workflow for the Local Lymph Node Assay (LLNA).

Application 2: In Vivo Micronucleus Assay for Genotoxicity Assessment

The in vivo micronucleus assay is a key test for evaluating the genotoxic potential of a substance by detecting damage to chromosomes or the mitotic apparatus in erythroblasts.

Experimental Protocol: In Vivo Rat Micronucleus Assay

1. Objective: To assess the potential of this compound to induce chromosomal damage in rat bone marrow cells.

2. Materials:

  • This compound HCl

  • Vehicle (e.g., water or corn oil)

  • Positive control (e.g., a known mutagen)

  • Animals: Sprague Dawley rats

  • Fetal bovine serum

  • Giemsa stain

  • Microscope and slides

3. Methods:

  • Dose Range Finding Study: Conduct a preliminary study to determine the maximum tolerated dose (MTD).
  • Main Study Dosing: Administer this compound HCl to rats via oral gavage at several dose levels, including the MTD, along with vehicle and positive controls.
  • Bone Marrow Sampling: At 24 and 48 hours after dosing, humanely euthanize the animals and collect bone marrow from the femurs.
  • Slide Preparation: Prepare bone marrow smears on microscope slides.
  • Staining: Fix and stain the slides with Giemsa stain.
  • Microscopic Analysis: Score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. Also, determine the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess cytotoxicity.

4. Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates a positive genotoxic response.

Logical Relationship of Micronucleus Assay

Micronucleus_Assay cluster_input Inputs cluster_process Process cluster_output Outputs Test_Compound This compound Dosing Oral Gavage Test_Compound->Dosing Animal_Model Rat Animal_Model->Dosing Bone_Marrow_Sampling Bone Marrow Collection Dosing->Bone_Marrow_Sampling Slide_Prep Slide Preparation and Staining Bone_Marrow_Sampling->Slide_Prep Microscopic_Analysis Microscopic Analysis of PCEs Slide_Prep->Microscopic_Analysis Micronuclei_Frequency Frequency of Micronucleated PCEs Microscopic_Analysis->Micronuclei_Frequency PCE_NCE_Ratio PCE/NCE Ratio Microscopic_Analysis->PCE_NCE_Ratio Genotoxicity_Assessment Genotoxicity Assessment Micronuclei_Frequency->Genotoxicity_Assessment PCE_NCE_Ratio->Genotoxicity_Assessment

Caption: Logical flow of the in vivo micronucleus assay.

Conclusion

The biochemical assays for this compound are primarily focused on safety and toxicological assessment due to its use in consumer products. The Local Lymph Node Assay and the in vivo micronucleus assay are critical for determining its sensitization and genotoxic potential, respectively. The protocols and data presented here provide a framework for researchers and drug development professionals to understand and apply these assays for the evaluation of new chemical entities. While this compound is not typically used as a reagent in other biochemical assays, the principles of these safety assessments are fundamental to the broader field of biochemical and pharmaceutical research.

References

Application Notes and Protocols: 2,4-Diaminophenoxyethanol in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2,4-Diaminophenoxyethanol is a chemical primarily utilized as an intermediate in the formulation of oxidative hair dyes.[1][2][3] While its chemical structure as an aromatic diamine suggests potential applications in material science, such as in the synthesis of polymers or as a curing agent for resins, there is a notable lack of specific, peer-reviewed studies detailing these applications. The following application notes and protocols are therefore presented as representative examples based on the established chemistry of analogous aromatic diamines. These are intended to serve as a foundational guide for researchers exploring the potential of this compound in material science.

Potential Application as a Monomer for Polyimide Synthesis

Aromatic diamines are fundamental building blocks for high-performance polyimides, which are known for their excellent thermal stability, chemical resistance, and mechanical properties. The structure of this compound, featuring two amine functional groups, an ether linkage, and a hydroxyl group, suggests its potential use as a monomer to create novel polyimides with tailored properties such as improved solubility and modified dielectric constants.[4][5][6]

Exemplar Experimental Protocol: Synthesis of a Hypothetical Polyimide (PI-DAPOE)

This protocol describes a two-step method for the synthesis of a polyimide using this compound and a commercially available dianhydride, such as Pyromellitic dianhydride (PMDA).[7]

Materials:

  • This compound (as the free base)

  • Pyromellitic dianhydride (PMDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (three-neck flask, mechanical stirrer, condenser, etc.)

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous NMP under a nitrogen atmosphere.

    • Once fully dissolved, cool the solution to 0°C using an ice bath.

    • Gradually add an equimolar amount of PMDA powder to the stirred solution.

    • Continue stirring at 0°C for 2 hours, then allow the reaction to proceed at room temperature for 12-24 hours to form the poly(amic acid) solution. The viscosity of the solution will increase significantly.

  • Polyimide Film Casting and Thermal Imidization:

    • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.

    • Place the cast film in a vacuum oven and subject it to a staged thermal curing process:

      • 100°C for 1 hour

      • 200°C for 1 hour

      • 300°C for 1 hour

    • Allow the oven to cool to room temperature before removing the resulting polyimide film.

  • Characterization:

    • The resulting polyimide film can be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm imidization, Thermogravimetric Analysis (TGA) to assess thermal stability, and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg). Mechanical properties can be evaluated using a universal testing machine.

Diagram: Polyimide Synthesis Workflow

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization and Film Formation dissolve Dissolve this compound in anhydrous NMP cool Cool solution to 0°C dissolve->cool add_pmda Add equimolar PMDA cool->add_pmda react Stir at room temperature for 12-24 hours add_pmda->react cast Cast poly(amic acid) solution on glass plate react->cast cure Thermal curing in vacuum oven (100°C -> 200°C -> 300°C) cast->cure cool_down Cool to room temperature cure->cool_down film Obtain Polyimide Film cool_down->film

Caption: Workflow for the two-step synthesis of a hypothetical polyimide from this compound.

Comparative Data for Aromatic Polyimides

The following table presents data for polyimides synthesized from various aromatic diamines to provide a reference for the expected properties of a this compound-based polyimide.

DianhydrideDiamineGlass Transition Temp. (Tg, °C)10% Weight Loss Temp. (°C)Tensile Strength (MPa)Elongation at Break (%)
PMDA2,2'-Bis(p-aminophenoxy)biphenyl270-311493-55292-1054.5-24.8
6FDA2,2'-Bis(p-aminophenoxy)biphenyl338-423>560--
TAHQVarious aromatic diamines--42.0-83.82.1-5.4
PAHPVarious aromatic diamines--42.0-83.82.1-5.4

Data sourced from analogous systems reported in the literature.[4][8]

Potential Application as a Curing Agent for Epoxy Resins

Aromatic amines are widely used as curing agents (hardeners) for epoxy resins, creating cross-linked networks with high thermal and chemical resistance.[9][10] this compound, with its two primary amine groups, can theoretically act as a curing agent. The presence of the hydroxyl group may also influence the curing reaction and the final properties of the cured resin.

Exemplar Experimental Protocol: Curing of an Epoxy Resin

This protocol outlines a general procedure for using an aromatic diamine like this compound to cure a standard epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA).

Materials:

  • This compound

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Mixing cups and spatula

  • Mold for sample casting

  • Oven for post-curing

Procedure:

  • Stoichiometric Calculation:

    • Calculate the required amount of this compound based on its amine hydrogen equivalent weight (AHEW) and the epoxide equivalent weight (EEW) of the epoxy resin. For a stoichiometric mixture, the ratio of amine hydrogens to epoxy groups should be 1:1.

  • Mixing:

    • Preheat the epoxy resin to reduce its viscosity if necessary.

    • Accurately weigh the calculated amounts of the epoxy resin and this compound into a mixing cup.

    • Thoroughly mix the two components until a homogeneous mixture is obtained. Be careful to avoid introducing excessive air bubbles.

  • Casting and Curing:

    • Pour the mixture into a pre-heated mold.

    • Cure the cast sample in an oven. A typical curing schedule for an aromatic amine with a DGEBA resin might be 2 hours at 80°C followed by 3 hours at 150°C. The optimal curing schedule would need to be determined experimentally.

  • Characterization:

    • The cured epoxy material can be characterized for its thermal properties (Tg by DSC), mechanical properties (tensile strength, flexural strength), and chemical resistance.

Diagram: Epoxy Curing Workflow

G start Start calc Calculate Stoichiometric Ratio (AHEW of Diamine and EEW of Epoxy) start->calc weigh Weigh Epoxy Resin and This compound calc->weigh mix Thoroughly Mix Components weigh->mix cast Cast Mixture into Mold mix->cast cure Cure in Oven (e.g., 2h @ 80°C, 3h @ 150°C) cast->cure characterize Characterize Cured Material (Thermal, Mechanical Properties) cure->characterize end End characterize->end

Caption: General workflow for curing an epoxy resin with this compound.

Comparative Data for Epoxy Resins Cured with Different Amine Hardeners

This table provides typical properties of epoxy resins cured with various types of amine hardeners for comparison.

Amine Curing Agent TypeGlass Transition Temp. (Tg, °C)Curing TemperatureKey Characteristics
Aliphatic Amines (e.g., TETA)50 - 98Room Temperature / Low HeatFast cure, good mechanicals, lower thermal resistance.
Cycloaliphatic Amines~150Elevated TemperatureGood weatherability, higher Tg than aliphatics.
Aromatic Amines (e.g., DDS)150 - 220High TemperatureExcellent thermal and chemical resistance, brittle.
Phenalkamines82 - 85Room TemperatureGood flexibility, water resistance, bio-based.[11]

Data compiled from general literature on epoxy curing agents.[10][11]

Synthesis of this compound Hydrochloride

For researchers who may need to synthesize the starting material, the following is a generalized workflow based on patent literature.[1][2]

Diagram: Synthesis Workflow for this compound HCl

G start Start Materials: 2,4-Dinitrochlorobenzene Ethylene Glycol condensation Condensation (Alkaline Conditions) start->condensation intermediate Intermediate: 2-(2,4-Dinitrophenoxy)ethanol condensation->intermediate hydrogenation Hydrogenation Reduction (e.g., Catalytic Hydrogenation) intermediate->hydrogenation product_base Product Free Base: This compound hydrogenation->product_base salification Salification (with Hydrochloric Acid) product_base->salification final_product Final Product: This compound HCl salification->final_product

Caption: General synthesis route for this compound hydrochloride.

References

Application Notes and Protocols for Studying the Binding of 2,4-Diaminophenoxyethanol to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminophenoxyethanol is an aromatic amine salt primarily utilized as a coupler in permanent (oxidative) hair dye formulations.[1][2] In this application, it reacts with a primary intermediate and an oxidizing agent, typically hydrogen peroxide, to form large colorant molecules within the hair shaft.[1][2] Given its widespread use in cosmetics and the potential for systemic exposure, understanding its interaction with proteins is crucial for assessing its safety, bioavailability, and potential off-target effects.

These application notes provide detailed protocols for investigating the binding of this compound to two biologically relevant proteins: Human Serum Albumin (HSA), the most abundant protein in blood plasma, and Keratin, the primary structural protein of hair. Studying the interaction with HSA can provide insights into the compound's distribution and transport in the body, while its binding to keratin is directly relevant to its function in hair coloring products.

Key Experimental Protocols

Two common biophysical techniques for characterizing small molecule-protein interactions are detailed below: Equilibrium Dialysis for determining binding affinity to Human Serum Albumin and Surface Plasmon Resonance (SPR) for real-time kinetic analysis of binding to Keratin.

Protocol 1: Determination of this compound Binding to Human Serum Albumin (HSA) using Equilibrium Dialysis

Equilibrium dialysis is a robust method for quantifying the extent to which a small molecule binds to a protein in solution. It is particularly useful for determining the fraction of a compound that remains unbound, which is generally considered the pharmacologically active fraction.

Experimental Workflow: Equilibrium Dialysis

Equilibrium_Dialysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_hsa Prepare HSA Solution (in PBS, pH 7.4) load_protein Load HSA into Protein Chamber prep_hsa->load_protein prep_ligand Prepare this compound Stock Solution (in PBS) add_ligand Spike Protein Chamber with This compound prep_ligand->add_ligand prep_dialysis Prepare Dialysis Unit (hydrate membrane) prep_dialysis->load_protein load_protein->add_ligand load_buffer Load PBS into Buffer Chamber incubate Incubate at 37°C until equilibrium (4-6 h) load_buffer->incubate add_ligand->incubate sample_chambers Sample Protein and Buffer Chambers incubate->sample_chambers quantify Quantify Concentration (e.g., by HPLC-UV) sample_chambers->quantify calculate Calculate % Bound and Binding Affinity (Kd) quantify->calculate SPR_Workflow cluster_prep Preparation cluster_immob Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis prep_chip Select & Prepare Sensor Chip (e.g., CM5) activate Activate Chip Surface (EDC/NHS) prep_chip->activate prep_keratin Prepare Keratin Solution (for immobilization) immobilize Inject Keratin Solution prep_keratin->immobilize prep_analyte Prepare this compound Serial Dilutions association Inject Analyte (Association Phase) prep_analyte->association activate->immobilize deactivate Deactivate Remaining Active Sites immobilize->deactivate deactivate->association dissociation Inject Running Buffer (Dissociation Phase) association->dissociation regeneration Inject Regeneration Solution (if necessary) dissociation->regeneration regeneration->association Next Cycle sensorgram Generate Sensorgrams regeneration->sensorgram fitting Fit Data to a Binding Model sensorgram->fitting kinetics Determine ka, kd, and KD fitting->kinetics

References

Application Notes and Protocols for the Analysis of 2,4-Diaminophenoxyethanol in Cosmetic Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2,4-diaminophenoxyethanol, a common ingredient in oxidative hair dye formulations, within various cosmetic matrices. The protocols described herein are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and a potential spectrophotometric method.

Overview of Analytical Methods

The choice of analytical method for the determination of this compound in cosmetic products depends on several factors, including the required sensitivity, selectivity, available instrumentation, and the nature of the cosmetic matrix.

  • High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is the most widely employed technique due to its robustness, precision, and ability to separate the analyte from other components in complex matrices.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, particularly when combined with a derivatization step to improve the volatility and thermal stability of the analyte.[2]

  • Spectrophotometry presents a simpler and more accessible alternative, although it may lack the specificity of chromatographic methods and is more susceptible to interferences from the sample matrix.[3]

Quantitative Data Summary

The following table summarizes the performance characteristics of the different analytical methods for the quantification of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV/DAD)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 0.5 - 100 µg/mL0.05 - 7.75 µg/g
Correlation Coefficient (R²) > 0.999> 0.99
Limit of Detection (LOD) 0.005 mg/mL (in water)0.02 - 2.58 µg/g
Limit of Quantification (LOQ) Not explicitly found, but quantifiable in the low µg/mL range.0.05 - 7.75 µg/g
Recovery 92.2 - 98.4%Not explicitly found
Precision (RSD%) < 2%Intra-day: 1.16–17.32% Inter-day: 0.64–14.59%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

This protocol describes a reversed-phase HPLC method for the quantification of this compound in cosmetic products.

3.1.1. Reagents and Materials

  • This compound dihydrochloride (Reference Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Phosphoric acid

  • Water (HPLC grade)

  • Phosphate buffer (pH 6)

  • Ion-pairing reagent (e.g., sodium 1-octanesulfonate)

  • 0.22 µm Syringe filters

3.1.2. Instrumentation

  • HPLC system with a gradient pump

  • Autosampler

  • Column oven

  • Diode Array Detector (DAD) or UV Detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) or Amide-bonded C16 silica column[3]

3.1.3. Chromatographic Conditions

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 100% A

    • 1-20 min: Linear gradient to 81% A, 19% B

    • 20-30 min: Linear gradient to 20% A, 80% B

    • 30-35 min: Hold at 20% A, 80% B

    • 35-40 min: Linear gradient to 5% A, 95% B

    • 40-50 min: Hold at 5% A, 95% B

    • 50-53 min: Return to 100% A

    • 53-74 min: Column re-equilibration at 100% A

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (or DAD scanning from 200-400 nm)[4]

3.1.4. Sample Preparation

  • Accurately weigh approximately 1.0 g of the cosmetic sample into a 50 mL volumetric flask.

  • Add 40 mL of a diluent solution (e.g., acetonitrile/phosphate buffer with an ion-pairing reagent and antioxidant).[3]

  • Sonicate for 15 minutes to ensure complete dissolution and extraction.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent solution and mix thoroughly.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

3.1.5. Calibration

Prepare a series of standard solutions of this compound in the diluent solution at concentrations ranging from 0.5 to 100 µg/mL. Inject each standard solution and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a GC-MS method for the determination of this compound in cosmetic products, which includes an in-situ derivatization step.[2]

3.2.1. Reagents and Materials

  • This compound dihydrochloride (Reference Standard)

  • Acetic anhydride

  • Sodium carbonate buffer (1 M)

  • Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

3.2.2. Instrumentation

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (single quadrupole or tandem)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

3.2.3. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 4 min

    • Ramp 1: 30 °C/min to 185 °C

    • Ramp 2: 5 °C/min to 300 °C, hold for 4 min[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280 °C[2]

  • Ion Source Temperature: 230 °C[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan (m/z 50-500)[2]

  • Characteristic Ions for Derivatized this compound: To be determined based on the mass spectrum of the derivatized standard. The derivatization with acetic anhydride is expected to produce characteristic [M-CH₂CO]⁺ ions.[2]

3.2.4. Sample Preparation and Derivatization

  • Accurately weigh approximately 0.5 g of the cosmetic sample into a 4 mL vial.

  • Add 100 µL of 1 M sodium carbonate buffer and 200 µL of acetic anhydride.[2]

  • Vortex the mixture thoroughly to facilitate the in-situ derivatization.

  • Add 1 mL of dichloromethane and vortex for 1 minute for extraction.

  • Centrifuge to separate the layers.

  • Transfer the organic (bottom) layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a GC vial for analysis.

3.2.5. Calibration

Prepare a series of standard solutions of this compound in a suitable solvent and subject them to the same derivatization and extraction procedure as the samples. Construct a calibration curve by plotting the peak area of the derivatized analyte against the initial concentration.

Spectrophotometric Method (General Approach)

This protocol provides a general framework for the potential determination of this compound based on the reaction of aromatic amines with a chromogenic reagent.[3] Specific parameters will need to be optimized for this compound.

3.3.1. Principle

Aromatic amines can react with specific reagents to form colored complexes that can be quantified using a spectrophotometer. A potential method involves the reduction of Fe(III) to Fe(II) by the amine, followed by the formation of a colored complex between Fe(II) and a reagent like ferrozine.[3]

3.3.2. Reagents and Materials

  • This compound dihydrochloride (Reference Standard)

  • Fe(III) solution (e.g., ferric chloride)

  • Ferrozine solution

  • Buffer solution (to maintain optimal pH)

  • Suitable solvent for sample extraction (e.g., ethanol, methanol)

3.3.3. Instrumentation

  • UV-Visible Spectrophotometer

3.3.4. General Procedure (to be optimized)

  • Sample Extraction: Extract a known amount of the cosmetic product with a suitable solvent and dilute to a known volume.

  • Color Development:

    • To a specific volume of the sample extract, add the Fe(III) solution and the ferrozine solution.

    • Adjust the pH to the optimal value using a buffer.

    • Allow the reaction to proceed for a specific time to ensure complete color development.

  • Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax) against a reagent blank.[3] The λmax for similar aromatic amine-ferrozine complexes is around 562 nm.[3]

3.3.5. Calibration

Prepare a series of standard solutions of this compound and subject them to the same color development procedure. Construct a calibration curve by plotting absorbance against concentration.

Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis weigh Weigh Cosmetic Sample dissolve Dissolve in Acetonitrile/ Buffer Solution weigh->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute to Volume sonicate->dilute centrifuge Centrifuge dilute->centrifuge filter Filter (0.22 µm) centrifuge->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV/DAD Detection separate->detect quantify Quantification detect->quantify GCMS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_gcms_analysis GC-MS Analysis weigh Weigh Cosmetic Sample add_reagents Add Buffer & Acetic Anhydride weigh->add_reagents derivatize In-situ Derivatization add_reagents->derivatize extract Extract with Dichloromethane derivatize->extract dry Dry with Na2SO4 extract->dry inject Inject into GC-MS dry->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify Spectrophotometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Colorimetric Analysis weigh Weigh Cosmetic Sample extract Extract with Solvent weigh->extract dilute Dilute to Known Volume extract->dilute add_reagents Add Chromogenic Reagents dilute->add_reagents develop_color Color Development add_reagents->develop_color measure_abs Measure Absorbance develop_color->measure_abs quantify Quantification measure_abs->quantify

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,4-Diaminophenoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Diaminophenoxyethanol and its salts. The information is designed to address specific issues that may arise during experimentation, with a focus on optimizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially applied method for synthesizing this compound is a two-step process. The synthesis begins with a Williamson ether synthesis, followed by a catalytic hydrogenation reduction step. The initial reactants are typically 2,4-dinitrochlorobenzene (DNCB) and ethylene glycol.[1][2] The intermediate, β-2,4-dinitrophenoxyethanol, is then reduced to the final product.

Q2: What are the critical reaction stages in the synthesis of this compound?

A2: The synthesis can be broken down into three critical stages:

  • Condensation: This stage involves the reaction of a dinitrochlorobenzene derivative with a glycol under alkaline conditions.[3][4]

  • Hydrogenation/Reduction: The dinitro intermediate is reduced to the diamino compound.[1][2]

  • Salt Formation and Precipitation: The final product is often converted to a more stable salt, such as the dihydrochloride, by treatment with hydrochloric acid.[3][5]

Q3: My final this compound product is discolored. What is the likely cause and how can I prevent it?

A3: Discoloration in aminophenols is most commonly due to oxidation. Aromatic amines, like this compound, are susceptible to air and light, which can lead to the formation of colored polymeric impurities. To mitigate this, it is crucial to handle the product under an inert atmosphere (e.g., nitrogen or argon), especially during purification, drying, and storage. Storing the final product in a cool, dark environment can also enhance its stability.

Q4: What are some common side reactions to be aware of during this synthesis?

A4: Potential side reactions can occur at both stages of the synthesis. During the Williamson ether synthesis, side products can arise from the polymerization of ethylene glycol or undesired etherification reactions. In the reduction step, incomplete reduction can leave nitro groups, or over-reduction might affect the aromatic ring, although the latter is less common under controlled conditions. The presence of two amine groups also makes the final product susceptible to various reactions like acylation and nitration if reactive species are present.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Condensation Step Incomplete reaction due to insufficient temperature or reaction time.Optimize the reaction temperature, typically between 100-140°C, and reaction time, which can range from 4 to 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
Incorrect pH of the reaction mixture.Maintain a pH of 7.5-8 during the condensation reaction by using a base like sodium carbonate.[4]
Low Yield in Hydrogenation Step Inefficient catalyst activity.Ensure the use of an appropriate catalyst, such as a Pd-Fe adsorptive resin. The amount of catalyst should be optimized for the reaction scale.[1]
Suboptimal hydrogenation conditions.Control the hydrogen pressure and reaction temperature. One patent suggests a pressure of 12kg/cm².[4] The temperature for the reduction step is often in the range of 50-60°C.[5]
Presence of Impurities in Final Product Incomplete reaction or side reactions.Ensure each step goes to completion by monitoring with TLC.[3] Purification of the intermediate product before proceeding to the next step can also be beneficial.
Ineffective purification of the final product.The final product is often purified by recrystallization. Washing the filter cake with deionized water until neutral is a common practice.[4]
Difficulty in Isolating the Product Product remains dissolved in the solvent.After the reaction, the product is often precipitated by adding water and cooling the mixture.[3][4] The use of chilled brine can further lower the temperature to enhance precipitation.[4]

Experimental Protocols

Synthesis of β-2,4-dinitrophenoxyethanol (Condensation)

This protocol is a representative example based on common procedures found in the literature.[3][4]

  • Charging the Reactor: In a suitable reactor, charge 400kg of ethylene glycol.

  • Adding Reactants: Begin stirring and add 160kg of pre-melted 2,4-dinitrochlorobenzene. Follow this with an additional 200kg of ethylene glycol. Maintain the temperature at approximately 70-80°C.

  • Adjusting pH: Add 45kg of sodium carbonate to the mixture.

  • Reaction Conditions: Heat the mixture to 120-140°C and maintain a pH of 7.5-8. Continue stirring for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, add 1000kg of water and heat to approximately 92-95°C with stirring for 1-2 hours.

  • Isolation of Intermediate: Allow the mixture to stand, then cool to 10-20°C to precipitate the intermediate product. The product can then be isolated by filtration.

Synthesis of this compound (Hydrogenation)

This protocol is a generalized procedure based on available data.[1][5]

  • Solvent and Reactant: Take the intermediate product from the previous step and dissolve it in a suitable solvent, such as dichloromethane.

  • Catalyst and Reducing Agent: Add a reducing agent and a catalyst (e.g., Pd-Fe adsorptive resin) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 50-60°C and carry out the reaction for 4-5 hours under hydrogen pressure.

  • Quenching and Extraction: After the reaction is complete, add hydrochloric acid and water.

  • Concentration: Remove the water and dichloromethane by vacuum concentration.

  • Final Steps: Add ethanol and reflux for 4-5 hours. Finally, acidify with hydrochloric acid to obtain the this compound hydrochloride salt.

Data Presentation

Table 1: Summary of Reaction Conditions for this compound Synthesis

Parameter Condensation Step Hydrogenation Step Reference
Starting Material 2,4-dinitrochlorobenzene & Ethylene Glycolβ-2,4-dinitrophenoxyethanol[1],[3]
Solvent Ethylene GlycolDichloromethane, Ethanol[5],[3]
Catalyst/Base Sodium Carbonate or NaOHPd-Fe adsorptive resin[1],[3]
Temperature 100 - 140°C50 - 60°C[5],[4]
Reaction Time 4 - 6 hours4 - 5 hours[5],[4]
pH 7.5 - 8Acidic (during work-up)[4]
Pressure Atmospheric / VacuumElevated Hydrogen Pressure[4]

Visualizations

Synthesis_Pathway cluster_condensation Condensation Step cluster_reduction Reduction Step cluster_salt Salt Formation DNCB 2,4-Dinitrochlorobenzene DNPE β-2,4-Dinitrophenoxyethanol (Intermediate) DNCB->DNPE Williamson Ether Synthesis EG Ethylene Glycol EG->DNPE Williamson Ether Synthesis Base Base (e.g., Na2CO3) Base->DNPE Williamson Ether Synthesis DAPE This compound DNPE->DAPE Catalytic Hydrogenation H2 H2 / Catalyst H2->DAPE Catalytic Hydrogenation DAPE_HCl This compound HCl (Final Product) DAPE->DAPE_HCl HCl HCl HCl->DAPE_HCl

Caption: Synthesis pathway of this compound HCl.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Step Identify Problematic Step: Condensation or Reduction? Start->Check_Step Condensation_Issues Condensation Troubleshooting Check_Step->Condensation_Issues Condensation Reduction_Issues Reduction Troubleshooting Check_Step->Reduction_Issues Reduction Check_Temp_Time Check Temperature and Reaction Time Condensation_Issues->Check_Temp_Time Check_pH Verify pH Condensation_Issues->Check_pH Check_Catalyst Check Catalyst Activity and Amount Reduction_Issues->Check_Catalyst Check_Pressure Optimize Hydrogen Pressure Reduction_Issues->Check_Pressure Purification Review Purification Protocol Check_Temp_Time->Purification Check_pH->Purification Check_Catalyst->Purification Check_Pressure->Purification Recrystallize Recrystallize Product Purification->Recrystallize Impure Inert_Atmosphere Handle Under Inert Atmosphere Purification->Inert_Atmosphere Discolored End Optimized Yield and Purity Recrystallize->End Inert_Atmosphere->End

Caption: Troubleshooting workflow for synthesis optimization.

Parameter_Relationships Yield Yield Purity Purity Yield->Purity Purity->Yield Temperature Temperature Temperature->Yield Temperature->Purity Time Reaction Time Time->Yield Time->Purity pH pH pH->Yield Catalyst Catalyst Activity Catalyst->Yield Pressure Pressure Pressure->Yield Purification Purification Method Purification->Purity

Caption: Key parameter relationships affecting yield and purity.

References

Technical Support Center: Stability of 2,4-Diaminophenoxyethanol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 2,4-Diaminophenoxyethanol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by three main factors:

  • Oxidation: As an aminophenol, this compound is susceptible to oxidation, which is the main degradation pathway. This is accelerated by the presence of dissolved oxygen and oxidizing agents.

  • pH: The rate of oxidation is pH-dependent. Generally, alkaline conditions promote the oxidation of aminophenols.

  • Exposure to Light: Light can provide the energy to initiate and accelerate oxidative degradation reactions.

Q2: What are the expected degradation products of this compound in an aqueous solution?

A2: While specific studies on the degradation products of this compound are not extensively documented, based on the chemistry of similar aminophenols, the primary degradation pathway is oxidation. The amino groups are susceptible to oxidation, which can lead to the formation of quinone-imine intermediates. These intermediates are often colored and can further react or polymerize, leading to discoloration of the solution. The presence of two amino groups on the phenoxy ring suggests that multiple oxidation products and subsequent complex reaction pathways are possible.

Q3: How can I improve the stability of my this compound aqueous solutions?

A3: To enhance the stability of your this compound solutions, consider the following strategies:

  • Use of Antioxidants: Incorporating antioxidants can effectively inhibit oxidative degradation. Common choices for similar compounds include sulfites like sodium bisulfite or sodium metabisulfite.

  • pH Adjustment: Maintaining a slightly acidic pH can help to slow down the rate of oxidation.

  • Inert Atmosphere: Preparing and storing solutions under an inert atmosphere, such as nitrogen or argon, will minimize contact with oxygen and reduce oxidative degradation.[1][2]

  • Protection from Light: Storing solutions in amber-colored vials or in the dark will prevent photo-degradation.[1][2]

  • Low Temperature Storage: Storing solutions at reduced temperatures (e.g., 2-8 °C) can significantly slow down the degradation kinetics.[1][2]

Q4: What is the recommended solvent for preparing stock solutions of this compound?

A4: For aqueous experiments, it is recommended to prepare stock solutions using high-purity, deoxygenated water. If solubility is a concern, small amounts of a co-solvent like DMSO can be used, however, it is important to note that the stability in DMSO is limited to a few hours at room temperature.[1][2] The hydrochloride salt of this compound exhibits good water solubility.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution turns brown/purple shortly after preparation. Oxidation of this compound. This is accelerated by dissolved oxygen, alkaline pH, and light exposure.1. Prepare fresh solutions using deoxygenated water (e.g., by sparging with nitrogen or argon). 2. Add an antioxidant, such as sodium bisulfite (see experimental protocol below). 3. Adjust the pH of the solution to be slightly acidic (e.g., pH 5-6), if compatible with your experiment. 4. Protect the solution from light by using amber vials or wrapping the container in aluminum foil. 5. Prepare and handle the solution under an inert atmosphere if possible.
Loss of compound potency over a short period. Chemical degradation. This could be due to oxidation or other reactions.1. Confirm the storage conditions. For short-term storage (up to 6 hours), room temperature is acceptable if protected from light and under an inert atmosphere. For longer storage (up to 9 days), refrigeration at 4°C is recommended under the same protective conditions.[1][2] 2. Incorporate a stabilizing agent like an antioxidant (see protocol). 3. Perform a stability study to determine the degradation rate under your specific experimental conditions.
Inconsistent results between experiments. Variability in solution stability. This can be caused by differences in preparation methods, storage times, or exposure to environmental factors.1. Standardize your solution preparation protocol. Ensure consistent use of deoxygenated water, antioxidants, and pH adjustment. 2. Prepare fresh solutions for each experiment or define a strict maximum storage time for your solutions. 3. Document all preparation and storage parameters for each experiment to identify potential sources of variability.

Data Presentation

Table 1: Stability of this compound HCl in Aqueous Solution

ConcentrationTemperatureConditionsStability Duration
0.1 and 200 mg/mlRoom TemperatureProtected from light, under inert gas atmosphereUp to 6 hours[1][2]
0.1 and 200 mg/ml+ 4 °CProtected from light, under inert gas atmosphereUp to 9 days[1][2]

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Aqueous Solution

Objective: To prepare an aqueous solution of this compound with improved stability against oxidative degradation.

Materials:

  • This compound hydrochloride

  • High-purity deionized water

  • Sodium bisulfite (or sodium metabisulfite)

  • Nitrogen or Argon gas

  • Amber-colored volumetric flasks and storage vials

  • pH meter and appropriate buffers for calibration

  • Sterile filters (if required)

Procedure:

  • Deoxygenate the Water: Sparge high-purity deionized water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Prepare Antioxidant Stock Solution (Optional but Recommended): Prepare a fresh stock solution of sodium bisulfite (e.g., 1% w/v) in the deoxygenated water.

  • Weighing: Accurately weigh the required amount of this compound hydrochloride in a clean weighing boat.

  • Dissolution:

    • Transfer the weighed compound to an amber-colored volumetric flask.

    • Add a portion of the deoxygenated water to dissolve the compound.

    • If using an antioxidant, add the appropriate volume of the sodium bisulfite stock solution to achieve the desired final concentration (e.g., 0.1% w/v).

    • Make up the volume to the mark with deoxygenated water.

  • pH Adjustment (Optional): If necessary for your application, adjust the pH of the solution using dilute acid or base. Perform this step under a gentle stream of inert gas to minimize oxygen exposure.

  • Filtration (Optional): If required for your application, filter the solution through a sterile filter.

  • Storage:

    • Immediately transfer the solution to amber-colored storage vials.

    • Blanket the headspace of the vials with nitrogen or argon before sealing.

    • Store at the appropriate temperature (4°C for longer-term storage).

Protocol for a Rapid Stability Assessment using HPLC-UV

Objective: To assess the short-term stability of a this compound solution under specific conditions.

Materials and Equipment:

  • Prepared this compound solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a mixture of a suitable buffer and acetonitrile)

  • Incubator or water bath set to the desired test temperature

Procedure:

  • Initial Analysis (T=0): Immediately after preparing the this compound solution, inject a sample into the HPLC system to determine the initial concentration (Peak Area at T=0).

  • Incubation: Place the vial containing the remaining solution in the incubator or water bath at the desired temperature.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 6 hours), withdraw an aliquot of the solution and inject it into the HPLC system. Record the peak area for this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage remaining versus time to visualize the degradation profile.

Visualizations

cluster_preparation Solution Preparation Deoxygenate Deoxygenate Water (N2/Ar Sparging) Dissolve Dissolve in Deoxygenated Water Deoxygenate->Dissolve Weigh Weigh 2,4-DAPE Weigh->Dissolve Add_Antioxidant Add Antioxidant (e.g., Sodium Bisulfite) Dissolve->Add_Antioxidant Adjust_pH Adjust pH (if needed) Add_Antioxidant->Adjust_pH Store Store in Amber Vial under Inert Gas Adjust_pH->Store

Caption: Experimental workflow for preparing a stabilized this compound aqueous solution.

DAPE This compound Intermediate Quinone-imine Intermediate (Colored) DAPE->Intermediate Oxidation Oxidizing_Agents Oxidizing Agents (O2, Light, High pH) Oxidizing_Agents->Intermediate Degradation_Products Further Degradation/ Polymerization Products Intermediate->Degradation_Products

Caption: Postulated oxidative degradation pathway of this compound.

Start Solution Discoloration? Check_Water Used Deoxygenated Water? Start->Check_Water Check_Water->Start No, Deoxygenate Check_Antioxidant Added Antioxidant? Check_Water->Check_Antioxidant Yes Check_Antioxidant->Start No, Add Antioxidant Check_Light Protected from Light? Check_Antioxidant->Check_Light Yes Check_Light->Start No, Use Amber Vial Check_pH Is pH Alkaline? Check_Light->Check_pH Yes Check_pH->Start Yes, Adjust to Acidic Solution_Stable Solution Should be Stable Check_pH->Solution_Stable No

References

Technical Support Center: HPLC Analysis of 2,4-Diaminophenoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 2,4-Diaminophenoxyethanol. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem: Peak Tailing

Possible Causes:

  • Secondary Silanol Interactions: The basic amine groups of this compound can interact with acidic silanol groups on the surface of the silica-based column packing material. This secondary interaction can lead to peak tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, the ionization state of this compound can be inconsistent, leading to peak shape issues.

  • Column Overload: Injecting too much sample can saturate the column, resulting in broadened and tailing peaks.[1]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased tailing.

  • Contamination: Contamination of the guard or analytical column can also cause peak distortion.[2]

Solutions:

  • Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).

  • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound to ensure a consistent ionization state. Adding a buffer to the mobile phase can help maintain a stable pH.

  • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants.

  • Flush the Column: If contamination is suspected, flush the column with a strong solvent.

Problem: Ghost Peaks

Possible Causes:

  • Contaminated Mobile Phase: Impurities in the solvents or water used to prepare the mobile phase can appear as ghost peaks, especially in gradient elution.

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.

  • Degradation of this compound: As an aromatic amine, this compound is susceptible to oxidation and degradation, which can introduce unexpected peaks into the chromatogram.

  • Contaminated System: The HPLC system itself, including tubing, injector, and detector, can be a source of contamination.

Solutions:

  • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.

  • Implement a Needle Wash Step: Use a strong solvent in the autosampler's needle wash to minimize carryover.

  • Protect the Sample from Degradation: Prepare samples fresh and consider adding an antioxidant, such as sodium bisulfite or ascorbic acid, to the sample solvent to prevent oxidation.[3][4] Store samples in amber vials to protect them from light.

  • Flush the System: Regularly flush the entire HPLC system with a strong, appropriate solvent to remove any accumulated contaminants.

Problem: Baseline Noise or Drift

Possible Causes:

  • Air Bubbles in the System: Air bubbles in the pump or detector can cause significant baseline noise.

  • Mobile Phase Issues: Improperly mixed or un-degassed mobile phase can lead to baseline drift.

  • Detector Lamp Issues: A failing or unstable detector lamp can cause baseline noise.

  • Column Temperature Fluctuations: Inconsistent column temperature can cause the baseline to drift.

  • Contamination: Contamination in the mobile phase or from the sample can lead to a drifting baseline.

Solutions:

  • Degas the Mobile Phase: Properly degas the mobile phase using sonication, vacuum filtration, or an inline degasser.

  • Purge the Pump: Purge the pump to remove any air bubbles.

  • Check Detector Lamp: Monitor the lamp's energy and replace it if it is low or unstable.

  • Use a Column Oven: Maintain a constant column temperature using a column oven.

  • Use Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid contamination.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for analyzing this compound?

A1: A reversed-phase C18 or C8 column is commonly used for the analysis of this compound. To minimize peak tailing due to its basic nature, it is highly recommended to use an end-capped column with high purity silica. A column with low silanol activity, such as a Newcrom R1, can also be a good choice.[5]

Q2: What is a typical mobile phase for the analysis of this compound?

A2: A common mobile phase for reversed-phase analysis of this compound consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. For example, a mixture of acetonitrile and water with an acidifier like phosphoric acid or formic acid can be used.[5] In a gradient elution method for analyzing multiple hair dye components, a mobile phase of 0.02 mol/L ammonium acetate aqueous solution (containing 4% acetonitrile) and acetonitrile has been used.[3]

Q3: My this compound peak is showing significant tailing. What should I do?

A3: Peak tailing for this compound is often due to its basic amine groups interacting with acidic silanol groups on the column. To address this, you can:

  • Ensure you are using a high-quality, end-capped C18 or C8 column.

  • Adjust the mobile phase pH to be more acidic (e.g., pH 2.5-3.5) to protonate the amine groups and reduce their interaction with silanols.

  • Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.

  • Reduce the amount of sample injected to prevent column overload.

Q4: I am seeing extra, unexpected peaks in my chromatogram. What could be the cause?

A4: Extra peaks, or "ghost peaks," can arise from several sources. Given the chemical nature of this compound, degradation is a likely cause. It is an aromatic amine and is prone to oxidation. To mitigate this, prepare your samples fresh and consider adding an antioxidant like sodium bisulfite or ascorbic acid to your sample diluent.[3][4] Other causes of ghost peaks include contaminated mobile phase, sample carryover from previous injections, or contamination within the HPLC system.

Q5: How should I prepare a hair dye sample containing this compound for HPLC analysis?

A5: A typical sample preparation for a hair dye product involves extraction with a suitable solvent. To prevent the oxidation of this compound, it is crucial to include an antioxidant in the extraction solvent. A published method suggests weighing the sample, adding a solution of sodium bisulfite in 70% ethanol, and extracting using ultrasonication.[3] The extract should then be filtered through a 0.45-µm membrane filter before injection.

Data Presentation

Table 1: Typical HPLC Methods for Hair Dye Analysis Including this compound

ParameterMethod 1
Column Waters Atlantis® T3 MV Kit (250 mm × 4.6 mm, 5 μm)[3]
Mobile Phase A 0.02 mol/L ammonium acetate aqueous solution (containing 4% acetonitrile)[3]
Mobile Phase B Acetonitrile[3]
Gradient Gradient elution (specific gradient not detailed in the abstract)[3]
Flow Rate Not specified
Column Temperature 30-35 °C[3]
Detection Photodiode Array (PDA) at 235 nm and 280 nm[3]
Sample Preparation Extraction with 70% ethanol containing sodium bisulfite[3]

Experimental Protocols

Detailed Methodology for HPLC Analysis of this compound in Hair Dye Formulations (Adapted from a multi-component analysis method)

This protocol is based on a method for the simultaneous determination of 40 dyes in oxidative hair dye products.[3]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Sodium bisulfite (analytical grade)

  • Ethanol (analytical grade)

  • High-purity water (e.g., Milli-Q)

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Analytical column: Waters Atlantis® T3 MV Kit column (250 mm × 4.6 mm, 5 μm) or equivalent.[3]

  • Ultrasonicator

  • Vortex mixer

  • Analytical balance

  • Syringe filters (0.45-µm)

3. Preparation of Solutions:

  • Mobile Phase A: Prepare a 0.02 mol/L ammonium acetate solution in high-purity water containing 4% acetonitrile. Filter and degas.[3]

  • Mobile Phase B: Acetonitrile (HPLC grade). Filter and degas.[3]

  • Sample Diluent: Prepare a solution of 70% ethanol in water containing sodium bisulfite.

4. Sample Preparation:

  • Accurately weigh approximately 0.5 g of the hair dye sample into a suitable container.[3]

  • Add 10 mL of the sample diluent (70% ethanol with sodium bisulfite).[3]

  • Vortex the sample to mix thoroughly.

  • Extract the sample using ultrasonication for 15 minutes.[3]

  • Dilute the extracted sample to a final volume of 25 mL with the sample diluent.[3]

  • Filter the final solution through a 0.45-µm syringe filter into an HPLC vial.[3]

5. HPLC Conditions:

  • Column: Waters Atlantis® T3 MV Kit column (250 mm × 4.6 mm, 5 μm)[3]

  • Mobile Phase: Use a gradient elution with Mobile Phase A and Mobile Phase B. The specific gradient profile should be optimized to achieve adequate separation of this compound from other components in the sample matrix.

  • Flow Rate: A typical flow rate for a 4.6 mm ID column is 1.0 mL/min. This should be optimized for the specific column and separation.

  • Column Temperature: Maintain the column temperature between 30 °C and 35 °C.[3]

  • Injection Volume: Typically 10-20 µL.

  • Detection: Monitor the eluent using a PDA detector at 235 nm and 280 nm.[3]

6. Analysis:

  • Inject the prepared sample and reference standards into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample using a calibration curve prepared from the reference standards.

Visualizations

Troubleshooting_Workflow cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Shape or Unexpected Peaks for this compound Cause1 Peak Tailing Problem->Cause1 Cause2 Ghost Peaks / Degradation Problem->Cause2 Cause3 Baseline Issues Problem->Cause3 Sol1 Check Column (End-capped?) Optimize Mobile Phase pH Cause1->Sol1 Sol2 Use Antioxidant in Sample Prep Fresh Mobile Phase & Solvents Cause2->Sol2 Sol3 Degas Mobile Phase Purge Pump Check Detector Lamp Cause3->Sol3 Experimental_Workflow start Start sample_prep Sample Preparation: - Weigh sample - Add 70% Ethanol with Sodium Bisulfite - Sonicate for 15 min - Dilute and Filter start->sample_prep hplc_analysis HPLC Analysis: - C18 Column - Gradient Elution - PDA Detection sample_prep->hplc_analysis data_processing Data Processing: - Identify peak by retention time - Quantify using calibration curve hplc_analysis->data_processing end End data_processing->end

References

Technical Support Center: Catalytic Hydrogenation of 2,4-Dinitrophenoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 2,4-dinitrophenoxyethanol to produce 2,4-diaminophenoxyethanol.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the catalytic hydrogenation of 2,4-dinitrophenoxyethanol?

The catalytic hydrogenation of a nitroaromatic compound like 2,4-dinitrophenoxyethanol is a six-electron reduction process that typically proceeds through a direct hydrogenation pathway.[1] The nitro groups are sequentially reduced to nitroso and then to hydroxylamine intermediates before forming the final amine groups.[1][2] The reaction is heterogeneous, occurring on the surface of a solid catalyst.[3]

Q2: What are the common catalysts used for this type of reduction?

Palladium on carbon (Pd/C) is a frequently used and highly effective catalyst for the reduction of nitroarenes.[4] Other common catalysts include platinum on carbon (Pt/C) and Raney Nickel.[3][4] A patent for the synthesis of this compound hydrochloride specifically mentions the use of palladium on charcoal.

Q3: What are the potential side reactions during the catalytic hydrogenation of 2,4-dinitrophenoxyethanol?

While the primary goal is the complete reduction of both nitro groups, several side reactions can occur:

  • Incomplete Reduction: The reaction may stop at intermediate stages, leading to the formation of 2-amino-4-nitrophenoxyethanol or 4-amino-2-nitrophenoxyethanol. This can happen if the reaction time is too short, the hydrogen pressure is too low, or the catalyst is not active enough.[4]

  • Condensation Reactions: The nitroso and hydroxylamine intermediates can condense to form azoxy and azo compounds.[2][5] These byproducts are often colored and can complicate the purification of the desired diamine.

  • Ether Cleavage (Hydrodeoxygenation): While less common for aryl ethers under typical nitro group hydrogenation conditions, there is a possibility of cleaving the ether bond, which would result in the formation of 2,4-diaminophenol and ethanol. The stability of the phenoxyethanol group is a critical factor, and aggressive reaction conditions (high temperature, high pressure, or highly active catalysts) might promote this side reaction.

Q4: How does the presence of the phenoxyethanol group affect the reaction?

The phenoxyethanol group is an electron-donating group, which can influence the reactivity of the nitro groups. Generally, electron-donating groups can modulate the electronic properties of the aromatic ring and potentially affect the rate of hydrogenation.[6] There is also the potential for the hydroxyl group on the ethanol moiety to interact with the catalyst surface.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic hydrogenation of 2,4-dinitrophenoxyethanol.

Issue Potential Cause Troubleshooting Steps
Incomplete or Slow Reaction 1. Inactive Catalyst: The catalyst may be old, poisoned, or improperly handled.[7] 2. Insufficient Hydrogen: Low hydrogen pressure or a leak in the system. 3. Poor Mass Transfer: Inefficient stirring, leading to poor contact between the substrate, hydrogen, and catalyst. 4. Solvent Issues: The substrate may not be fully dissolved, or the solvent could be inhibiting the reaction.[7]1. Use a fresh batch of catalyst. Ensure proper handling under an inert atmosphere if necessary. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[7] 2. Check the system for leaks and ensure a consistent hydrogen pressure is maintained. Consider increasing the hydrogen pressure within safe limits for the equipment.[8] 3. Increase the stirring rate to ensure the catalyst is well suspended. 4. Choose a solvent in which the starting material is highly soluble. Common solvents for hydrogenation include methanol, ethanol, and ethyl acetate.[7] A patent for this specific reaction mentions the use of DMF.
Formation of Colored Impurities 1. Formation of Azo/Azoxy Compounds: Condensation of reaction intermediates.[2][5] 2. Oxidation of the Product: The resulting diaminophenoxyethanol can be sensitive to air oxidation, leading to colored byproducts.1. Ensure complete reduction by extending the reaction time or increasing the catalyst loading. The addition of a small amount of acid can sometimes suppress the formation of these byproducts. 2. Work up the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant during workup and storage.
Presence of Partially Reduced Intermediates 1. Insufficient Reaction Time or Hydrogen: The reaction was stopped before both nitro groups were fully reduced.[4] 2. Selective Catalyst Poisoning: An impurity might be selectively poisoning the catalyst, preventing the reduction of the second nitro group.1. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion of the starting material and any mono-amino intermediates. Increase reaction time or hydrogen pressure if necessary. 2. Purify the starting material to remove any potential catalyst poisons.
Evidence of Ether Cleavage 1. Harsh Reaction Conditions: High temperature, high pressure, or a highly active catalyst may be promoting the cleavage of the C-O ether bond. 2. Acidic Conditions: Strong acids can catalyze ether cleavage.[9]1. Reduce the reaction temperature and pressure. If using a highly active catalyst, consider switching to a less reactive one (e.g., a lower loading of Pd/C). 2. If an acidic additive is used, consider reducing its concentration or using a milder acid. Ensure the reaction medium is not overly acidic.

Data Presentation

The following table summarizes typical reaction parameters for the catalytic hydrogenation of nitroaromatics, which can be used as a starting point for the optimization of the 2,4-dinitrophenoxyethanol reduction.

ParameterTypical RangeNotes
Catalyst 5-10 mol% Pd/CThe loading can be adjusted based on reaction scale and catalyst activity.
Solvent Methanol, Ethanol, Ethyl Acetate, DMFSolvent choice depends on the solubility of the starting material and product.
Temperature 25-80 °CHigher temperatures can increase the reaction rate but may also promote side reactions. A patent for this reaction suggests a temperature of 50-60 °C.
Hydrogen Pressure 1-10 atm (balloon to Parr shaker)Higher pressure generally leads to faster reduction. A patent for this reaction specifies a pressure of 12 kg/cm ².
Reaction Time 1-24 hoursMonitor by TLC or LC-MS for completion. A patent for this reaction suggests a reaction time of 1 hour.

Experimental Protocols

A detailed experimental protocol for the catalytic hydrogenation of 2,4-dinitrophenoxyethanol should be developed and validated in the laboratory. The following is a general procedure based on common practices for similar reactions.

Materials:

  • 2,4-dinitrophenoxyethanol

  • 10% Palladium on Carbon (Pd/C)

  • Solvent (e.g., Methanol, Ethanol, or DMF)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a hydrogenation flask, dissolve 2,4-dinitrophenoxyethanol in the chosen solvent.

  • Carefully add 10% Pd/C to the solution under a stream of inert gas.

  • Seal the flask and connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with inert gas (repeat 3 times).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Pressurize the flask with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by a suitable method, such as crystallization or column chromatography.

Mandatory Visualization

Reaction_Pathway cluster_side_reactions Potential Side Reactions 2,4-Dinitrophenoxyethanol 2,4-Dinitrophenoxyethanol Nitroso-amino intermediate Nitroso-amino intermediate 2,4-Dinitrophenoxyethanol->Nitroso-amino intermediate H2, Pd/C Ether Cleavage Products Ether Cleavage Products 2,4-Dinitrophenoxyethanol->Ether Cleavage Products High T/P Hydroxylamine-amino intermediate Hydroxylamine-amino intermediate Nitroso-amino intermediate->Hydroxylamine-amino intermediate H2, Pd/C Azo/Azoxy compounds Azo/Azoxy compounds Nitroso-amino intermediate->Azo/Azoxy compounds Condensation This compound This compound Hydroxylamine-amino intermediate->this compound H2, Pd/C Hydroxylamine-amino intermediate->Azo/Azoxy compounds

Caption: Reaction pathway for the catalytic hydrogenation of 2,4-dinitrophenoxyethanol and potential side reactions.

Troubleshooting_Workflow Start Start Hydrogenation Check_Completion Reaction Complete? Start->Check_Completion Incomplete_Reaction Incomplete Reaction Check_Completion->Incomplete_Reaction No Product_Isolation Isolate Product Check_Completion->Product_Isolation Yes Check_Catalyst Catalyst Active? Incomplete_Reaction->Check_Catalyst Check_H2 Sufficient H2? Check_Catalyst->Check_H2 Yes Replace_Catalyst Use Fresh Catalyst Check_Catalyst->Replace_Catalyst No Check_Stirring Adequate Stirring? Check_H2->Check_Stirring Yes Increase_Pressure Increase H2 Pressure Check_H2->Increase_Pressure No Increase_Stirring Increase Stirring Rate Check_Stirring->Increase_Stirring No Optimize_Conditions Optimize T, P, Time Check_Stirring->Optimize_Conditions Yes Replace_Catalyst->Start Increase_Pressure->Start Increase_Stirring->Start Analyze_Purity Product Pure? Product_Isolation->Analyze_Purity Pure_Product Pure Product Analyze_Purity->Pure_Product Yes Side_Products Side Products Detected Analyze_Purity->Side_Products No Purification Purify Product Purification->Pure_Product Side_Products->Purification Side_Products->Optimize_Conditions Optimize_Conditions->Start

Caption: A logical workflow for troubleshooting common issues in catalytic hydrogenation.

References

degradation pathways of 2,4-Diaminophenoxyethanol in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use and stability of 2,4-Diaminophenoxyethanol and its salts (e.g., Dihydrochloride, Sulfate) in various formulations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Problem Potential Cause Recommended Solution
Discoloration of Formulation (e.g., turning brown/pink) Prior to Intended Use Oxidation: The amino groups on the this compound molecule are susceptible to oxidation from dissolved oxygen in the formulation or exposure to air. This can be accelerated by light and the presence of metal ions.1. Inert Atmosphere: Prepare and store formulations under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1][2] 2. Chelating Agents: Add a chelating agent (e.g., EDTA) to the formulation to sequester metal ions that can catalyze oxidation. 3. Antioxidants: Incorporate an antioxidant (e.g., sodium sulfite, ascorbic acid) into the formulation to prevent premature oxidation. 4. pH Control: Maintain the formulation at an appropriate pH, as extreme pH values can sometimes accelerate degradation.
Inconsistent Results in Oxidative Coupling Reactions (e.g., hair dyeing) Purity of Reagents: The purity of this compound, the primary intermediate (e.g., p-phenylenediamine), and the oxidizing agent (e.g., hydrogen peroxide) is critical. Impurities can lead to side reactions and inconsistent color formation.1. Verify Purity: Use reagents of high purity and verify their specifications. 2. Fresh Oxidizer: Use a fresh, properly stored solution of hydrogen peroxide, as its concentration can decrease over time.
Incorrect Stoichiometry: The molar ratio of the coupler (this compound) to the primary intermediate and the oxidizing agent will affect the final product.1. Optimize Ratios: Ensure the correct stoichiometry is used for the desired outcome. The final on-head concentration after mixing with an oxidizing agent is typically around 2.0%.[1][2]
pH of the Medium: The pH of the reaction mixture influences the rate and mechanism of the oxidative coupling reaction.1. Buffer the System: Use an appropriate buffer system to maintain a stable pH during the reaction, typically in the alkaline range for hair dye applications.
Precipitation of this compound in Formulation Solubility Issues: this compound HCl is soluble in water and DMSO but has limited solubility in other organic solvents like ethanol and acetone.[1][3]1. Solvent Selection: Ensure the chosen solvent system is appropriate for the desired concentration. For high concentrations, consider aqueous or DMSO-based systems. 2. pH Adjustment: The solubility of the salts can be pH-dependent. Adjusting the pH may improve solubility in aqueous systems.
Appearance of Unexpected Peaks in HPLC Analysis Degradation: The sample may have degraded due to exposure to light, heat, or incompatible excipients.1. Proper Storage: Store stock solutions and samples protected from light and at controlled temperatures (e.g., 4°C for short-term storage).[1][2] 2. Forced Degradation Study: Conduct a forced degradation study (see protocol below) to identify potential degradation products and their retention times.
Contamination: Contamination from glassware, solvents, or other reagents.1. Use Clean Glassware: Ensure all glassware is thoroughly cleaned. 2. High-Purity Solvents: Use HPLC-grade solvents. 3. Run Blanks: Analyze a blank (solvent without the analyte) to check for interfering peaks.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in its intended application?

A1: In its primary application, such as in oxidative hair dyes, the "degradation" of this compound is a planned chemical reaction. It functions as a "coupler" and reacts with an oxidized primary intermediate (or "developer," e.g., p-phenylenediamine) in the presence of an oxidizing agent like hydrogen peroxide.[4][5] This process, known as oxidative coupling, forms larger, stable colorant molecules (indo dyes) that are trapped within the hair shaft, resulting in the desired color.

Q2: Can this compound degrade outside of the oxidative coupling reaction?

A2: Yes. Like many aromatic amines, this compound is susceptible to degradation from environmental factors. The primary concerns are:

  • Oxidation: Reaction with atmospheric oxygen, which can be accelerated by light and metal ions, leading to colored byproducts.

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions.[5][6]

  • Thermal Degradation: High temperatures can cause the molecule to break down.

  • Hydrolysis: While generally stable, extreme pH conditions (highly acidic or basic) could potentially lead to hydrolysis over time.

Q3: What are the typical storage conditions for this compound and its solutions?

A3: For the solid compound, store it in a tightly sealed container in a cool, dry, and dark place. For solutions, stability data suggests that aqueous solutions are stable for up to 9 days at 4°C when protected from light and under an inert gas atmosphere.[1][2] DMSO solutions are stable for up to 4 hours at room temperature under similar protected conditions.[1][2] For long-term storage, it is advisable to prepare solutions fresh or conduct a stability study for your specific formulation.

Q4: How can I analyze the stability of this compound in my formulation?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common approach.[3][7] This involves developing an HPLC method that can separate the intact this compound from any potential degradation products. To confirm the method is "stability-indicating," a forced degradation study is typically performed.

Q5: What is a forced degradation study?

A5: A forced degradation or stress study is an experiment where the drug substance or product is intentionally exposed to harsh conditions to accelerate its degradation.[5][6][8][9][10] The goal is to identify the likely degradation products and establish the degradation pathways. This information is crucial for developing stable formulations and validating analytical methods. The typical stress conditions include acid and base hydrolysis, oxidation, heat, and light.[5][8]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study. Researchers should adapt the concentrations and time points based on the stability of their specific formulation. The target is to achieve 5-20% degradation of the active ingredient.[8][9]

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound (or its salt)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or DAD detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 8 hours. At specified time points (e.g., 2, 4, 8 hours), withdraw an aliquot, cool, and neutralize with an equivalent amount of 0.1 M NaOH. Dilute with the mobile phase to the target concentration for HPLC analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 8 hours. At specified time points, withdraw an aliquot, cool, and neutralize with an equivalent amount of 0.1 M HCl. Dilute with the mobile phase for analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At specified time points (e.g., 4, 8, 24 hours), withdraw an aliquot and dilute with the mobile phase for analysis.

    • Thermal Degradation: Place the solid powder in a hot air oven at 80°C for 24 hours. Also, place a solution of the compound in a sealed vial at 80°C for 24 hours. After the exposure, dissolve the solid or dilute the solution with the mobile phase for analysis.

    • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber. The exposure should be a minimum of 1.2 million lux hours and 200 watt hours/m².[5][6] A control sample should be wrapped in aluminum foil to protect it from light. After exposure, dilute the samples with the mobile phase for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 10 mM Ammonium Formate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-25 min: 5% to 60% B; 25-30 min: 60% B; 30-31 min: 60% to 5% B; 31-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV/DAD at a wavelength of ~280 nm (a full scan from 200-400 nm is recommended to identify iso-absorptive points and optimal wavelengths for impurities)

Visualizations

Primary Degradation Pathway (Oxidative Coupling)

The primary "degradation" of this compound in formulations like hair dyes is its intended reaction to form color. It acts as a coupler, reacting with an oxidized primary intermediate, such as p-Phenylenediamine (PPD), to form an indo dye.

G PPD p-Phenylenediamine (Primary Intermediate) QDI Quinonediimine (Oxidized Intermediate) PPD->QDI Oxidation DAPE This compound (Coupler) IndoDye Indo Dye (Stable Color Molecule) DAPE->IndoDye H2O2 Hydrogen Peroxide (Oxidizing Agent) H2O2->QDI QDI->IndoDye Coupling Reaction

Caption: Oxidative coupling pathway of this compound.

Forced Degradation Experimental Workflow

This diagram illustrates the logical flow of a forced degradation study to investigate the stability of this compound.

G cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze via Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, Solid & Solution) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis Stock Prepare Stock Solution of This compound Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Report Identify Degradants & Elucidate Pathways Analysis->Report

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Overcoming Solubility Challenges of 2,4-Diaminophenoxyethanol in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Diaminophenoxyethanol. This resource is designed for researchers, scientists, and drug development professionals to address solubility issues encountered when working with this compound in non-polar solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound and its common salts?

A1: this compound and its dihydrochloride (HCl) and sulfate salts are polar molecules. The HCl salt is highly soluble in water (425 g/L at 20°C) and soluble in polar organic solvents like dimethyl sulfoxide (DMSO).[1][2][3] However, it is reported to be insoluble in less polar solvents such as acetone and 95% ethanol.[2][3][4] The free base form is expected to have greater solubility in organic solvents due to its non-ionic nature, though specific data in a wide range of non-polar solvents is limited in published literature.[1]

Q2: Why is this compound poorly soluble in non-polar solvents?

A2: The poor solubility arises from the significant difference in polarity between this compound and non-polar solvents. The presence of two amino groups and a hydroxyl group makes the molecule capable of forming strong hydrogen bonds with polar solvents. Non-polar solvents cannot effectively solvate these polar functional groups, leading to low solubility.

Q3: What are the primary strategies to increase the solubility of this compound in a non-polar solvent system?

A3: There are three main approaches to address this challenge:

  • Co-solvency: Introducing a small amount of a polar co-solvent that is miscible with the primary non-polar solvent can help bridge the polarity gap.

  • Use of Surfactants/Emulsifying Agents: Surfactants can form micelles or create emulsions that encapsulate the polar this compound molecules, allowing them to be dispersed in a non-polar medium.

  • Chemical Modification: Modifying the structure of this compound to increase its lipophilicity, for instance, by esterifying the hydroxyl group, can significantly improve its solubility in non-polar solvents.[5][6][7]

Q4: Is it better to use the free base or a salt form of this compound for dissolution in non-polar solvents?

A4: The free base form is the recommended starting point for dissolution in non-polar solvents.[1] Salt forms, such as the HCl salt, are ionic and thus have extremely limited solubility in non-polar environments. If you are starting with a salt, it should be converted to the free base before attempting dissolution in a non-polar system.

Troubleshooting Guides

Issue 1: this compound (free base) precipitates from my non-polar solvent upon standing.

This is a common issue indicating that the solution is supersaturated or that environmental changes (e.g., temperature) are reducing solubility.

Troubleshooting Workflow:

A Precipitation Observed B Verify Compound Purity and Solvent Anhydrousness A->B C Is the solution clear after initial dissolution? B->C D Consider Supersaturation. Was heating used to dissolve? C->D Yes F Implement a co-solvent strategy (See Protocol 1) C->F No E Re-dissolve at a lower concentration D->E H Solution Stable E->H G Implement a surfactant strategy (See Protocol 2) F->G F->H G->H I Explore Chemical Modification (See Protocol 3) G->I

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: I am unable to achieve the desired concentration of this compound in my non-polar solvent.

If you are struggling to dissolve a sufficient amount of the compound, the following strategies can be employed.

Decision-Making Workflow for Solubility Enhancement:

A Start with this compound (Free Base) B Select Primary Non-Polar Solvent A->B C Attempt Direct Dissolution with Stirring/Sonication B->C D Is desired concentration achieved? C->D E Successful Dissolution D->E Yes F Introduce a Polar Co-solvent (e.g., Ethanol) D->F No G Is desired concentration achieved? F->G G->E Yes H Use Surfactant/Emulsifier System G->H No I Is a stable dispersion/solution formed? H->I I->E Yes J Synthesize Lipophilic Derivative I->J No

Caption: Strategy selection for enhancing solubility.

Data Presentation

Table 1: Qualitative Solubility of this compound and its HCl Salt

Compound FormSolvent TypeSolvent ExamplesQualitative SolubilityReference
HCl Salt Polar, ProticWaterHigh (425 g/L)[1][2][4]
Polar, AproticDMSOSoluble[3][8]
Intermediate Polarity95% EthanolInsoluble[2][3][4]
Intermediate PolarityAcetoneInsoluble[2][3][4]
Free Base Non-PolarHexane, TolueneExpected to be very lowGeneral Principle
OrganicGeneralExpected to be higher than salt form[1]

Experimental Protocols

Protocol 1: Co-Solvency Method for Solubilizing this compound (Free Base)

This protocol describes the use of a polar co-solvent to enhance the solubility of this compound's free base in a non-polar solvent like toluene.

Materials:

  • This compound (free base)

  • Toluene (or other non-polar solvent)

  • Ethanol (or other suitable polar co-solvent, e.g., isopropanol, THF)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Free Base: If starting with a salt, neutralize an aqueous solution of the salt with a suitable base (e.g., NaOH) and extract the free base into a moderately polar organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Determine Target Concentration: Decide on the final desired concentration of this compound in the toluene solution.

  • Co-solvent Addition:

    • Start by preparing a 9:1 (v/v) mixture of toluene and ethanol.

    • To a volumetric flask, add the calculated amount of this compound free base.

    • Add the toluene/ethanol co-solvent mixture to the flask.

    • Stir the mixture at room temperature until the solid is fully dissolved. If necessary, gentle warming (e.g., to 40°C) can be applied, but be cautious of potential precipitation upon cooling.

  • Optimization: If the desired solubility is not achieved, incrementally increase the proportion of the co-solvent (e.g., to 8:2 or 7:3 toluene:ethanol). Note that a higher proportion of co-solvent will increase the overall polarity of the solvent system.

Co-Solvency Mechanism:

cluster_0 Non-Polar Solvent Bulk cluster_1 Solute-Co-solvent Interaction A Non-Polar Solvent B Non-Polar Solvent C Co-solvent (e.g., Ethanol) D This compound C->D Polar end interacts D->A Non-polar end of co-solvent interacts with bulk solvent E Co-solvent E->D with solute

Caption: Co-solvency mechanism.

Protocol 2: Surfactant-Mediated Solubilization (Microemulsion)

This protocol outlines the use of lecithin, a natural surfactant, to create a stable dispersion of this compound in a non-polar liquid.[9][10][11]

Materials:

  • This compound (free base)

  • Non-polar liquid (e.g., mineral oil, hexane)

  • Lecithin (food or pharmaceutical grade)

  • A suitable co-surfactant (e.g., a polysorbate like Tween 80)

  • A plasticizer/co-emulsifier (e.g., di-(2-ethylhexyl) adipate, if needed)

  • High-shear mixer or sonicator

Procedure:

  • Prepare Emulsifier Blend: In a beaker, mix lecithin and the co-surfactant (e.g., in a 4:1 ratio by weight). If using a plasticizer, it can be blended at this stage.[9]

  • Dissolve Solute: Separately, dissolve the this compound free base in a minimal amount of a suitable polar solvent (e.g., ethanol) to create a concentrated stock solution.

  • Combine and Emulsify:

    • Add the emulsifier blend to the non-polar liquid and mix thoroughly.

    • Slowly add the this compound stock solution to the non-polar liquid/emulsifier mixture while applying high shear with a mixer or sonicator.

    • Continue mixing for a set period (e.g., 10-15 minutes) until a stable, translucent microemulsion is formed.

  • Stability Assessment: Allow the mixture to stand for 24 hours and observe for any phase separation or precipitation. Adjust the ratios of surfactant/co-surfactant as needed to improve stability.

Micellar Solubilization Mechanism:

cluster_0 Non-Polar Solvent Micelle Micelle Surfactant_Head Polar Head Micelle->Surfactant_Head Hydrophilic heads face outwards Solute This compound Surfactant_Tail Non-Polar Tail Solute->Surfactant_Tail Polar solute encapsulated in the micelle core Surfactant_Tail->Micelle Hydrophobic tails face inwards

Caption: Encapsulation in a reverse micelle.

Protocol 3: Chemical Modification via Esterification to Enhance Lipophilicity

This protocol provides a general method for the esterification of the hydroxyl group of this compound to increase its non-polar character. This should be performed by qualified chemists in a controlled laboratory setting.

Materials:

  • This compound (free base)

  • An acyl chloride or fatty acid (e.g., octanoyl chloride for a C8 chain)

  • A suitable solvent (e.g., dimethyl carbonate or an aprotic solvent like THF)[5]

  • A non-nucleophilic base (e.g., triethylamine), if necessary

  • Anhydrous sodium sulfate

  • Ethyl acetate and brine for workup

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the this compound free base in the chosen solvent. If not using an acyl chloride, a catalyst for esterification with a carboxylic acid (like DCC/DMAP) would be required.

  • Acylation: Cool the solution in an ice bath. Slowly add the acyl chloride (e.g., 1.1 equivalents) to the solution. If an acid scavenger is needed, triethylamine (1.2 equivalents) can be added. The primary and secondary amines are more nucleophilic than the hydroxyl group, so protection of the amines may be necessary for selective esterification. A common strategy is to first protect the amines (e.g., as Boc derivatives), perform the esterification, and then deprotect the amines.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (e.g., 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ester by column chromatography on silica gel.

  • Confirmation: Characterize the final product by techniques such as NMR and mass spectrometry to confirm its structure and purity. The resulting lipophilic derivative should exhibit significantly improved solubility in non-polar solvents.[5][6][7]

References

purification techniques for high-purity 2,4-Diaminophenoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 2,4-Diaminophenoxyethanol and its salts.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Discoloration of the Product (Yellowing or Browning)

  • Question: My this compound dihydrochloride has developed a yellow or brown tint during or after purification. What is the cause, and how can I resolve this?

  • Answer: Discoloration is a frequent issue with aromatic amines like this compound and is typically caused by air oxidation, which can be accelerated by exposure to light. The colored byproducts are often N-oxides or other oxidation products.

    • Solution:

      • For Minor Discoloration: If the discoloration is slight, repurification can be effective. For solid this compound salts, recrystallization is the preferred method. The use of a small amount of activated charcoal during the recrystallization process can help adsorb colored impurities.

      • Prevention: To prevent future discoloration, it is critical to handle and store the compound under an inert atmosphere, such as nitrogen or argon. Use amber-colored vials or bottles to protect the material from light. After each use, blanket the container with an inert gas to minimize exposure to air.

Issue 2: Low Yield After Recrystallization

  • Question: I am experiencing a significantly low yield after recrystallizing my this compound dihydrochloride. What are the potential reasons?

  • Answer: Low recovery rates during recrystallization can stem from several factors, primarily related to the solvent volume and cooling process.

    • Potential Causes & Solutions:

      • Excessive Solvent: Using too much solvent to dissolve the crude product is the most common reason for low yield, as a significant amount of the compound will remain in the mother liquor upon cooling. To remedy this, use the minimum amount of hot solvent necessary to fully dissolve the solid. If too much solvent has been added, it can be carefully evaporated to concentrate the solution before cooling.

      • Premature Crystallization: If crystals form during a hot filtration step (intended to remove insoluble impurities), product will be lost. To prevent this, use a pre-heated filtration apparatus (e.g., funnel and filter flask) and a slight excess of hot solvent, which can be boiled off after filtration.

      • Incomplete Crystallization: Ensure the solution is cooled for a sufficient duration to allow for maximum crystal formation. After slow cooling to room temperature, placing the flask in an ice bath can further increase the yield.

Issue 3: Oiling Out During Recrystallization

  • Question: Instead of forming crystals, my this compound separated as an oil during cooling. What should I do?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is too concentrated.

    • Solutions:

      • Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the concentration and then allow the solution to cool more slowly.

      • Solvent System Modification: The chosen solvent system may not be ideal. If using a single solvent, consider a mixed-solvent system. If already using a mixed solvent, adjust the ratio of the "good" solvent to the "poor" solvent.

      • Induce Crystallization: Scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites and promote crystal growth instead of oiling out.

Issue 4: Poor Separation During Column Chromatography

  • Question: I am attempting to purify this compound using silica gel column chromatography, but I am getting poor separation and tailing peaks. Why is this happening?

  • Answer: Basic compounds like aromatic amines often interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to irreversible adsorption, tailing peaks, and poor separation.

    • Solutions:

      • Mobile Phase Modification: Add a small amount of a competing base to the mobile phase to neutralize the acidic sites on the silica. Triethylamine (typically 0.1-1%) is commonly used for this purpose.

      • Alternative Stationary Phase: Consider using a different stationary phase. Amine-functionalized silica is specifically designed for the purification of basic compounds and can significantly improve peak shape and resolution. Reversed-phase chromatography on a C18 column can also be an effective alternative.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercial-grade this compound dihydrochloride?

A1: The purity of commercially available this compound dihydrochloride typically ranges from 98.7% to 99.4%.[1] The sulfate salt has been reported with purities ranging from 98.2% to 100%.[1]

Q2: What are the common impurities found in this compound?

A2: Common impurities that are often monitored in commercial batches include m-phenylenediamine and 2,4-diaminoanisole.[1] In some batches of the dihydrochloride salt, m-phenylenediamine has been found at levels below 100 ppm, while 2,4-diaminoanisole was not detected (with a detection limit of 100 ppm). For the sulfate salt, m-phenylenediamine content has been reported in the range of 8-14 ppm, and 2,4-diaminoanisole at 13-15 ppm in some batches.[1]

Q3: What are suitable solvents for the recrystallization of this compound dihydrochloride?

A3: this compound dihydrochloride is highly soluble in water, slightly soluble in dimethyl sulfoxide (DMSO) and methanol, and generally insoluble in less polar organic solvents like acetone and 95% ethanol. Given its high solubility in hot water and lower solubility in cold water, water can be a suitable single solvent for recrystallization. A mixed solvent system, such as water with a co-solvent like ethanol or isopropanol, can also be effective for optimizing the yield and purity.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude material, the purified fractions, and the mother liquor on a TLC plate, you can visualize the separation of the desired compound from its impurities. For aromatic amines, a common mobile phase for TLC on silica gel is a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), often with a small amount of triethylamine to prevent tailing.

Q5: Is this compound stable during purification?

A5: this compound is susceptible to oxidation, especially at elevated temperatures in the presence of air. Therefore, it is advisable to perform purification steps, such as recrystallization, under an inert atmosphere if the highest possible purity is required. Aqueous solutions of the dihydrochloride salt have been shown to be stable for up to 6 hours at room temperature and for 9 days at 4°C when protected from light and under an inert gas atmosphere.[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound Dihydrochloride

This protocol describes a general procedure for the purification of this compound dihydrochloride by mixed-solvent recrystallization.

  • Solvent Selection: Based on solubility data, a mixed solvent system of water (good solvent) and ethanol (poor solvent) is a suitable choice.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound dihydrochloride in the minimum amount of hot deionized water (near boiling). Stir continuously to facilitate dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute mass), and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Reheat the filtrate to boiling. Slowly add hot ethanol dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold mixture of the recrystallization solvents (in the same approximate ratio).

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound

This protocol provides a general guideline for the purification of the free base form of this compound by column chromatography. The dihydrochloride salt is generally too polar for standard silica gel chromatography.

  • Preparation of the Free Base: If starting with the dihydrochloride salt, dissolve it in water and neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the free base. Extract the free base into an organic solvent like ethyl acetate and dry the organic layer over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude free base.

  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Amine-functionalized silica gel is recommended to minimize tailing.

    • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane is a good starting point. The optimal solvent system should be determined by TLC analysis.

  • Column Packing: Pack the column with the chosen stationary phase slurried in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with the less polar mobile phase and gradually increase the polarity by adding more of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Data Presentation

Table 1: Purity and Impurity Profile of this compound Salts in Commercial Batches

CompoundPurity Range (%)Common ImpuritiesImpurity Concentration Range (ppm)
This compound HCl98.7 - 99.4[1]m-Phenylenediamine< 100[1]
2,4-DiaminoanisoleNot Detected (< 100)[1]
This compound Sulfate98.2 - 100[1]m-Phenylenediamine8 - 14[1]
2,4-Diaminoanisole13 - 15[1]

Table 2: Solubility of this compound Dihydrochloride

SolventSolubilityReference
WaterHighly SolubleGeneric
Dimethyl Sulfoxide (DMSO)Slightly SolubleGeneric
MethanolSlightly SolubleGeneric
AcetoneInsolubleGeneric
95% EthanolInsolubleGeneric

Mandatory Visualization

Purification_Workflow cluster_recrystallization Recrystallization Protocol cluster_chromatography Column Chromatography Protocol rec_start Crude this compound (e.g., Dihydrochloride Salt) dissolve Dissolve in Minimum Hot Water rec_start->dissolve decolorize Add Activated Charcoal (Optional for colored impurities) dissolve->decolorize hot_filter Hot Gravity Filtration decolorize->hot_filter add_antisolvent Add Hot Ethanol to Cloud Point hot_filter->add_antisolvent clarify Add Hot Water to Clarify add_antisolvent->clarify cool Slow Cooling & Ice Bath clarify->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent Mixture vac_filter->wash dry Dry Under Vacuum wash->dry rec_end High-Purity Product dry->rec_end chrom_start Crude this compound (Free Base) prepare_column Pack Column with Amine-Functionalized Silica chrom_start->prepare_column load_sample Load Sample prepare_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate chrom_end High-Purity Product evaporate->chrom_end

Caption: Experimental workflows for the purification of this compound.

Troubleshooting_Logic cluster_discoloration Discoloration cluster_low_yield Low Yield cluster_oiling_out Oiling Out start Purification Issue Identified discolor Product is Discolored (Yellow/Brown) start->discolor low_yield Low Recrystallization Yield start->low_yield oil_out Product Oils Out start->oil_out cause_ox Cause: Oxidation discolor->cause_ox sol_repurify Solution: Repurify (e.g., Recrystallize with Charcoal) cause_ox->sol_repurify sol_prevent Prevention: Use Inert Atmosphere & Protect from Light cause_ox->sol_prevent cause_solvent Cause: Too Much Solvent low_yield->cause_solvent cause_premature Cause: Premature Crystallization low_yield->cause_premature sol_evaporate Solution: Evaporate Excess Solvent cause_solvent->sol_evaporate sol_preheat Solution: Pre-heat Filtration Apparatus cause_premature->sol_preheat cause_temp Cause: Cooling Below Melting Point or High Concentration oil_out->cause_temp sol_reheat Solution: Reheat, Add More Solvent, and Cool Slowly cause_temp->sol_reheat

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: 2,4-Diaminophenoxyethanol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,4-Diaminophenoxyethanol. Our aim is to help you manage impurities and optimize your production process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most frequently observed impurities in this compound synthesis include residual starting materials, intermediates, and byproducts from side reactions. The primary impurities of concern are m-phenylenediamine and 2,4-diaminoanisole.[1][2][3][4][5] Other potential impurities can arise from the starting materials, such as 1,5-dichloro-2,4-dinitrobenzene or 2,4-dinitrochlorobenzene, and the etherification agent, like ethylene glycol or 1,2-propanediol.[6]

Q2: What are the typical purity specifications for this compound HCl?

A2: High-purity this compound HCl typically has a purity of 98.5% or higher.[1][4] The levels of specific impurities are also controlled. For instance, the content of m-phenylenediamine is often specified to be less than 100 ppm.[1][4]

Q3: What analytical techniques are recommended for purity and impurity analysis of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for determining the purity of this compound and quantifying known impurities.[7][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable technique, particularly for identifying and quantifying volatile impurities and byproducts, often requiring a derivatization step.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy is useful for structural elucidation of the final product and any isolated impurities.

Q4: What is the general synthetic route for this compound?

A4: The synthesis is typically a two-step process. The first step is a Williamson ether synthesis, where a substituted 2,4-dinitrochlorobenzene is reacted with an alcohol, such as ethylene glycol, in the presence of a base.[12] The resulting dinitro-intermediate is then reduced in the second step, commonly through catalytic hydrogenation, to yield this compound.[12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Presence of m-Phenylenediamine Impurity

  • Possible Cause: Incomplete reduction of the dinitro-intermediate or degradation of the final product.

  • Troubleshooting Steps:

    • Optimize Reduction Conditions: Ensure complete reduction of the nitro groups by adjusting the catalyst type (e.g., Pd/C), catalyst loading, hydrogen pressure, reaction time, and temperature.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the dinitro-intermediate is no longer detected.

    • Purification: If m-phenylenediamine is present in the final product, it can be removed through recrystallization.[13] Another approach involves the formation of an addition product with a heavy metal salt to precipitate out the impurity.[14]

Issue 2: Presence of 2,4-Diaminoanisole Impurity

  • Possible Cause: Use of methanol as a solvent or the presence of methanol as an impurity in the reagents, which can compete with ethylene glycol during the Williamson ether synthesis. 2,4-diaminoanisole is a known carcinogen and its presence is a significant concern.[15][16]

  • Troubleshooting Steps:

    • Solvent and Reagent Purity: Ensure that the ethylene glycol and any solvents used in the first step are free from methanol contamination.

    • Reaction Conditions: Optimize the Williamson ether synthesis to favor the reaction with ethylene glycol. This may involve adjusting the reaction temperature and the molar ratio of the reactants.

Issue 3: Off-color or Dark Final Product

  • Possible Cause: Oxidation of the aminophenol product, presence of colored impurities, or residual catalyst. Aminophenols are susceptible to air oxidation, which can lead to coloration.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reduction and subsequent work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Catalyst Removal: Ensure complete removal of the hydrogenation catalyst by filtration. The presence of residual catalyst can sometimes promote degradation.

    • Purification: Utilize purification techniques such as recrystallization or treatment with activated carbon to remove colored impurities. The choice of crystallization solvent is critical to obtaining a product with the desired color.[7]

Issue 4: Low Yield

  • Possible Cause: Incomplete reaction in either the etherification or reduction step, or loss of product during work-up and purification. Side reactions, such as elimination during the Williamson ether synthesis, can also reduce the yield.[10]

  • Troubleshooting Steps:

    • Reaction Monitoring: Closely monitor the progress of both reaction steps to ensure they go to completion.

    • Optimize Williamson Ether Synthesis: To minimize the competing elimination reaction, use a primary alkyl halide (in this case, derived from ethylene glycol) and control the reaction temperature.[1][6][10][17]

    • Work-up and Purification: Optimize the extraction and crystallization procedures to minimize product loss. Ensure the pH is appropriately controlled during aqueous work-up to prevent the loss of the amine product.

Data Presentation

Table 1: Typical Impurity Profile of this compound HCl

ImpurityTypical Specification
m-Phenylenediamine< 100 ppm
2,4-DiaminoanisoleNot Detected (LOD < 100 ppm)

LOD: Limit of Detection

Table 2: Recommended Starting Materials and Reagents

StepMaterialRecommended Grade
Etherification 2,4-Dinitrochlorobenzene> 99% Purity
Ethylene GlycolAnhydrous, < 0.1% Methanol
Sodium HydroxideACS Reagent Grade
Reduction Dinitro-intermediateDry
Palladium on Carbon (Pd/C)5% or 10%
Hydrogen GasHigh Purity
Solvent (e.g., Ethanol)Anhydrous

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%) and hold for a few minutes.

    • Increase the percentage of Mobile Phase B linearly to elute the impurities and the main compound.

    • A final hold at a high percentage of Mobile Phase B to wash the column, followed by re-equilibration at the initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Derivatization (Required for polar aminophenols):

    • Dissolve the sample in a suitable solvent (e.g., pyridine).

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture (e.g., at 70 °C for 30 minutes) to form the trimethylsilyl (TMS) derivatives.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature of 100 °C, hold for 2 minutes.

      • Ramp up to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 10 minutes.

    • Injector Temperature: 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Catalytic Reduction cluster_purification Purification 2,4-Dinitrochlorobenzene 2,4-Dinitrochlorobenzene Reaction_Vessel_1 Reaction Mixture 2,4-Dinitrochlorobenzene->Reaction_Vessel_1 Ethylene Glycol, Base Dinitro_Intermediate Dinitro_Intermediate Reaction_Vessel_1->Dinitro_Intermediate Work-up Reaction_Vessel_2 Reaction Mixture Dinitro_Intermediate->Reaction_Vessel_2 Pd/C, H2 Crude_Product Crude_Product Reaction_Vessel_2->Crude_Product Filtration Recrystallization Recrystallization Crude_Product->Recrystallization Pure this compound Final_Product Final_Product Recrystallization->Final_Product Pure this compound

Caption: Synthetic workflow for this compound production.

Troubleshooting_Logic cluster_impurity_A m-Phenylenediamine cluster_impurity_B 2,4-Diaminoanisole cluster_color Off-Color Product Impurity_Detected Impurity Detected in Final Product Impurity_A Incomplete Reduction or Product Degradation Impurity_Detected->Impurity_A Is it m-Phenylenediamine? Impurity_B Methanol Contamination Impurity_Detected->Impurity_B Is it 2,4-Diaminoanisole? Color_Issue Oxidation or Residual Catalyst Impurity_Detected->Color_Issue Is it an off-color issue? Action_A Optimize Reduction Conditions or Recrystallize Impurity_A->Action_A Action_B Use Anhydrous/Methanol-free Reagents Impurity_B->Action_B Action_C Inert Atmosphere, Thorough Filtration Color_Issue->Action_C

References

Technical Support Center: Optimizing Reaction Conditions for 2,4-Diaminophenoxyethanol as a Cross-linker

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of 2,4-Diaminophenoxyethanol as a specialized cross-linker for research and drug development is not extensively documented in publicly available literature. The information provided herein is based on the chemical properties of this compound as a diamine and general principles of amine-reactive cross-linking chemistry. The proposed reaction conditions and troubleshooting advice are extrapolated from established protocols for similar cross-linking agents and should be adapted and optimized for your specific application.

Frequently Asked Questions (FAQs)

Q1: How does this compound function as a cross-linker?

A: this compound possesses two primary amine groups. These amines can act as nucleophiles and form stable covalent bonds with electrophilic functional groups on other molecules. A primary application for diamine cross-linkers is to bridge two molecules containing carboxyl groups (-COOH), such as proteins or polymers. This is typically achieved using a carboxyl-activating agent like a carbodiimide (e.g., EDC or EDAC), which first reacts with the carboxyl group to form a highly reactive intermediate that is then readily attacked by the amine groups of this compound, forming stable amide bonds.

Q2: What are the critical parameters to optimize for a successful cross-linking reaction?

A: Several factors must be carefully controlled to achieve efficient and specific cross-linking.[1][2] These include:

  • pH: The pH of the reaction buffer is crucial as it affects both the reactivity of the target functional groups and the stability of the reagents.[3][4]

  • Molar Ratio: The ratio of the cross-linker (and any activating agent) to the target molecule(s) directly impacts the degree of cross-linking and can influence product solubility and functionality.[5][6]

  • Buffer Composition: The choice of buffer is critical. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the cross-linker for reaction with the target molecule.[7][8]

  • Concentration: The concentrations of the reactants can influence the reaction rate and the balance between intra- and inter-molecular cross-linking.[9]

  • Time and Temperature: Incubation time and temperature affect the reaction kinetics and the stability of the reactants and products.[3]

Q3: My protein precipitates after adding the cross-linker. What should I do?

A: Protein precipitation is a common issue that can arise from several factors, including excessive cross-linking, changes in the protein's isoelectric point, or the use of a hydrophobic cross-linker.[5][7] To address this, you can:

  • Optimize the Molar Ratio: Perform a titration experiment to find the lowest effective concentration of the cross-linker.[5]

  • Control the Reaction Time: Shorten the incubation period to reduce the extent of the reaction.

  • Adjust Reactant Concentrations: Lowering the protein concentration can sometimes reduce the formation of large, insoluble intermolecular aggregates.[5]

  • Modify Buffer Conditions: Ensure the pH and ionic strength of the buffer are optimal for your protein's stability.

Q4: I am seeing very low or no cross-linking efficiency. What are the potential causes?

A: Low cross-linking efficiency can stem from issues with reagents, reaction conditions, or the accessibility of target sites.[8] Key areas to investigate include:

  • Reagent Quality: Ensure your cross-linker and any activating agents (like EDC) are fresh and have been stored correctly, as many are moisture-sensitive.[7][8]

  • Buffer Interference: Confirm that your buffer does not contain interfering substances like primary amines.[7][8]

  • Suboptimal pH: For reactions involving primary amines, the pH should typically be in the neutral to slightly basic range (pH 7.0-8.5) to ensure the amines are deprotonated and nucleophilic.[3][4]

  • Inaccessible Target Sites: The functional groups you are targeting on your molecules may be buried within the structure and not accessible to the cross-linker.[7]

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Low or No Cross-linking Incorrect Buffer: Buffer contains primary amines (e.g., Tris, Glycine) that compete with the reaction.[7][8]Use a non-amine-containing buffer such as PBS, HEPES, or Borate.[3][8]
Suboptimal pH: The pH is too low, causing protonation of the primary amines on the cross-linker, reducing their nucleophilicity.[4]Optimize the reaction pH, typically within the range of 7.0-8.5 for amine reactivity.[3]
Inactive Reagents: The cross-linker or activating agent (e.g., EDC) has been hydrolyzed due to improper storage.[8]Use fresh, high-quality reagents. Prepare solutions immediately before use and avoid storing them.[8][10]
Inaccessible Reactive Groups: The target functional groups on the biomolecules are sterically hindered.[7]Consider using a cross-linker with a longer spacer arm. Denature the protein slightly if its native conformation is not required.
Protein Aggregation/Precipitation Excessive Cross-linking: The molar ratio of the cross-linker to the protein is too high, leading to extensive intermolecular cross-linking.[5][7]Perform a titration to determine the optimal (lower) concentration of the cross-linker.[5]
High Protein Concentration: Concentrated protein solutions are more prone to forming large aggregates upon cross-linking.[5]Reduce the concentration of the protein in the reaction mixture.[5]
Change in Protein pI: Modification of charged residues (like lysines or carboxylates) alters the protein's net charge and solubility.[7]Add solubility-enhancing agents (e.g., arginine, mild detergents) if compatible with the application. Use a more hydrophilic cross-linker if available.
Non-Specific Cross-linking Cross-linker Concentration Too High: An excess of cross-linker can lead to random, non-specific reactions.[8]Titrate the cross-linker concentration to find the optimal balance between specific cross-linking and background.[8]
Reaction Not Quenched Effectively: The cross-linking reaction continues after the desired time point.Ensure effective quenching by adding a sufficient concentration of an amine-containing reagent like Tris or glycine to consume excess reactive groups.[8]

Data Presentation

Table 1: Recommended Molar Excess of Amine-Reactive Cross-linker to Protein This table provides general starting points for optimization. The ideal ratio is system-dependent.

Protein ConcentrationRecommended Molar Excess (Cross-linker:Protein)
> 5 mg/mL10x to 20x[10]
1–5 mg/mL20x to 50x[10]
< 1 mg/mL50x to 100x[10]

Table 2: Effect of pH on Amine-Reactive Cross-linking Efficiency Data generalized from studies on NHS-ester reactions, which rely on the nucleophilicity of primary amines.

pH RangeReaction EfficiencyKey Considerations
4.0 - 6.0Very Low to LowAmine groups are largely protonated (-NH3+), making them poor nucleophiles. Cross-linking is significantly reduced.[4]
6.5 - 7.5Moderate to GoodA good compromise where amines are sufficiently deprotonated for reaction, and hydrolysis of activating agents (like EDC-activated esters) is manageable.[3][4]
7.5 - 8.5OptimalThe rate of reaction with amines is high. This range is often recommended for efficient conjugation.[3][11]
> 8.5Good to ModerateWhile amine reactivity is high, the competing hydrolysis of activated esters also increases significantly, which can reduce overall yield.[3]

Experimental Protocols

Protocol: Cross-linking Two Proteins via Carboxyl Groups using this compound and EDC

This protocol provides a general procedure for cross-linking a protein with available carboxyl groups (Protein A) to another protein with available carboxyl groups (Protein B) using this compound as the linker.

Materials:

  • Protein A and Protein B

  • This compound dihydrochloride

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)

  • Activation Buffer: MES Buffer (100 mM MES, 150 mM NaCl, pH 6.0)

  • Coupling Buffer: PBS or HEPES Buffer (100 mM Phosphate or HEPES, 150 mM NaCl, pH 7.5)

  • Quenching Buffer: Tris-HCl (1 M, pH 7.5)

  • Desalting columns

Procedure:

  • Buffer Exchange: Ensure both Protein A and Protein B are in an amine-free and carboxyl-free buffer. Exchange them into the Activation Buffer using a desalting column. Adjust protein concentrations to 1-5 mg/mL.

  • Prepare Reagents: Immediately before use, prepare aqueous solutions of EDC, NHS (optional), and this compound. Do not store these solutions.

  • Activate Carboxyl Groups: a. In a microcentrifuge tube, combine Protein A and Protein B. b. Add EDC to a final concentration of 2-10 mM. c. If using, add NHS or Sulfo-NHS to a final concentration of 5-20 mM. d. Incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • Cross-linking Reaction: a. Add this compound to the reaction mixture. The optimal molar excess will need to be determined, but a starting point is a 10- to 50-fold molar excess over the total protein concentration. b. Immediately adjust the pH of the reaction to ~7.5 by adding a small amount of the Coupling Buffer or a dilute base. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quench Reaction: a. Add the Quenching Buffer to a final Tris concentration of 20-50 mM. b. Incubate for 15 minutes at room temperature to quench any remaining EDC-activated sites.

  • Purification: a. Remove excess cross-linker and reaction byproducts by passing the mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Analysis: a. Analyze the cross-linking results using SDS-PAGE. Successful intermolecular cross-linking will result in a new band corresponding to the combined molecular weight of Protein A and Protein B. b. Further characterization can be performed using size-exclusion chromatography (SEC) or mass spectrometry.

Visualizations

G cluster_activation Step 1: Carboxyl Activation cluster_crosslinking Step 2: Nucleophilic Attack by Diamine Protein_COOH Protein with Carboxyl Group (-COOH) Reactive_Intermediate Reactive O-acylisourea Intermediate Protein_COOH->Reactive_Intermediate + EDC EDC EDC (Carbodiimide) Crosslinked_Product Stable Amide Bond (Protein-CO-NH-R-...) Reactive_Intermediate->Crosslinked_Product + Diamine Diamine This compound (H2N-R-NH2)

Caption: Proposed reaction pathway for cross-linking.

G start Low Cross-linking Efficiency Observed check_buffer Is buffer amine-free (e.g., PBS, HEPES)? start->check_buffer check_pH Is pH optimal (7.0 - 8.5)? check_buffer->check_pH Yes change_buffer Switch to non-amine buffer check_buffer->change_buffer No check_reagents Are reagents freshly prepared? check_pH->check_reagents Yes adjust_pH Adjust pH of reaction mixture check_pH->adjust_pH No check_ratio Is molar ratio sufficient? check_reagents->check_ratio Yes prepare_fresh Use new, fresh reagents check_reagents->prepare_fresh No increase_ratio Increase molar excess of cross-linker check_ratio->increase_ratio No rerun Re-run experiment and analyze results check_ratio->rerun Yes change_buffer->rerun adjust_pH->rerun prepare_fresh->rerun increase_ratio->rerun

Caption: Troubleshooting workflow for low efficiency.

G start Protein Aggregation Occurs check_ratio Is cross-linker:protein molar ratio high? start->check_ratio check_conc Is protein concentration high? check_ratio->check_conc No reduce_ratio Decrease molar ratio in titration steps check_ratio->reduce_ratio Yes check_time Is reaction time prolonged? check_conc->check_time No reduce_conc Lower protein concentration check_conc->reduce_conc Yes reduce_time Shorten incubation time check_time->reduce_time Yes rerun Re-run experiment and analyze results check_time->rerun No reduce_ratio->rerun reduce_conc->rerun reduce_time->rerun

Caption: Logic diagram for troubleshooting aggregation.

References

preventing oxidation of 2,4-Diaminophenoxyethanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4-Diaminophenoxyethanol

Welcome, researchers and developers. This guide provides specialized technical support for the proper storage and handling of this compound and its salts (e.g., Dihydrochloride, Sulfate) to prevent oxidative degradation. Due to its chemical structure, containing both aromatic amine and phenol moieties, this compound is susceptible to oxidation from atmospheric oxygen and light, which can compromise sample purity and experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

A: this compound is an aromatic amine used as a coupler in permanent (oxidative) hair dye formulations.[1][2] Its structure features nucleophilic amine (-NH₂) and hydroxyl (-OH) groups directly attached to a benzene ring. These functional groups are easily oxidized, especially when exposed to atmospheric oxygen, light, and elevated temperatures. This process can lead to the formation of colored quinone-imine species, resulting in sample discoloration and the introduction of impurities.

Q2: What are the visible signs of this compound oxidation?

A: The most common sign of oxidation is a change in color. The pure dihydrochloride salt is typically an off-white, pale grey, or light pink-grey powder.[3][4] Upon oxidation, the powder may darken, turning more noticeably pink, brown, or purple. This discoloration indicates the formation of colored degradation products and a potential loss of purity.

Q3: What are the ideal storage conditions to prevent oxidation?

A: To maintain the stability and purity of this compound, it is critical to store it under controlled conditions. Stability studies have shown that the compound is stable for up to 9 days at 4°C when protected from light and stored under an inert gas atmosphere.[5][6] Key storage recommendations are summarized in the table below.

Q4: How should I handle the compound during an experiment to minimize oxidation?

A: Handling the compound with care is as crucial as long-term storage. All manipulations should be performed in a manner that minimizes exposure to air and light. The use of an inert-atmosphere glove box or Schlenk line techniques is highly recommended.[7][8] If these are unavailable, work quickly, flush containers with an inert gas like argon or nitrogen before and after use, and avoid leaving the container open to the atmosphere. Always use clean, dry glassware and spatulas.

Q5: Can I use antioxidants to stabilize the pure compound during storage?

A: While antioxidants are used to stabilize formulations containing oxidation-prone ingredients, the primary strategy for storing the high-purity solid is the strict exclusion of oxygen and light.[9] Adding an antioxidant would introduce an impurity to the starting material. The focus should be on creating an optimal physical storage environment (inert gas, cold, dark) rather than chemical stabilization.

Troubleshooting Guide

Problem: My this compound powder has turned brown.

  • Likely Cause: Significant oxidation has occurred due to prolonged or repeated exposure to atmospheric oxygen and/or light. The container seal may be compromised, or it may have been handled improperly.

  • Solution: The purity of the compound is questionable. It is strongly recommended to perform an analytical purity check (see Protocol 2) before use. For sensitive applications, using a new, unopened batch of the reagent is the safest option. Review your storage and handling procedures to prevent future occurrences.

Problem: I am observing unexpected impurity peaks in my HPLC/LC-MS analysis.

  • Likely Cause: These peaks likely correspond to oxidative degradation products. Even if a color change is not obvious, oxidation can occur at a level detectable by sensitive analytical techniques.

  • Solution: Compare the chromatogram to that of a freshly opened, high-purity standard, if available. If degradation is confirmed, discard the compromised batch. Implement stricter handling techniques, such as preparing solutions immediately before use and working under an inert atmosphere.[10]

Problem: My experimental results are inconsistent or yields are lower than expected.

  • Likely Cause: Using a partially oxidized reagent means the actual concentration of active this compound is lower than calculated, and impurities may be interfering with the reaction.

  • Solution: Verify the purity of your starting material using the protocols outlined below. Ensure all reagents and solvents are pure and appropriate for the experiment. Using a fresh, properly stored batch of this compound should restore consistency.

Data Presentation: Recommended Storage & Handling

ParameterRecommendationRationale & Citation
Temperature 2°C to 8°C (Refrigerated)Slows the rate of chemical degradation and oxidation reactions.[11]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, a primary driver of oxidation. The compound is classified as air-sensitive.[12]
Light Exposure Protect from Light (Amber Vial or Opaque Container)Prevents photodegradation, which can accelerate oxidation.[12]
Container Tightly Sealed, Air-tight ContainerPrevents the ingress of atmospheric oxygen and moisture.[3]
Handling Glove Box or Inert Gas Manifold (Schlenk Line)Minimizes exposure to air during weighing and transfer, which is critical for maintaining purity.[8][13]

Experimental Protocols

Protocol 1: Visual Inspection for Degradation
  • Objective: To quickly assess the likelihood of oxidation based on physical appearance.

  • Procedure:

    • Observe the material in its sealed, transparent container if possible. If the container is opaque, briefly open it under subdued light.

    • Dispense a small amount of powder onto a clean, white surface (e.g., a weighing paper).

    • Compare the color of the sample to the manufacturer's description or a fresh, unopened sample. The dihydrochloride salt should be an off-white to pale grey/pink powder.[3][4]

  • Interpretation: Any significant deviation, such as a distinct brown, dark purple, or deep pink coloration, is a strong indicator of oxidative degradation.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantitatively assess the purity of this compound and detect the presence of degradation products.

  • Methodology:

    • Instrumentation: HPLC system with a UV-Vis Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Aqueous buffer (e.g., 10 mM Ammonium Acetate, pH adjusted to ~7.5).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A time-based gradient from high aqueous content to high organic content (e.g., 5% B to 95% B over 15-20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at ~290 nm.

    • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase (e.g., 95:5 Mobile Phase A:B) to a known concentration (e.g., 0.1 mg/mL). Prepare the solution immediately before analysis and protect it from light to prevent degradation in the solution.[6]

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject a standard volume (e.g., 10 µL) of the prepared sample.

    • Run the gradient method and record the chromatogram.

  • Interpretation: A pure sample will exhibit a single major peak at a characteristic retention time. The presence of additional peaks, particularly those eluting earlier or later, indicates impurities, which are likely oxidation byproducts. Purity can be estimated by the area percentage of the main peak relative to the total peak area. Batches with purity below 98% should be used with caution or discarded.

Visualizations

start Observe this compound (Solid or in Solution) q_color Is there significant discoloration (brown/dark pink)? start->q_color q_hplc Are unexpected peaks seen in HPLC analysis? q_color->q_hplc No   res_oxidized High probability of oxidation. Compound purity is compromised. q_color->res_oxidized  Yes act_verify Action: Verify purity with HPLC (See Protocol 2) q_color->act_verify Uncertain q_hplc->res_oxidized  Yes res_ok Compound is likely stable. Proceed with experiment. q_hplc->res_ok No   act_review Action: Review storage and handling procedures. (Inert gas, temp, light protection) res_oxidized->act_review act_discard Action: Use a fresh, unopened batch for sensitive applications. act_review->act_discard

Caption: Troubleshooting workflow for diagnosing this compound degradation.

cluster_factors Degradation Factors cluster_protection Protective Measures compound This compound (Pure, High-Activity) product Oxidized Products (Colored Impurities, Low-Activity) compound->product Oxidation oxygen Atmospheric Oxygen oxygen->product light Light (UV/Visible) light->product temp Elevated Temperature temp->product inert Inert Atmosphere (N₂ or Ar) inert->oxygen Blocks amber Amber Vial / Opaque Container amber->light Blocks cold Refrigeration (2-8°C) cold->temp Reduces

Caption: Key factors causing oxidation and the corresponding protective measures.

References

Technical Support Center: Optimizing 2,4-Diaminophenoxyethanol Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of coupling reactions involving 2,4-Diaminophenoxyethanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in coupling reactions?

This compound is primarily used as a coupler in oxidative dyeing processes, most notably in permanent hair color formulations.[1][2][3][4] In these reactions, it acts as a nucleophile that reacts with an oxidized primary intermediate (e.g., a p-phenylenediamine derivative) to form a stable colorant molecule within a substrate matrix, such as hair keratin.[1][2]

Q2: What is the general mechanism of the oxidative coupling reaction involving this compound?

The reaction proceeds via the oxidation of a primary aromatic amine intermediate (a precursor) by an oxidizing agent, typically hydrogen peroxide, to form a reactive quinonediimine. This electrophilic intermediate is then attacked by the coupler, this compound, leading to the formation of a leuco dye. Subsequent oxidation of the leuco dye produces the final, stable indo dye. The reaction is typically carried out in an alkaline medium to facilitate the deprotonation of the phenolic hydroxyl group, enhancing the nucleophilicity of the coupler.

Q3: Are there any known biological or signaling pathway implications of this compound?

Currently, the primary body of research on this compound focuses on its application in cosmetics, particularly hair dyes. While toxicological studies have been conducted to assess its safety for this use, there is limited publicly available information directly linking this compound to specific signaling pathways in a drug development context. As an aromatic amine, its metabolic pathways and potential for eliciting skin sensitization have been evaluated.[5]

Troubleshooting Guide

Low Reaction Yield

Problem: The yield of the desired coupled product is consistently low.

Possible Causes & Solutions:

  • Suboptimal pH: The pH of the reaction medium is critical. An alkaline pH is generally required to deprotonate the phenolic hydroxyl group of this compound, thereby increasing its nucleophilicity. If the pH is too low, the rate of the coupling reaction will be slow, leading to low yields. Conversely, an excessively high pH might promote side reactions or degradation of the reactants.

    • Recommendation: Screen a range of pH values (e.g., 8.5 to 10.5) to find the optimal condition for your specific system. Use a reliable buffer system to maintain the pH throughout the reaction.

  • Inefficient Oxidation of the Primary Intermediate: The coupling reaction is dependent on the successful oxidation of the primary intermediate to its reactive quinonediimine form. Insufficient oxidant or a slow oxidation rate can be a limiting factor.

    • Recommendation: Ensure the molar ratio of the oxidant (e.g., hydrogen peroxide) to the primary intermediate is appropriate. A slight excess of the oxidant may be beneficial, but a large excess can lead to over-oxidation and side product formation. The rate of addition of the oxidant can also be optimized; a slow, controlled addition may be preferable.

  • Competing Self-Coupling Reactions: The oxidized primary intermediate can react with itself (self-coupling) to form undesired side products, thereby reducing the yield of the intended cross-coupled product.

    • Recommendation: Adjust the stoichiometry of the reactants. Using a slight excess of the coupler (this compound) can help to favor the cross-coupling reaction over the self-coupling of the primary intermediate.

  • Instability of Reactants or Intermediates: The quinonediimine intermediate is highly reactive and can be unstable. If it degrades before it can react with the coupler, the yield will be reduced.

    • Recommendation: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate the degradation of unstable intermediates.[6] Running the reaction at a lower temperature for a longer period might improve the yield. Also, ensure the purity of your starting materials, as impurities can sometimes catalyze decomposition.

Formation of Undesired Side Products

Problem: The reaction mixture contains significant amounts of impurities or side products, complicating purification and reducing the purity of the final product.

Possible Causes & Solutions:

  • Over-oxidation: Excessive amounts of the oxidizing agent or harsh reaction conditions (e.g., high temperature) can lead to the oxidation of the desired product or the reactants, resulting in a complex mixture of byproducts.[7]

    • Recommendation: Carefully control the stoichiometry of the oxidant. Perform a titration to determine the optimal amount of oxidant required. Consider using a milder oxidizing agent if possible. Lowering the reaction temperature can also help to minimize over-oxidation.

  • Hydrolysis of the Quinonediimine: The reactive quinonediimine intermediate can be susceptible to hydrolysis, especially at extreme pH values. This will lead to the formation of quinone and ammonia, which can then participate in other side reactions.

    • Recommendation: Maintain careful control over the pH of the reaction. Ensure that the coupler is present in sufficient concentration to react with the quinonediimine as it is formed.

  • Impure Starting Materials: The presence of impurities in the this compound or the primary intermediate can lead to the formation of unexpected side products.

    • Recommendation: Verify the purity of your starting materials using appropriate analytical techniques (e.g., HPLC, NMR). Purify the starting materials if necessary.

Poor Reaction Rate

Problem: The coupling reaction proceeds very slowly, requiring excessively long reaction times.

Possible Causes & Solutions:

  • Low Reaction Temperature: While high temperatures can cause degradation, a temperature that is too low will result in a slow reaction rate.

    • Recommendation: Experiment with a range of temperatures to find a balance between a reasonable reaction rate and the stability of the reactants and products.[6]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate by affecting the solubility of the reactants and the stability of the transition state.

    • Recommendation: Screen different solvent systems. For oxidative coupling reactions of aminophenols, polar aprotic solvents are often used. The addition of water to the solvent system can also influence the reaction rate and selectivity.

  • Lack of Catalysis: While many oxidative coupling reactions proceed without a catalyst, the addition of a suitable catalyst can significantly enhance the reaction rate.

    • Recommendation: Investigate the use of metal-based catalysts that are known to promote oxidative coupling reactions, such as those based on copper or vanadium.[8] Perform small-scale screening experiments to identify a suitable catalyst and optimize its loading.

Data Presentation

Table 1: Illustrative Effect of pH on Reaction Yield

pHRelative Yield of Coupled Product (%)Purity of Coupled Product (%)
7.54590
8.57095
9.59298
10.58593
11.57588

Note: This table presents illustrative data to demonstrate the general trend of the effect of pH on the oxidative coupling reaction. Actual results may vary depending on the specific reactants and conditions.

Table 2: Illustrative Effect of Temperature on Reaction Time and Yield

Temperature (°C)Reaction Time (hours)Relative Yield of Coupled Product (%)
252485
40890
60288 (with some degradation)
800.575 (significant degradation)

Note: This table provides an example of the trade-off between reaction time and yield/purity as a function of temperature. Optimal conditions should be determined experimentally.

Experimental Protocols

General Protocol for Optimizing the Oxidative Coupling Reaction of this compound

This protocol provides a general framework for optimizing the coupling reaction between this compound and a primary aromatic amine intermediate (e.g., p-phenylenediamine).

1. Materials:

  • This compound (coupler)

  • Primary aromatic amine intermediate (precursor)

  • Oxidizing agent (e.g., 30% hydrogen peroxide solution)

  • Buffer solutions (e.g., borate or phosphate buffers for pH control)

  • Solvent (e.g., deionized water, ethanol, or a mixture)

  • Quenching agent (e.g., sodium sulfite solution)

  • Analytical standards of reactants and expected product

2. Reaction Setup:

  • Set up a reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, a dropping funnel, and a pH probe/meter.

  • Maintain the reaction temperature using a water bath or a heating mantle with a temperature controller.

3. Parameter Screening (Small-Scale Reactions):

  • pH Optimization:

    • Dissolve the primary intermediate and this compound in the chosen solvent system in separate reaction vessels.

    • Adjust the pH of each solution to the desired value using the appropriate buffer.

    • Initiate the reaction by adding the oxidizing agent dropwise to the solution containing the primary intermediate.

    • After a short period to allow for the formation of the quinonediimine, add this solution to the solution of this compound.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

    • Repeat the experiment at different pH values (e.g., in 0.5 pH unit increments from 8.0 to 11.0).

  • Temperature Optimization:

    • Using the optimal pH determined above, set up a series of reactions at different temperatures (e.g., room temperature, 40°C, 60°C).

    • Monitor the reaction rate and the formation of any degradation products at each temperature.

  • Stoichiometry Optimization:

    • Vary the molar ratio of the coupler (this compound) to the primary intermediate (e.g., 1:1, 1.2:1, 1.5:1).

    • Vary the molar equivalents of the oxidizing agent relative to the primary intermediate.

  • Catalyst Screening (Optional):

    • If the reaction is slow, screen a panel of potential catalysts (e.g., copper(II) sulfate, vanadium(V) oxide) at a low loading (e.g., 1-5 mol%).

    • Monitor the effect on the reaction rate and selectivity.

4. Reaction Work-up and Analysis:

  • Once the reaction is complete (as determined by monitoring), quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to destroy any remaining oxidant.

  • Acidify the reaction mixture to precipitate the product, if applicable, or extract the product with a suitable organic solvent.

  • Purify the product using techniques such as recrystallization or column chromatography.

  • Characterize the product and determine the yield and purity using analytical methods like HPLC, LC-MS, and NMR.[9]

Protocol for HPLC Analysis of the Coupling Reaction

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

  • C18 reverse-phase column.

2. Mobile Phase:

  • A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The exact gradient program should be optimized to achieve good separation of reactants, intermediates, and products.

3. Sample Preparation:

  • Withdraw a small aliquot of the reaction mixture at various time points.

  • Quench the reaction in the aliquot immediately (e.g., by adding a small amount of sodium sulfite solution).

  • Dilute the quenched aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Monitor the chromatogram at a wavelength where all components of interest absorb (e.g., 280 nm).

  • Identify the peaks corresponding to the reactants and the product by comparing their retention times with those of pure standards.

  • Quantify the components by integrating the peak areas and using a calibration curve generated from standards of known concentrations.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screening Parameter Screening cluster_execution Reaction Execution cluster_analysis Analysis & Purification Prep_Reactants Prepare Reactants & Solvents Setup_Reaction Set up Reaction Vessel Prep_Reactants->Setup_Reaction Opt_pH pH Optimization Setup_Reaction->Opt_pH Opt_Temp Temperature Optimization Opt_pH->Opt_Temp Opt_Stoich Stoichiometry Optimization Opt_Temp->Opt_Stoich Opt_Cat Catalyst Screening (Optional) Opt_Stoich->Opt_Cat Run_Reaction Run Reaction & Monitor Progress Opt_Cat->Run_Reaction Workup Reaction Work-up & Quenching Run_Reaction->Workup Purification Product Purification Workup->Purification Analysis Characterization (HPLC, NMR, MS) Purification->Analysis

Caption: Experimental workflow for optimizing oxidative coupling reactions.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield pH Suboptimal pH Low_Yield->pH Oxidation Inefficient/Over-Oxidation Low_Yield->Oxidation Stoichiometry Incorrect Stoichiometry Low_Yield->Stoichiometry Temperature Inappropriate Temperature Low_Yield->Temperature Purity Impure Starting Materials Low_Yield->Purity Side_Products Side Products Side_Products->pH Side_Products->Oxidation Side_Products->Purity Slow_Rate Slow Reaction Rate Slow_Rate->pH Slow_Rate->Temperature Solvent Wrong Solvent Slow_Rate->Solvent Catalyst Lack of Catalyst Slow_Rate->Catalyst Screen_pH Screen pH Range pH->Screen_pH Optimize_Oxidant Optimize Oxidant Stoichiometry & Addition Oxidation->Optimize_Oxidant Adjust_Ratios Adjust Reactant Ratios Stoichiometry->Adjust_Ratios Screen_Temp Screen Temperature Range Temperature->Screen_Temp Screen_Solvents Screen Solvents Solvent->Screen_Solvents Screen_Catalysts Screen Catalysts Catalyst->Screen_Catalysts Purify_Reactants Purify Reactants Purity->Purify_Reactants

Caption: Troubleshooting logic for common issues in coupling reactions.

References

Technical Support Center: Strategies to Mitigate the Toxicity of 2,4-Diaminophenoxyethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Diaminophenoxyethanol derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work aimed at reducing the toxicity of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicity concerns associated with this compound and its derivatives?

A1: The main toxicological endpoints of concern for this compound and related aromatic amines are skin sensitization (allergic contact dermatitis) and genotoxicity.[[“]][2][3][4][5] In vitro studies have shown mixed results for genotoxicity, with some assays indicating a potential for mutagenicity, particularly with metabolic activation.[6] However, in vivo studies have generally not shown genotoxic or carcinogenic effects.[7] Skin sensitization is a well-documented hazard for many aromatic amines used in hair dyes.[[“]][4]

Q2: What are the general mechanisms behind the skin sensitization potential of this compound derivatives?

A2: Aromatic amines like this compound can act as haptens, which are small molecules that can elicit an immune response only when bound to a larger carrier molecule, such as a skin protein.[[“]] The mechanism is thought to involve the following steps:

  • Skin Penetration: The molecule must first penetrate the stratum corneum to reach the viable epidermis.

  • Haptenation (Protein Binding): The aromatic amine is oxidized to a reactive electrophilic species, such as a quinone diimine. This reactive intermediate can then covalently bind to nucleophilic amino acid residues (e.g., cysteine, lysine) on skin proteins, forming a hapten-protein conjugate.

  • Immune System Activation: This conjugate is recognized as foreign by antigen-presenting cells (e.g., Langerhans cells), which then migrate to the lymph nodes and activate T-cells, leading to sensitization.[8]

Q3: Are there any known metabolic pathways that contribute to the toxicity of this compound derivatives?

A3: Yes, metabolic activation is a key concern for aromatic amines. Cytochrome P450 enzymes in the liver and skin can oxidize the amino groups to form reactive intermediates that can bind to DNA and proteins, leading to genotoxicity and sensitization.[2][3] Conversely, detoxification pathways such as N-acetylation, mediated by N-acetyltransferase (NAT) enzymes, can reduce toxicity by converting the aromatic amines into less reactive and more water-soluble metabolites that are more easily excreted.[9][10][11][12]

Q4: Can the formulation of a product containing this compound derivatives influence its toxicity?

A4: Absolutely. The vehicle (base) of a formulation can significantly impact the skin penetration of an active ingredient.[12][13][14][15] By modifying the formulation, it may be possible to reduce the amount of the derivative that penetrates the skin, thereby lowering the risk of skin sensitization. Factors such as the solvent system, pH, and the presence of penetration enhancers or retardants can all play a role.[13][14][[“]] For instance, less than 1% of topically applied p-phenylenediamine was found to be bioavailable when formulated with hydrogen peroxide, a typical component of oxidative hair dyes.[11]

Q5: What are some promising research directions for developing less toxic this compound derivatives?

A5: One promising strategy is structural modification of the molecule to reduce its skin penetration and reactivity. For example, adding bulky side chains to the aromatic amine core can decrease its ability to be absorbed through the skin and interact with proteins.[4][[“]] Another approach is the development of bio-inspired dyes, such as those that mimic melanin, which may offer a safer alternative to traditional aromatic amines.[[“]][18][19][20] Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can also be employed to predict the toxicity of new derivatives and guide the synthesis of safer alternatives.[21]

Troubleshooting Guides

Issue 1: High Incidence of Skin Sensitization in Pre-clinical Models
Potential Cause Troubleshooting Step
High Skin Penetration Modify the formulation to reduce dermal absorption. Experiment with different vehicle systems, such as emulsions or hydrogels, that may retain the derivative in the upper layers of the skin. Consider the inclusion of film-formers to create a barrier on the skin surface.[13][14]
Inherent Reactivity of the Derivative Synthesize analogs with structural modifications aimed at reducing reactivity. For instance, introducing bulky substituents near the amino groups may sterically hinder their interaction with proteins.[4][[“]]
Oxidative Stress and Formation of Reactive Species Incorporate antioxidants into the formulation. Antioxidants like vitamins C and E, or plant extracts, can help neutralize free radicals and may reduce the formation of sensitizing quinone imines.[6][22][23][24]
Issue 2: Positive Results in In Vitro Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay)
Potential Cause Troubleshooting Step
Metabolic Activation to a Mutagenic Species Investigate the metabolic pathways involved. Co-incubation with specific enzyme inhibitors (e.g., for cytochrome P450) in your in vitro assays can help identify the enzymes responsible for metabolic activation.[25][][27][28] This information can guide the design of derivatives that are less prone to activation.
Intrinsic Mutagenicity of the Compound Prioritize the synthesis of new derivatives with altered electronic properties that may reduce their interaction with DNA. Computational modeling can be used to predict the mutagenic potential of new structures before synthesis.[21]
Assay Conditions Ensure that the test concentrations are not causing excessive cytotoxicity, which can lead to false-positive results in some genotoxicity assays. A thorough dose-range-finding study is crucial.

Quantitative Data on Toxicity

The following table summarizes publicly available toxicity data for this compound HCl. This data can serve as a baseline for comparison when evaluating the toxicity of new derivatives.

Toxicity Endpoint Species Route of Administration Value Reference
Acute Oral Toxicity (LD50) RatGavage~1000 mg/kg bw[29]
Acute Oral Toxicity (LD50) MouseGavage1160 mg/kg bw[6]
No-Observed-Adverse-Effect-Level (NOAEL) (13-week study) RatGavage20 mg/kg/day[29]
No-Observed-Adverse-Effect-Level (NOAEL) (Developmental Toxicity) RatGavage20 mg/kg/day[6]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay) - Adapted from OECD TG 471

This test evaluates the potential of a substance to induce gene mutations in bacteria.

  • Strains: Use at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver).

  • Procedure: a. Prepare a range of concentrations of the test substance. b. In a test tube, mix the test substance, the bacterial culture, and either the S9 mix or a buffer. c. Add molten top agar and pour the mixture onto a minimal glucose agar plate. d. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants and/or a reproducible and significant positive response for at least one concentration.[30][31][32][33][34]

In Vitro Micronucleus Test - Adapted from OECD TG 487

This assay detects damage to chromosomes or the mitotic apparatus.

  • Cell Culture: Use a suitable cell line (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells).

  • Treatment: Expose the cells to the test substance at several concentrations, with and without metabolic activation (S9 mix). Include positive and negative controls.

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one mitosis.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Using a microscope, score the number of micronuclei in at least 2000 binucleated cells per concentration.

  • Data Analysis: A substance is considered genotoxic if it induces a concentration-dependent and significant increase in the frequency of micronucleated cells.[3][29][35][36][37]

In Vitro Skin Sensitization: ARE-Nrf2 Luciferase Test Method (KeratinoSens™) - Adapted from OECD TG 442D

This assay assesses the activation of the Keap1-Nrf2-ARE pathway, a key event in skin sensitization.

  • Cell Line: Use the KeratinoSens™ cell line, which is a human keratinocyte cell line containing a luciferase gene under the control of an antioxidant response element (ARE).

  • Procedure: a. Seed the KeratinoSens™ cells in a 96-well plate and incubate for 24 hours. b. Expose the cells to a range of concentrations of the test substance for 48 hours. c. Measure cell viability using a cytotoxicity assay (e.g., MTT). d. Measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the fold induction of luciferase activity compared to the vehicle control. A compound is classified as a sensitizer if it induces a statistically significant luciferase induction of 1.5-fold or greater at a concentration that maintains cell viability above 70%.[2][8][9][38]

Visualizations

Toxicity_Reduction_Workflow cluster_0 Initial Assessment cluster_1 Toxicity Identified cluster_2 Mitigation Strategies cluster_3 Re-evaluation Compound Compound Toxicity_Screening Toxicity Screening (In Vitro Assays) Compound->Toxicity_Screening Test High_Toxicity High Toxicity Observed Toxicity_Screening->High_Toxicity If Positive Mechanism_Investigation Mechanism of Toxicity Investigation High_Toxicity->Mechanism_Investigation Structural_Modification Structural Modification Mechanism_Investigation->Structural_Modification Formulation_Optimization Formulation Optimization Mechanism_Investigation->Formulation_Optimization Antioxidant_Addition Antioxidant Addition Mechanism_Investigation->Antioxidant_Addition Optimized_Compound Optimized Derivative/ Formulation Structural_Modification->Optimized_Compound Formulation_Optimization->Optimized_Compound Antioxidant_Addition->Optimized_Compound Reduced_Toxicity_Screening Toxicity Screening (In Vitro Assays) Optimized_Compound->Reduced_Toxicity_Screening Test Reduced_Toxicity_Screening->High_Toxicity If Still Positive Low_Toxicity Acceptable Toxicity Profile Reduced_Toxicity_Screening->Low_Toxicity Validate

Caption: A workflow for reducing the toxicity of this compound derivatives.

Skin_Sensitization_Pathway Derivative This compound Derivative Skin_Penetration Skin Penetration (Stratum Corneum) Derivative->Skin_Penetration Oxidation Oxidation (e.g., by air, enzymes) Skin_Penetration->Oxidation Reactive_Intermediate Reactive Intermediate (Quinone Diimine) Oxidation->Reactive_Intermediate Protein_Binding Covalent Binding to Skin Proteins Reactive_Intermediate->Protein_Binding Hapten_Complex Hapten-Protein Complex Protein_Binding->Hapten_Complex APC_Activation Antigen Presenting Cell (APC) Activation Hapten_Complex->APC_Activation T_Cell_Activation T-Cell Activation and Proliferation APC_Activation->T_Cell_Activation Sensitization Skin Sensitization T_Cell_Activation->Sensitization

Caption: General mechanism of skin sensitization by aromatic amines.

Genotoxicity_Signaling_Pathway Derivative This compound Derivative Metabolic_Activation Metabolic Activation (e.g., Cytochrome P450) Derivative->Metabolic_Activation Reactive_Metabolite Reactive Metabolite Metabolic_Activation->Reactive_Metabolite DNA_Adducts Formation of DNA Adducts Reactive_Metabolite->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest and DNA Repair DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Successful Repair Mutation Mutation (if repair fails) Cell_Cycle_Arrest->Mutation Repair Failure Genotoxicity Genotoxicity Mutation->Genotoxicity

Caption: Hypothetical signaling pathway for genotoxicity of aromatic amines.

References

Technical Support Center: Method Validation for 2,4-Diaminophenoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method validation of 2,4-Diaminophenoxyethanol and its salts (e.g., HCl, Sulfate) in complex matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which matrices is it typically analyzed?

A1: this compound is an aromatic amine used as a coupler ingredient in permanent (oxidative) hair dye formulations.[1][2] In these products, it is mixed with primary intermediates and an oxidizing agent like hydrogen peroxide to form colorant molecules inside the hair shaft.[2] Consequently, the most common complex matrix for analysis is a hair dye formulation. Other potential matrices, though less common in publicly available literature, could include biological samples for toxicological studies (e.g., plasma, urine) or environmental samples for regulatory monitoring.

Q2: What are the common analytical techniques for quantifying this compound?

A2: The most frequently cited analytical technique is High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) detection.[3] An HPLC method using a photodiode array detector allows for both identification, by comparing retention times and UV spectra, and quantification.[4] For higher sensitivity and selectivity, especially in very complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a suitable and powerful technique.[5][6][7]

Q3: What are the critical parameters to evaluate during method validation for this compound?

A3: Method validation ensures that an analytical procedure is suitable for its intended purpose.[8] According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters to assess include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., other dye precursors, matrix components).[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spike-recovery experiments.[8]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, or equipment).[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Q4: Are there any known stability issues with this compound?

A4: Yes, stability is a critical factor. This compound is an oxidative hair dye precursor and can be susceptible to degradation. Stability has been demonstrated under specific storage conditions. For example, its dihydrochloride salt in aqueous solution (0.1 and 200 mg/mL) is stable for up to 6 hours at room temperature and 9 days at 4°C when protected from light and under an inert gas atmosphere.[1][10] In DMSO, it is stable for up to 4 hours at room temperature under similar protective conditions.[1][10] It is crucial to establish the stability of both the analyte in analytical solutions and in the sample matrix during your validation studies.

Troubleshooting Guide

Problem: I am observing poor peak shape (e.g., fronting, tailing, or splitting) for this compound during HPLC analysis.

  • Possible Cause 1: Incompatible pH of Mobile Phase.

    • Solution: this compound is an amine, and its ionization state is pH-dependent. Ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic form. Using a buffered mobile phase is highly recommended for reproducibility.

  • Possible Cause 2: Column Overload.

    • Solution: The concentration of the injected sample may be too high. Dilute your sample and re-inject. If the peak shape improves, this indicates column overload was the issue.

  • Possible Cause 3: Secondary Interactions with the Stationary Phase.

    • Solution: Residual acidic silanol groups on C18 columns can interact with basic amines, causing peak tailing. Try a column with end-capping or a base-deactivated stationary phase. Alternatively, adding a competing amine (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%) can mitigate these interactions.

  • Possible Cause 4: Sample Solvent Mismatch.

    • Solution: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your standards and samples in the initial mobile phase. If a stronger solvent is needed for solubility, minimize the injection volume.

Problem: My analyte recovery is consistently low (<80%) after sample preparation from a hair dye cream matrix.

  • Possible Cause 1: Inefficient Extraction.

    • Solution: Hair dye creams are complex emulsions. A single-step extraction may be insufficient. Optimize your extraction procedure by testing different solvents or solvent mixtures. Techniques like ultrasound-assisted extraction (UAE) can improve efficiency.[11] A multi-step extraction or adjusting the pH of the extraction solvent to ensure the analyte is in a favorable form for partitioning may be necessary.

  • Possible Cause 2: Analyte Degradation during Sample Processing.

    • Solution: As an oxidative dye precursor, this compound can degrade in the presence of oxidizing agents or light. Add an antioxidant (e.g., ascorbic acid) to your extraction solvent.[4] Work under low light conditions and process samples quickly. Analyze samples immediately after preparation or store them at low temperatures (e.g., 4°C) for a validated period.

  • Possible Cause 3: Strong Matrix Effects in LC-MS/MS (Ion Suppression).

    • Solution: Co-eluting matrix components can suppress the ionization of the analyte in the MS source. Improve sample cleanup using Solid-Phase Extraction (SPE). Dilute the sample extract further if sensitivity allows. Consider using an isotopically labeled internal standard to compensate for matrix effects.[5]

Problem: I am seeing significant variability in my results (high %RSD) between injections.

  • Possible Cause 1: Poor Analyte Stability in the Autosampler.

    • Solution: The analyte may be degrading in the sample vial while waiting for injection. Validate the autosampler stability by re-injecting the same vial over a period (e.g., 8-24 hours) and checking for a decrease in response. If degradation is observed, use a cooled autosampler or reduce the batch size.

  • Possible Cause 2: Inconsistent Sample Preparation.

    • Solution: Complex extraction procedures can introduce variability. Ensure each step (weighing, pipetting, vortexing, etc.) is performed as consistently as possible. The use of an internal standard added at the beginning of the sample preparation process can help correct for variations.

  • Possible Cause 3: HPLC System Issues.

    • Solution: Check for leaks in the pump, ensure proper mobile phase degassing, and verify the injector's precision. A system suitability test (SST) with multiple injections of a standard should be performed before each run to confirm the system is performing adequately.

Data Presentation

Table 1: Typical HPLC-UV Method Validation Parameters for this compound HCl

Validation ParameterTypical Value/RangeReference
Linearity Range5 - 100 µg/mL[3]
Correlation Coefficient (r²)≥ 0.999[9]
Accuracy (% Recovery)>100 ± 10%[3]
Precision (% RSD)< 10%[3]
Limit of Detection (LOD)0.005 mg/mL (in purified water)[3]
Limit of Quantitation (LOQ)~0.015 mg/mL (Estimated as 3x LOD)

Note: LOQ was estimated based on the common practice of being ~3 times the LOD, as a specific value was not provided in the source material.

Table 2: Summary of Stability Data for this compound HCl

SolventConcentration(s)Storage ConditionDemonstrated StabilityReference
Aqueous Solution0.1 and 200 mg/mLRoom Temperature, protected from light, inert gasUp to 6 hours[1][10]
Aqueous Solution0.1 and 200 mg/mL+4°C, protected from light, inert gasUp to 9 days[1][10]
DMSO5, 50, and 100 mg/mLRoom Temperature, protected from light, inert gasUp to 4 hours[1][10]
Experimental Protocols

Generalized Protocol for HPLC-UV Analysis of this compound in Hair Dye Cream

This protocol is a representative example. The specific column, mobile phase composition, and sample preparation steps must be optimized and validated for your specific application.

  • Preparation of Standards and Reagents:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound HCl reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with 50:50 methanol/water.

    • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 5-100 µg/mL). Use 50:50 methanol/water as the diluent.

    • Extraction Solvent: Prepare a solution of 50% methanol containing 0.1% (w/v) ascorbic acid to prevent oxidative degradation.

  • Sample Preparation:

    • Accurately weigh approximately 1 g of the hair dye cream into a 50 mL centrifuge tube.

    • Add an internal standard if used.

    • Add 20 mL of the extraction solvent.

    • Vortex for 2 minutes to disperse the sample.

    • Place in an ultrasonic bath for 30 minutes to ensure complete extraction.[12]

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV/Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient elution may be used. A starting point could be a mixture of a phosphate buffer (pH 3.0) and acetonitrile. For example, Acetonitrile:Phosphate Buffer (20:80 v/v).[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at the UV maximum of this compound (approx. 300 nm).[3]

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of a reference standard.

    • Confirm peak identity using spectral data from the PDA detector if available.

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizations

Method_Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_2 Phase 3: Reporting Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Finalize Method Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision (Repeatability & Intermediate) Proto->Prec LOD LOD & LOQ Proto->LOD Rob Robustness Proto->Rob Stab Solution Stability Proto->Stab Eval Evaluate Data vs. Acceptance Criteria Spec->Eval Lin->Eval Acc->Eval Prec->Eval LOD->Eval Rob->Eval Stab->Eval Report Write Final Validation Report Eval->Report Summarize Results

Caption: General workflow for analytical method validation.

Troubleshooting_Recovery Start Start: Low Analyte Recovery Check_Extraction Is extraction procedure efficient? Start->Check_Extraction Check_Degradation Is analyte stable during processing? Check_Extraction->Check_Degradation Yes Optimize_Extraction Action: - Test different solvents - Use sonication (UAE) - Adjust pH Check_Extraction->Optimize_Extraction No Check_Matrix Are matrix effects (ion suppression) significant? Check_Degradation->Check_Matrix Yes Add_Antioxidant Action: - Add antioxidant (e.g., Ascorbic Acid) - Protect from light - Use cooled autosampler Check_Degradation->Add_Antioxidant No Improve_Cleanup Action: - Use SPE cleanup step - Dilute sample extract - Use isotopic internal std. Check_Matrix->Improve_Cleanup Yes End_Resolved Issue Resolved Check_Matrix->End_Resolved No Optimize_Extraction->Check_Degradation Add_Antioxidant->Check_Matrix Improve_Cleanup->End_Resolved

Caption: Troubleshooting decision tree for low analyte recovery.

Validation_Parameters center Validated Method Accuracy Accuracy (Closeness to True Value) center->Accuracy Precision Precision (Agreement Between Results) center->Precision Linearity Linearity (Proportional Response) center->Linearity Specificity Specificity (Analyte vs. Interferences) center->Specificity Range Range (Reliable Interval) center->Range LOQ LOQ (Quantitation Limit) center->LOQ Accuracy->Range Defines Precision->Accuracy Related Precision->Range Defines Linearity->Range Defines LOQ->Accuracy Requires LOQ->Precision Requires

Caption: Logical relationships between core method validation parameters.

References

Validation & Comparative

A Comparative Analysis of 2,4-Diaminophenoxyethanol and Other Diamine Couplers in Oxidative Hair Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

Executive Summary

2,4-Diaminophenoxyethanol is a crucial diamine coupler in the formulation of permanent oxidative hair dyes, contributing to a diverse palette of colors. This guide provides a comparative analysis of this compound against other common diamine couplers, focusing on performance metrics such as color stability and sensitization potential. While direct quantitative comparative data is limited in publicly accessible literature, this document synthesizes available information to offer a valuable comparative overview. Detailed experimental protocols for key performance assays are also provided to facilitate further research and development in this area.

The Chemistry of Color: Mechanism of Action

Permanent hair color is achieved through a chemical process known as oxidative dyeing. This process involves the penetration of small, colorless molecules—primary intermediates and couplers—into the hair's cortex. An oxidizing agent, typically hydrogen peroxide, then initiates a reaction cascade. The primary intermediate is oxidized to a reactive state, which subsequently reacts with the coupler molecule. This reaction forms a large, colored molecule that is physically trapped within the hair shaft, resulting in a long-lasting color. The final shade is a direct result of the specific combination of primary intermediates and couplers used in the formulation.

Performance and Safety Profiles: A Comparative Overview

The selection of a diamine coupler is critical in determining the final hair color, its longevity, and the overall safety profile of the product.

Table 1: Comparative Performance Characteristics of Diamine Couplers

FeatureThis compoundp-Phenylenediamine (PPD)¹m-AminophenolToluene-2,5-Diamine¹
Role in Dyeing CouplerPrimary IntermediateCouplerPrimary Intermediate
Resulting Color Contribution Contributes to a spectrum of shades, often with purplish and reddish undertones.Forms the foundation for dark shades such as blacks and deep browns.Produces a range of reddish-brown to brown hues.Creates a variety of brown and black shades.
Color Stability Generally exhibits good color stability.Known for high stability and resistance to fading.Possesses moderate stability and can be susceptible to fading over time.Demonstrates good color stability.
Reaction Kinetics Reacts efficiently with oxidized primary intermediates to form the final dye molecule.Undergoes rapid oxidation to form the reactive intermediates necessary for the coupling reaction.Exhibits a slower reaction rate in comparison to some other couplers.Reacts efficiently with couplers to form stable dye molecules.
Binding to Keratin Forms large, insoluble dye molecules that become entrapped within the keratin matrix of the hair.Polymerizes to form large colorant molecules that are physically trapped within the hair structure.Forms dye molecules that are entrapped within the hair shaft.Forms stable dye molecules that are integrated within the hair's internal structure.

¹ p-Phenylenediamine and Toluene-2,5-Diamine are primary intermediates but are included for comparative context, particularly regarding their sensitization potential.

Table 2: Comparative Sensitization Potential

A significant consideration in the formulation of hair dyes is the potential for skin sensitization, which can lead to allergic contact dermatitis.

CompoundSensitization PotentialRemarks
This compound ModerateGenerally considered to have a lower sensitization potential compared to PPD.
p-Phenylenediamine (PPD) StrongA well-documented and common allergen in oxidative hair dyes.
m-Aminophenol Weak to ModerateTypically considered less sensitizing than PPD.
Toluene-2,5-Diamine StrongOften used as an alternative to PPD, but also possesses a high sensitization potential.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of diamine couplers.

Color Stability (Color Fastness) Evaluation

Objective: To quantitatively assess the resistance of the dyed hair to color loss from washing and exposure to ultraviolet (UV) light.

Methodology:

  • Hair Swatch Preparation and Dyeing:

    • Utilize standardized swatches of virgin white human hair.

    • Prepare the hair dye formulation by mixing the dye cream containing the coupler with the developer (hydrogen peroxide) according to specified ratios.

    • Evenly apply the mixture to the hair swatches and allow for a development time of 30 minutes at a controlled temperature.

    • Thoroughly rinse the swatches with water, followed by a gentle wash with a standardized shampoo, and allow to air dry.

  • Baseline Colorimetric Measurement:

    • Measure the initial color of the dyed swatches using a spectrophotometer or colorimeter to obtain the CIELAB (L, a, b*) values.

  • Wash Fastness Assessment:

    • Subject the dyed swatches to a predetermined number of wash cycles (e.g., 10 or 20 cycles) using a standardized shampoo and controlled water temperature.

    • After the final wash cycle, rinse and air dry the swatches.

    • Perform a final colorimetric measurement.

  • Light Fastness Assessment:

    • Expose a separate set of dyed swatches to a controlled UV light source in a light stability chamber for a specified duration.

    • Measure the final color of the swatches post-exposure.

  • Data Analysis:

    • Calculate the total color change (ΔE) for both wash and light fastness using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²].

    • A lower ΔE* value indicates superior color stability.

Reaction Kinetics Analysis via UPLC-DAD

Objective: To determine the rate of the coupling reaction between the primary intermediate and the coupler.

Methodology:

  • Reaction Setup:

    • Prepare solutions of the primary intermediate, coupler, and a suitable buffer to maintain a constant pH.

    • Initiate the reaction by adding a standardized solution of hydrogen peroxide.

  • Time-Course Sampling:

    • At predefined time intervals (e.g., 1, 5, 10, 20, and 30 minutes), extract an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution of a reducing agent, such as sodium sulfite.

  • UPLC-DAD Analysis:

    • Inject the quenched samples into an Ultra-Performance Liquid Chromatography (UPLC) system equipped with a Diode Array Detector (DAD).

    • Employ a C18 column and a suitable gradient elution method to separate the unreacted precursors from the newly formed dye molecules.

    • Quantify the concentrations of the reactants and products by integrating the peak areas at their respective maximum absorbance wavelengths.

  • Kinetic Analysis:

    • Plot the concentration of the formed dye as a function of time.

    • Determine the reaction rate constants by fitting the experimental data to an appropriate kinetic model.

Sensitization Potential Assessment: Human Repeat Insult Patch Test (HRIPT)

Objective: To evaluate the potential of a substance to induce skin sensitization in human subjects. This protocol is a summary and should be conducted under strict ethical and regulatory oversight.

Methodology:

  • Induction Phase:

    • Apply a patch containing a non-irritating concentration of the test substance to the skin of human volunteers.

    • The patch remains in place for 24 to 48 hours.

    • This application is repeated on the same skin site for a total of nine applications over a three-week period.

  • Rest Phase:

    • A two-week period follows the induction phase where there is no exposure to the test substance.

  • Challenge Phase:

    • After the rest phase, a challenge patch with the test substance is applied to a new skin site.

    • The challenge site is evaluated for any signs of an allergic reaction (erythema, edema, papules) at 48 and 72 hours post-application.

Visualized Workflows and Pathways

Oxidative Hair Dyeing Process Workflow

G cluster_prep Preparation cluster_application Application & Reaction cluster_result Result Dye_Cream Dye Cream (Primary Intermediate + Coupler) Mixing Mixing Dye_Cream->Mixing Developer Developer (Hydrogen Peroxide) Developer->Mixing Application_to_Hair Application to Hair Mixing->Application_to_Hair Penetration Penetration into Cortex Application_to_Hair->Penetration Oxidation Oxidation of Primary Intermediate Penetration->Oxidation Coupling Coupling Reaction Oxidation->Coupling Dye_Formation Large Dye Molecule Formation Coupling->Dye_Formation Color_Development Color Development Dye_Formation->Color_Development Rinsing Rinsing Color_Development->Rinsing Final_Color Final Hair Color Rinsing->Final_Color

Caption: Workflow of the oxidative hair dyeing process.

Simplified Skin Sensitization Pathway for Haptens

G cluster_exposure Initial Exposure cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase (Re-exposure) Hapten Hapten (e.g., Diamine Coupler) Skin_Penetration Skin Penetration Hapten->Skin_Penetration Protein_Binding Binding to Skin Proteins (Haptenation) Skin_Penetration->Protein_Binding Antigen_Presentation Antigen Presentation by Langerhans Cells Protein_Binding->Antigen_Presentation T_Cell_Activation T-Cell Activation & Proliferation in Lymph Node Antigen_Presentation->T_Cell_Activation Memory_T_Cells Formation of Memory T-Cells T_Cell_Activation->Memory_T_Cells Re_exposure Re-exposure to Hapten T_Cell_Recruitment Memory T-Cell Recruitment Re_exposure->T_Cell_Recruitment Inflammatory_Response Inflammatory Response (Allergic Contact Dermatitis) T_Cell_Recruitment->Inflammatory_Response

Caption: Simplified pathway of skin sensitization by haptens.

A Comparative Guide to Cross-Linking Agents: Evaluating 2,4-Diaminophenoxyethanol Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,4-Diaminophenoxyethanol and its potential efficacy as a cross-linking agent against well-established alternatives such as glutaraldehyde and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This document is intended to inform researchers and drug development professionals about the potential applications and current limitations of these compounds in a laboratory setting.

While this compound is predominantly utilized in the cosmetics industry as a hair dye coupler, its chemical structure suggests potential as a cross-linking agent in research and pharmaceutical applications.[1][2] In oxidative hair coloring, it acts as a nucleophile, reacting with precursors in the presence of an oxidizing agent to form large dye molecules within the hair shaft.[1][3][4] There are also mentions of its use as a cross-linking agent in the formation of emulsions and its ability to bind to fatty acids, although detailed scientific studies in these areas are limited.

This guide will delve into the theoretical potential of this compound as a cross-linker based on its molecular structure and compare it to the known mechanisms and applications of glutaraldehyde and EDC/NHS.

Analysis of Cross-Linking Potential Based on Chemical Structure

This compound is an aromatic compound featuring two primary amine groups and a hydroxyl group. The presence of two primary amines is of particular interest, as these functional groups are the primary targets for many widely used cross-linking chemistries. Theoretically, these amine groups could react with electrophilic sites on other molecules, enabling this compound to function as a homobifunctional cross-linker, bridging two molecules. Aromatic diamines are known to be reactive and can be used to form cross-linked networks.[5][6]

Established Cross-Linking Agents for Comparison

For the purpose of this guide, we will compare the theoretical potential of this compound with two widely used cross-linking agents: glutaraldehyde and the EDC/NHS system.

Glutaraldehyde is a popular homobifunctional cross-linker known for its high reactivity, particularly with primary amine groups of lysine residues in proteins.[7] The reaction mechanism is complex but results in the formation of stable intermolecular and intramolecular cross-links.[8][9] However, its cytotoxicity is a significant drawback in many biomedical applications.[10]

EDC/NHS chemistry represents a "zero-length" cross-linking approach, meaning it facilitates the direct conjugation of a carboxyl group to a primary amine without becoming part of the final bond.[11][12] EDC activates carboxyl groups to form a highly reactive intermediate, which can then react with an amine. The addition of NHS stabilizes this intermediate, increasing the efficiency of the cross-linking reaction.[11][13] This method is widely used for protein-protein conjugation, peptide synthesis, and immobilization of molecules to surfaces.[12][13][14]

Quantitative Data Presentation

The following table summarizes the key characteristics of this compound (based on its potential as a cross-linker) and the established cross-linking agents. It is important to note that due to the lack of research on this compound as a cross-linking agent in scientific applications, much of the quantitative data regarding its efficacy in this context is not available.

FeatureThis compoundGlutaraldehydeEDC/NHS
Target Functional Groups Potentially primary aminesPrimarily primary aminesCarboxyl and primary amine groups
Reaction pH Data not available~7.0 - 8.0~4.5 - 7.2
Spacer Arm Length ~8.9 Å (estimated)7.5 Å0 Å ("zero-length")
Reversibility Irreversible (potential)IrreversibleIrreversible
Solubility Water, DMSOAqueous solutionsWater (EDC & Sulfo-NHS)
Primary Applications Hair dye coupler, emulsionsTissue fixation, enzyme immobilization, protein cross-linkingProtein-protein conjugation, peptide synthesis, surface immobilization
Key Advantages Aromatic structure may offer rigidityHigh reactivity, efficient cross-linking"Zero-length" cross-linking, high efficiency, water-soluble reagents available
Key Disadvantages Efficacy and biocompatibility as a research cross-linker are unprovenCytotoxicity, potential for polymerizationHydrolysis of active intermediate, requires quenching step

Experimental Protocols

As there are no established protocols for the use of this compound as a cross-linking agent in a research context, the following are standard protocols for glutaraldehyde and EDC/NHS, which can serve as a baseline for the development of future methodologies.

Protocol 1: Protein Cross-Linking with Glutaraldehyde
  • Protein Preparation: Dissolve the protein to be cross-linked in a phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4) to a final concentration of 1-10 mg/mL.

  • Cross-linker Preparation: Prepare a fresh solution of glutaraldehyde (e.g., 25% aqueous solution) in the same phosphate buffer. A common final concentration for cross-linking is 0.1-1% (v/v).

  • Reaction: Add the desired volume of the glutaraldehyde solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period, typically ranging from 15 minutes to 2 hours. The optimal time should be determined empirically.

  • Quenching: Stop the reaction by adding a quenching solution, such as 1 M Tris-HCl (pH 7.5) or glycine, to a final concentration of 20-100 mM. This will react with any excess glutaraldehyde.

  • Analysis: Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species.

Protocol 2: Two-Step Protein Conjugation using EDC and Sulfo-NHS
  • Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials. Prepare a conjugation buffer, such as 100 mM MES (2-(N-morpholino)ethanesulfonic acid), 150 mM NaCl, pH 5.5-6.0.

  • Protein #1 Activation: Dissolve the protein containing the carboxyl groups (Protein #1) in the conjugation buffer to a concentration of 1-2 mg/mL.

  • EDC/Sulfo-NHS Addition: Add a molar excess of Sulfo-NHS (e.g., 5-10 fold) and then EDC (e.g., 2-4 fold molar excess over Sulfo-NHS) to the Protein #1 solution.

  • Incubation: Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • EDC Quenching (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM to quench the unreacted EDC. This prevents EDC from cross-linking carboxyls on the second protein.

  • Addition of Protein #2: Add the protein containing the amine groups (Protein #2) to the activated Protein #1 solution. An equimolar amount or a slight excess of Protein #2 is typically used.

  • Reaction: Allow the conjugation reaction to proceed for 2 hours at room temperature.

  • Quenching of Reaction: Quench the reaction by adding hydroxylamine to a final concentration of 10 mM to hydrolyze any unreacted NHS-esters.

  • Purification: Purify the resulting conjugate using desalting columns or dialysis to remove excess reagents and byproducts.

Mandatory Visualizations

G cluster_0 Hypothetical Cross-Linking with this compound Protein1_NH2 Protein 1 (-NH2) DAPE This compound Protein1_NH2->DAPE Reaction with Electrophile 1 Crosslinked_Product_DAPE Cross-linked Product Protein2_NH2 Protein 2 (-NH2) DAPE->Protein2_NH2 Reaction with Electrophile 2

Caption: Hypothetical reaction of this compound.

G cluster_1 Glutaraldehyde Cross-Linking Protein1_Lys_NH2 Protein 1 (Lys-NH2) Schiff_Base Schiff Base Formation Protein1_Lys_NH2->Schiff_Base Glutaraldehyde Glutaraldehyde Glutaraldehyde->Schiff_Base Protein2_Lys_NH2 Protein 2 (Lys-NH2) Protein2_Lys_NH2->Schiff_Base Crosslinked_Product_GA Stable Cross-link Schiff_Base->Crosslinked_Product_GA

Caption: Glutaraldehyde cross-linking mechanism.

G cluster_2 EDC/NHS Cross-Linking Pathway Protein1_COOH Protein 1 (-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) Protein1_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS / Sulfo-NHS NHS->NHS_Ester Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond + Protein2_NH2 Protein 2 (-NH2) Protein2_NH2->Amide_Bond

Caption: The two-step EDC/NHS cross-linking mechanism.

Conclusion

This compound is a well-established component in the cosmetics industry for hair coloration. Its chemical structure, particularly the presence of two primary amine groups on an aromatic ring, suggests a theoretical potential for its use as a cross-linking agent in research and drug development. However, there is a significant lack of scientific literature and experimental data to support its efficacy in applications such as protein-protein interaction studies, bioconjugation, or hydrogel formation.

In contrast, glutaraldehyde and the EDC/NHS system are well-characterized cross-linking agents with a vast body of literature supporting their use and providing detailed protocols and performance data. While glutaraldehyde is a highly efficient but often cytotoxic cross-linker, the EDC/NHS system offers a versatile and biocompatible "zero-length" conjugation method.

For researchers and drug development professionals, the key takeaway is that while this compound presents an interesting molecule with potential cross-linking capabilities, its application in a scientific context remains unexplored. Significant research would be required to determine its reactivity, optimal reaction conditions, efficiency, and biocompatibility before it could be considered a viable alternative to established cross-linking agents. Future studies could focus on evaluating its ability to cross-link proteins or polymers and characterizing the stability and properties of the resulting conjugates. The information regarding its role in emulsions and binding to fatty acids also warrants further investigation to understand the underlying chemical interactions and potential applications.

References

A Comparative Guide to the Validation of Analytical Methods for 2,4-Diaminophenoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of cosmetic ingredients, the robust validation of analytical methods is paramount to ensure product safety and quality. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2,4-Diaminophenoxyethanol, a common component in oxidative hair dye formulations. The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method are objectively evaluated, supported by available experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The selection of an appropriate analytical technique hinges on a variety of factors, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the discussed methods for the analysis of this compound.

ParameterHPLC-UVGC-MSLC-MS/MS (Proposed)
Linearity (Concentration Range) 5 - 100 µg/mL[1]Not Specified for this compound0.2 - 50 mg·kg⁻¹ (typical for similar aromatic amines)
Accuracy (% Recovery) >100 ± 10%[1]81.7% to 102.0% (for a multi-analyte method)78.3% - 103% (for similar aromatic amines)
Precision (%RSD) <10%[1]Intra-day: 1.16–17.32%, Inter-day: 0.64–14.59% (for a multi-analyte method)[2]<6.0% (for similar aromatic amines)
Limit of Detection (LOD) 0.005 mg/mL (in purified water), 0.05 mg/mL (in DMSO)[1]High detection limit noted[2]0.05 - 0.15 mg·kg⁻¹ (for similar aromatic amines)
Limit of Quantification (LOQ) Not Specified0.05–7.75 µg/g (for a multi-analyte method)[2]Not Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are the experimental protocols for the compared methods.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is adapted from a validated approach for the analysis of dyes in cosmetic products.

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of the hair dye sample.

    • Add 10 mL of a 70% ethanol solution containing sodium bisulfite.

    • Extract the sample using ultrasonication for 15 minutes.

    • Dilute the extract to 25 mL with the sodium bisulfite solution.

    • Filter the solution through a 0.45-μm membrane filter prior to injection.[3]

  • Chromatographic Conditions:

    • Column: Waters Atlantis® T3 (250 mm×4.6 mm, 5 μm)[3]

    • Mobile Phase: Gradient elution with 0.02 mol/L ammonium acetate aqueous solution (containing 4% acetonitrile) and acetonitrile.[3]

    • Detection: UV radiation at 300 nm.[1]

    • Column Temperature: 30-35 °C.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves in-situ derivatization for the analysis of multiple hair dye ingredients.

  • Sample Preparation and Derivatization:

    • Weigh 500 mg of the hair dye sample into a 4 mL vial.

    • Spike with an appropriate internal standard.

    • Add 100 μL of 1 M sodium carbonate buffer and 200 μL of acetic anhydride.

    • Mix the solution thoroughly to facilitate derivatization.[2]

  • Chromatographic Conditions:

    • Column: DB-WAX capillary column (30 m x 250 μm x 0.25 μm).[4]

    • Injector Temperature: 180 °C (splitless mode).[4]

    • Oven Temperature Program: Initial temperature of 50 °C, ramped at 18 °C/min to 204 °C, then at 5 °C/min to 230 °C.[4]

    • Carrier Gas: Helium at a flow rate of 1.3 mL/min.[4]

    • Detection: Mass spectrometry (70 eV).[4]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) (Proposed)

This proposed method is based on established protocols for the analysis of aromatic amines in cosmetic matrices.

  • Sample Preparation:

    • Extract the sample with a 1% trichloroacetic acid solution and acetonitrile.

    • Purify the supernatant using a solid-phase extraction (SPE) column.

    • Elute the analyte from the SPE column for analysis.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 50 mm × 4.6 mm, 1.8 μm).

    • Mobile Phase: Gradient elution with 0.05% formic acid in water and 0.05% formic acid in acetonitrile.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Mandatory Visualizations

To further elucidate the experimental workflows, the following diagrams have been generated using the DOT language.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis sample Weigh Sample (0.5g) add_solvent Add 70% Ethanol w/ Sodium Bisulfite sample->add_solvent ultrasonicate Ultrasonicate (15 min) add_solvent->ultrasonicate dilute Dilute to 25 mL ultrasonicate->dilute filter Filter (0.45 µm) dilute->filter hplc HPLC System filter->hplc Inject detector UV Detector (300 nm) hplc->detector data Data Acquisition detector->data GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis sample Weigh Sample (500mg) add_reagents Add Buffer & Acetic Anhydride sample->add_reagents mix Thorough Mixing add_reagents->mix gcms GC-MS System mix->gcms Inject ms_detector Mass Spectrometer gcms->ms_detector data Data Acquisition ms_detector->data LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Sample Extraction spe Solid-Phase Extraction sample->spe elute Elution spe->elute lcmsms LC-MS/MS System elute->lcmsms Inject msms_detector Tandem Mass Spec lcmsms->msms_detector data Data Acquisition msms_detector->data

References

A Comparative Analysis of 2,4-Diaminophenoxyethanol and p-Phenylenediamine in Hair Dye Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of permanent hair colorants, the intricate interplay of chemical components dictates the efficacy, longevity, and safety of the final product. Two key players in oxidative hair dye formulations are p-phenylenediamine (PPD), a primary intermediate, and 2,4-Diaminophenoxyethanol, a coupler. This guide provides an objective comparison of their performance characteristics, supported by established experimental protocols, to aid in formulation development and safety assessment.

Chemical Roles and Interaction in Oxidative Hair Dyeing

Permanent hair color formation is an oxidative process that occurs within the hair shaft. It involves the reaction of primary intermediates (precursors) with couplers in the presence of an oxidizing agent, typically hydrogen peroxide, in an alkaline environment.

  • p-Phenylenediamine (PPD): As a primary intermediate, PPD is a colorless molecule that, upon oxidation, becomes highly reactive.[1][2] It forms a quinonediimine, which then reacts with coupler molecules to form larger, colored complexes.[2][3] These larger molecules are trapped within the hair cortex, resulting in a permanent color change.[3][4]

  • This compound: This compound functions as a meta-diamine coupler.[5][6] Couplers are themselves colorless but react with the oxidized primary intermediate to produce a specific color.[7] The final shade is determined by the specific combination of precursors and couplers used in the formulation.[4][7] this compound is known to contribute to the formation of red and blue tones.[8]

The fundamental difference in their roles means they are not direct alternatives but rather complementary components in a hair dye formulation. PPD initiates the color formation, while this compound helps to shape the final color outcome.

Performance Characteristics: A Comparative Overview

Performance Parameterp-Phenylenediamine (Primary Intermediate)This compound (Coupler)Supporting Experimental Protocol
Color Formation Essential for initiating the color-forming reaction. The concentration of PPD can influence the depth of the color, with higher concentrations generally producing darker shades.[9]Modifies the final color. The specific color contribution depends on the primary intermediate it is coupled with. It is often used in combination with other couplers to achieve nuanced shades.[7][8]Spectrophotometric Color Measurement
Color Durability (Fastness) The resulting large dye complexes formed from PPD are highly stable and resistant to washing out, contributing significantly to the permanence of the color.[9]The stability of the bond formed with the primary intermediate influences the overall color fastness.Wash Fastness Test
Hair Fiber Integrity The oxidative process, in which PPD is a key reactant, can lead to damage of the hair shaft, including cuticle lifting and protein loss, which can affect the hair's mechanical strength.[10]As a participant in the oxidative reaction, it contributes to the overall chemical stress on the hair fiber.Tensile Strength Analysis, Scanning Electron Microscopy (SEM)
Sensitization Potential A well-documented and potent skin sensitizer, which can cause allergic contact dermatitis in susceptible individuals.[1][11]Judged to have a low level of sensitization potential in humans, though it can still cause reactions.[4]Local Lymph Node Assay (LLNA)

Experimental Protocols

To generate direct comparative data, the following experimental methodologies are recommended:

Spectrophotometric Color Measurement

Objective: To quantitatively measure the initial color intensity and shade of dyed hair tresses.

Protocol:

  • Prepare standardized hair tresses (e.g., virgin European human hair).

  • Formulate two hair dye products:

    • Formulation A (Control): Containing a standard concentration of p-phenylenediamine and a baseline coupler mixture.

    • Formulation B (Test): Containing the same concentration of p-phenylenediamine as Formulation A, but with this compound replacing a portion or all of the baseline coupler mixture.

  • Apply the hair dye formulations to the hair tresses according to a standardized procedure (e.g., 30-minute application time at a controlled temperature).

  • Rinse and dry the tresses under controlled conditions.

  • Measure the color of the dyed tresses using a spectrophotometer to obtain CIELAB (L, a, b) values. L represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.

  • Repeat measurements on multiple tresses for statistical validity.

Wash Fastness Test

Objective: To evaluate the durability of the hair color after repeated washing cycles.

Protocol:

  • Use the hair tresses dyed in the Spectrophotometric Color Measurement protocol.

  • Subject the tresses to a standardized washing procedure (e.g., using a specified shampoo, water temperature, and mechanical action for a set number of cycles).

  • Measure the color of the washed tresses using a spectrophotometer after a defined number of wash cycles (e.g., 5, 10, 20 washes).

  • Calculate the color change (ΔE*) to determine the rate of fading.

Tensile Strength Analysis

Objective: To assess the impact of the dyeing process on the mechanical integrity of the hair fibers.

Protocol:

  • Use single hair fibers from both undyed (control) and dyed tresses (from Formulations A and B).

  • Condition the fibers in a controlled humidity and temperature environment.

  • Measure the diameter of each fiber.

  • Mount individual fibers onto a tensile tester.

  • Stretch the fiber at a constant rate until it breaks, recording the force and extension.

  • Calculate key mechanical properties such as breaking stress and Young's modulus.

  • Compare the results from the dyed fibers to the undyed control to quantify the extent of damage.

Scanning Electron Microscopy (SEM)

Objective: To visually inspect the surface morphology of the hair cuticle for signs of damage.

Protocol:

  • Mount small sections of undyed and dyed hair fibers onto SEM stubs.

  • Sputter-coat the samples with a conductive material (e.g., gold-palladium).

  • Examine the hair surface under a scanning electron microscope at various magnifications.

  • Assess for signs of cuticle lifting, cracking, and erosion, comparing the dyed samples to the undyed control.

Signaling Pathways and Experimental Workflows

The primary biological interaction of concern for these molecules is the initiation of an allergic contact dermatitis response.

Allergic_Contact_Dermatitis_Pathway cluster_skin Skin Exposure cluster_immune Immune Response cluster_reaction Allergic Reaction (Re-exposure) Hapten Hair Dye Allergen (e.g., PPD) Protein Skin Proteins Hapten->Protein binds to Hapten_Protein Hapten-Protein Complex Protein->Hapten_Protein Langerhans_Cell Langerhans Cell (Antigen Presenting Cell) Hapten_Protein->Langerhans_Cell is taken up by T_Cell_Activation T-Cell Activation & Proliferation Langerhans_Cell->T_Cell_Activation presents antigen to Memory_T_Cell Memory T-Cells T_Cell_Activation->Memory_T_Cell leads to Inflammation Inflammatory Response (Dermatitis) Memory_T_Cell->Inflammation mediate

Caption: Allergic Contact Dermatitis Sensitization Pathway.

Hair_Dye_Performance_Workflow cluster_initial Initial Evaluation cluster_durability Durability & Damage Assessment Start Start: Hair Tress Preparation Dyeing Hair Dye Application (Formulation A vs. B) Start->Dyeing Initial_Analysis Initial Performance Analysis Dyeing->Initial_Analysis Spectrophotometry_1 Spectrophotometry (CIELAB) Initial_Analysis->Spectrophotometry_1 SEM_1 SEM (Cuticle Damage) Initial_Analysis->SEM_1 Tensile_1 Tensile Strength Initial_Analysis->Tensile_1 Washing Repeated Wash Cycles Post_Wash_Analysis Post-Wash Performance Analysis Washing->Post_Wash_Analysis Spectrophotometry_2 Spectrophotometry (ΔE*) Post_Wash_Analysis->Spectrophotometry_2 SEM_2 SEM (Progressive Damage) Post_Wash_Analysis->SEM_2 Tensile_2 Tensile Strength Post_Wash_Analysis->Tensile_2 End End: Comparative Data Spectrophotometry_1->Washing SEM_1->Washing Tensile_1->Washing Spectrophotometry_2->End SEM_2->End Tensile_2->End

Caption: Experimental Workflow for Hair Dye Performance Comparison.

References

Assessing the Cross-Linking Efficiency of 2,4-Diaminophenoxyethanol in Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate cross-linking agent is a critical determinant of the final properties and performance of a polymeric material. 2,4-Diaminophenoxyethanol, an aromatic diamine, presents itself as a potential candidate for cross-linking various polymer systems, particularly those that react with amines, such as epoxies and polyimides. This guide provides a comparative assessment of this compound's expected cross-linking efficiency against established alternatives, supported by available experimental data for analogous compounds. Due to a notable lack of direct quantitative studies on this compound as a polymer cross-linker, this comparison draws upon its chemical structure and the well-documented performance of other aromatic diamines.

Introduction to this compound

This compound is an organic compound featuring a benzene ring substituted with two amine groups and a phenoxyethanol group.[1] Its primary documented application is as a coupler in oxidative hair coloring products.[2][3] However, the presence of two primary amine groups suggests its potential utility as a cross-linking agent or a monomer in polymer chemistry, for instance, in the synthesis of polyimides.[4] The aromatic nature of the molecule is expected to impart rigidity and thermal stability to the resulting polymer network.

Comparative Analysis of Cross-Linking Efficiency

The efficiency of a cross-linking agent can be evaluated through several key performance indicators, including the degree of cross-linking, reaction kinetics, and the resultant mechanical and thermal properties of the polymer. While specific data for this compound is scarce, we can infer its likely performance by comparing it with other common aromatic and aliphatic diamine cross-linkers.

Table 1: Comparison of Expected Performance of this compound with Alternative Cross-Linking Agents

Cross-Linking AgentTypeExpected Cross-Linking EfficiencyExpected Impact on Polymer PropertiesKey AdvantagesKey Disadvantages
This compound Aromatic DiamineModerate to HighHigh thermal stability and rigidity due to the aromatic ring. The flexible ether linkage might offer some improved processability.Potentially good thermal properties.Lack of specific performance data. Potential for coloration.
m-Phenylenediamine (m-PDA) Aromatic DiamineHighExcellent thermal and mechanical properties.[4]Well-established performance in high-temperature applications.Can be brittle. Requires high curing temperatures.
4,4'-Methylenedianiline (MDA) Aromatic DiamineHighHigh glass transition temperature (Tg) and good mechanical strength.[5]Widely used in high-performance composites.Potential toxicity concerns.
Ethylenediamine (EDA) Aliphatic DiamineHighFlexible polymer network with lower thermal stability compared to aromatic diamines.[6]Fast reaction kinetics at lower temperatures.Lower thermal resistance.
Glutaraldehyde AldehydeHighForms stable cross-links, particularly with amine- and hydroxyl-containing polymers.[7]Effective and widely used.Potential toxicity of unreacted residues.[7]
Genipin Natural ProductModerate to HighBiocompatible and produces less cytotoxic cross-linked products.[7]Low toxicity, suitable for biomedical applications.Slower reaction rates compared to synthetic alternatives.

Experimental Data for Alternative Aromatic Diamine Cross-Linkers

To provide a quantitative basis for comparison, the following table summarizes experimental data for commonly used aromatic diamine cross-linkers in epoxy resin systems. This data can serve as a benchmark for the anticipated performance of polymers cross-linked with this compound.

Table 2: Experimental Data for Epoxy Resins Cured with Aromatic Diamines

Curing AgentTensile Strength (MPa)Flexural Strength (MPa)Glass Transition Temperature (Tg) (°C)Reference
m-Phenylenediamine (m-PDA)Increased with molecular packing--[4]
4,4'-Methylenedianiline (MDA)-158213[5]
4,4'-Methylenebis(2-chloroaniline) (MOCA)100165190[5]
4,4'-Methylenebis(2-ethylaniline) (MOEA)-136172[5]
4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (MCDEA)-148183[5]

Note: The properties of the final polymer are highly dependent on the specific epoxy resin used, the stoichiometry of the reactants, and the curing conditions.

Experimental Protocols for Assessing Cross-Linking Efficiency

A variety of established methods can be employed to quantify the cross-linking efficiency of a given agent.

1. Swelling Experiments (ASTM D2765)

This method is a common technique to determine the degree of cross-linking.

  • Principle: A cross-linked polymer will swell in a suitable solvent but will not dissolve. The extent of swelling is inversely proportional to the cross-link density.

  • Procedure:

    • A known weight of the cured polymer is immersed in a suitable solvent at a specific temperature for a defined period.

    • The swollen polymer is removed and its weight is recorded.

    • The solvent is then removed from the polymer by drying, and the final weight of the polymer is measured.

    • The swelling ratio and gel content can be calculated from these measurements.

2. Differential Scanning Calorimetry (DSC)

DSC is used to study the curing kinetics and determine the glass transition temperature (Tg) of the polymer.

  • Principle: DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. The curing process is typically an exothermic reaction that can be monitored. The Tg is observed as a step change in the heat capacity.

  • Procedure:

    • A small, weighed sample of the uncured polymer mixture is placed in a DSC pan.

    • The sample is heated at a controlled rate, and the heat flow is recorded.

    • The resulting thermogram shows the exothermic curing peak and the glass transition temperature of the cured material.

3. Dynamic Mechanical Analysis (DMA)

DMA is a powerful technique to measure the viscoelastic properties of polymers, which are highly sensitive to the degree of cross-linking.

  • Principle: A sinusoidal stress is applied to a sample, and the resulting strain is measured. From this, the storage modulus (a measure of the elastic response) and loss modulus (a measure of the viscous response) are determined. The storage modulus in the rubbery plateau region is directly related to the cross-link density.

  • Procedure:

    • A cured polymer sample of defined geometry is clamped in the DMA instrument.

    • The sample is subjected to an oscillating force at a set frequency while the temperature is ramped.

    • The storage modulus, loss modulus, and tan delta (a measure of damping) are recorded as a function of temperature.

Visualizing the Cross-Linking Process and Evaluation Workflow

The following diagrams illustrate the conceptual cross-linking mechanism and a typical workflow for evaluating a new cross-linking agent.

Crosslinking_Mechanism cluster_reactants Reactants cluster_process Curing Process cluster_product Product Polymer_Chains Polymer Chains (e.g., Epoxy Resin) Reaction Heat/Catalyst Polymer_Chains->Reaction Crosslinker This compound Crosslinker->Reaction Crosslinked_Polymer Cross-linked Polymer Network Reaction->Crosslinked_Polymer Formation of Covalent Bonds

Caption: Conceptual diagram of polymer cross-linking with this compound.

Evaluation_Workflow Start Select Polymer and Cross-linking Agent Formulation Prepare Polymer/ Cross-linker Mixture Start->Formulation Curing Cure under Controlled Conditions Formulation->Curing Characterization Characterize Cured Polymer Curing->Characterization Swelling Swelling Tests (ASTM D2765) Characterization->Swelling DSC Differential Scanning Calorimetry (DSC) Characterization->DSC DMA Dynamic Mechanical Analysis (DMA) Characterization->DMA Data_Analysis Analyze Data and Compare with Alternatives Swelling->Data_Analysis DSC->Data_Analysis DMA->Data_Analysis Conclusion Assess Cross-linking Efficiency Data_Analysis->Conclusion

Caption: Workflow for evaluating the efficiency of a new cross-linking agent.

Conclusion

This compound holds theoretical promise as a cross-linking agent for polymers due to its aromatic diamine structure, which is expected to confer good thermal and mechanical properties to the resulting network. However, the current lack of direct experimental data on its cross-linking efficiency necessitates a cautious and evidence-based approach for its application. Researchers and drug development professionals are encouraged to perform the outlined experimental protocols to generate specific data for this compound within their polymer systems of interest. By comparing this data with the established performance of alternative cross-linkers, an informed decision can be made regarding its suitability for a given application. The provided tables and diagrams serve as a foundational guide for this evaluation process.

References

In-Vitro Comparison of the Biological Effects of 2,4-Diaminophenoxyethanol and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the in-vitro biological effects of 2,4-Diaminophenoxyethanol and its structurally related analogs commonly used in oxidative hair dye formulations. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these compounds' performance based on available experimental data.

Comparative Analysis of In-Vitro Biological Effects

The following tables summarize quantitative data from various in-vitro assays to compare the genotoxicity, cytotoxicity, and skin sensitization potential of this compound and its common analogs, including p-phenylenediamine (PPD), toluene-2,5-diamine (PTD), and other aminophenols.

Disclaimer: The data presented is compiled from various sources. Direct comparison should be made with caution due to potential variations in experimental protocols, cell lines, and conditions across different studies.

Genotoxicity Data

Table 1: Comparative Genotoxicity in the Ames Test (Bacterial Reverse Mutation Assay)

CompoundTester Strain(s)Metabolic Activation (S9)ResultReference
This compound HCl S. typhimurium (strains not specified)With & WithoutMostly Negative. Some studies report weak mutagenicity in TA98 with S9.[1]
p-Phenylenediamine (PPD) TA98, TA100WithWeakly mutagenic in TA98.[2][3]
Toluene-2,5-diamine (PTD) Not SpecifiedNot SpecifiedPositive[4]
p-Aminophenol TA100WithPositive[5]
m-Aminophenol TA98, TA100, TA1535, TA1537With & WithoutNegative[6]
o-Aminophenol TA100Not SpecifiedPositive[6]

Table 2: Comparative Genotoxicity in the In-Vitro Micronucleus Assay

CompoundCell LineMetabolic Activation (S9)ResultReference
This compound HCl Human LymphocytesWith & WithoutNegative in most assays. One study showed an increase in micronucleated cells with 48h mitogen stimulation.[7]
p-Phenylenediamine (PPD) Human LymphocytesWithPositive[3]
p-Aminophenol Mouse Splenocytes & Bone MarrowNot Applicable (in vivo)Positive[5]
Cytotoxicity Data

Table 3: Comparative In-Vitro Cytotoxicity

CompoundAssayCell LineEndpointResultReference
This compound HCl Not SpecifiedNot SpecifiedLD50 (oral, in vivo)~1000-1191 mg/kg (rats)[8]
p-Phenylenediamine (PPD) Not SpecifiedNot SpecifiedNot SpecifiedInduces apoptosis via ROS increase.[4]
p-Aminophenol Nucleoid SedimentationCultured CellsDNA structural changesCytotoxic, enhanced by autoxidation.[5]
4-Amino-2-chlorophenol LDH ReleaseIsolated Rat Renal Cortical CellsCytotoxicityMore toxic than 4-aminophenol.[6]
Skin Sensitization Data

Table 4: Comparative In-Vitro Skin Sensitization Potential

CompoundAssayResultReference
This compound Dihydrochloride Local Lymph Node Assay (LLNA) - in vivoModerate sensitizer (EC3 = 3.2%)[7]
p-Phenylenediamine (PPD) KeratinoSens™, DPRASensitizer[9][10]
Toluene-2,5-diamine (PTD) Not SpecifiedExtreme sensitizer[4]
2-Methyl-5-hydroxyethylaminophenol Not SpecifiedCan cause skin irritation and allergic contact dermatitis.[4]

Experimental Protocols

Detailed methodologies for the key in-vitro experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenicity of a chemical substance.[11]

  • Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The test chemical is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation (reversion) that allows the bacteria to regain the ability to synthesize histidine and thus grow on the minimal medium.

  • Procedure Outline:

    • Preparation of Bacterial Cultures: Grow overnight cultures of the selected S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).[12]

    • Metabolic Activation: For indirect-acting mutagens, a rat liver homogenate fraction (S9 mix) is included to mimic mammalian metabolism.[13]

    • Exposure: The test compound, bacterial culture, and S9 mix (if required) are combined in molten top agar.

    • Plating: The mixture is poured onto minimal glucose agar plates.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.[12]

    • Scoring: The number of revertant colonies on the test plates is counted and compared to the number on the negative (solvent) control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.

In-Vitro Micronucleus Assay

The in-vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.[14]

  • Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their presence indicates that the test substance may have clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.

  • Procedure Outline:

    • Cell Culture: Human lymphocytes or other suitable mammalian cell lines are cultured.[14][15]

    • Exposure: Cells are treated with various concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period.[14]

    • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one nuclear division. This allows for the specific analysis of micronuclei in cells that have divided during the exposure period.[16]

    • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[14][15]

    • Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration.[14][16]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.[17][18]

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan produced is proportional to the amount of LDH released and, therefore, to the number of lysed cells.

  • Procedure Outline:

    • Cell Seeding: Plate cells in a 96-well plate and incubate to allow for attachment.[17]

    • Treatment: Expose the cells to various concentrations of the test compound for a specified duration.

    • Sample Collection: Collect the cell culture supernatant.

    • Enzymatic Reaction: Add the LDH assay reaction mixture to the supernatant.[18]

    • Incubation: Incubate at room temperature, protected from light.[18]

    • Measurement: Measure the absorbance of the formazan product using a microplate reader. The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that in the maximum LDH release (lysis) control wells.[17]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogs are primarily attributed to their metabolic activation into reactive intermediates, leading to oxidative stress and subsequent cellular damage.

Metabolic Activation and Oxidative Stress

Aromatic amines can be metabolically activated by enzymes such as cytochrome P450s and peroxidases to form reactive electrophilic intermediates. These intermediates can covalently bind to cellular macromolecules, including DNA and proteins, leading to mutations and cellular dysfunction. Furthermore, the metabolism of these compounds can generate reactive oxygen species (ROS), inducing a state of oxidative stress.

G cluster_extracellular Extracellular cluster_intracellular Intracellular AromaticAmine This compound & Analogs Metabolism Metabolic Activation (e.g., CYP450, Peroxidases) AromaticAmine->Metabolism ReactiveIntermediates Reactive Intermediates Metabolism->ReactiveIntermediates ROS Reactive Oxygen Species (ROS) Metabolism->ROS DNA_Damage DNA Damage (Adducts, Breaks) ReactiveIntermediates->DNA_Damage Protein_Damage Protein Damage ReactiveIntermediates->Protein_Damage OxidativeStress Oxidative Stress ROS->OxidativeStress Nrf2_Keap1 Nrf2-Keap1 Complex OxidativeStress->Nrf2_Keap1 dissociation CellularDamage Cellular Damage & Cytotoxicity OxidativeStress->CellularDamage Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation & binding AntioxidantEnzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes transcription AntioxidantEnzymes->OxidativeStress inhibition DNA_Damage->CellularDamage Protein_Damage->CellularDamage

Caption: Metabolic activation and oxidative stress pathway of aromatic amines.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a key cellular defense mechanism against oxidative stress.[19] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress induced by compounds like aromatic amines, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant and detoxification genes, leading to their transcription.[20] This includes enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which help to mitigate cellular damage.

G cluster_workflow Experimental Workflow for In-Vitro Toxicity Assessment start Test Compound (this compound or Analog) cytotoxicity Cytotoxicity Assays (e.g., LDH, Neutral Red) start->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) start->genotoxicity sensitization Skin Sensitization Assays (e.g., KeratinoSens™, DPRA) start->sensitization data_analysis Data Analysis & Comparison cytotoxicity->data_analysis genotoxicity->data_analysis sensitization->data_analysis conclusion Hazard Identification & Risk Assessment data_analysis->conclusion

Caption: General experimental workflow for in-vitro toxicity assessment.

References

Performance Showdown: The Impact of 2,4-Diaminophenoxyethanol in Oxidative Hair Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Product Development Professionals

In the intricate world of cosmetic science, the formulation of permanent hair color is a delicate balance of chemistry, performance, and safety. Among the key ingredients that define the final shade and its longevity is 2,4-Diaminophenoxyethanol, a widely used coupler in oxidative hair dye systems. This guide provides a comprehensive comparison of the performance of hair dye formulations containing this crucial coupler versus those without, supported by experimental data and detailed protocols for evaluation.

The Role of this compound: A Linchpin in Color Formation

In oxidative hair dyes, color is not pre-formed but is generated directly within the hair shaft through a chemical reaction. This process involves two key components: primary intermediates (or precursors) and couplers.[1] this compound, along with its hydrochloride (HCl) and sulfate salts, functions as a meta-diamine coupler.[1] When mixed with an oxidizing agent, typically hydrogen peroxide, the primary intermediates become activated. These activated precursors then react with couplers like this compound to form complex dye molecules.[1][2] These newly formed molecules are larger and become trapped within the hair's cortex, resulting in a permanent color change.[3] The final color outcome is highly dependent on the specific combination of primary intermediates and couplers used.[3]

Performance Metrics: A Head-to-Head Comparison

While direct, publicly available studies comparing identical hair dye formulations with and without this compound are scarce, we can infer the performance differences based on its established role as a coupler. The following table summarizes the expected performance characteristics.

Performance MetricHair Dye with this compoundHair Dye without this compound (Hypothetical)
Color Formation & Shade Contributes to the formation of specific color tones, often in the brown and red-brown range, by reacting with primary intermediates. The final shade is a result of the complex interaction of various dye precursors and couplers.[3]The final color would be entirely dependent on the remaining couplers in the formulation or would be absent if it were the sole coupler. This would lead to a significantly different and likely less complex color outcome.
Color Intensity & Vibrancy As a key reactant, its presence is crucial for achieving the target color intensity and vibrancy. The concentration of the coupler can be adjusted to fine-tune the depth of the color.A formulation lacking this coupler would not achieve the intended shade, resulting in a weaker or completely different color.
Color Fastness (to washing & light) The large, complex dye molecules formed with this compound are designed to be stable and resistant to fading from washing and UV exposure.The stability and fastness would depend on the alternative couplers used. If no effective coupler is present, the color would likely be non-existent or have very poor fastness.
Hair Damage The overall damage is more related to the alkaline agent (e.g., ammonia or monoethanolamine) and the oxidizing agent (hydrogen peroxide) used in the formulation, which are necessary to swell the hair cuticle and initiate the dyeing process.[4]The absence of this specific coupler would not inherently reduce hair damage from the oxidative dyeing process itself, as the damaging agents would still be present.
Safety Profile The Cosmetic Ingredient Review (CIR) Expert Panel and the Scientific Committee on Consumer Safety (SCCS) have concluded that this compound and its salts are safe for use in hair dyes at specified concentrations.[3] However, like many hair dye ingredients, it has some sensitizing potential.[5]The safety profile would depend on the substitute ingredient. Some alternatives may have a lower or higher sensitization potential.

Experimental Protocols for Performance Evaluation

To quantitatively assess the performance of hair dye formulations, a range of standardized experimental protocols can be employed.

Color Fastness Evaluation

Objective: To determine the resistance of the hair color to fading caused by washing and exposure to UV light.[6]

Methodology:

  • Hair Swatch Preparation: Use standardized bleached human hair swatches.

  • Dye Application: Treat the hair swatches with the hair dye formulations (with and without the coupler) according to the manufacturer's instructions, typically involving mixing the dye with a developer (hydrogen peroxide) in a 1:1 ratio.[5]

  • Baseline Color Measurement: After dyeing, rinsing, and drying, measure the initial color of the swatches using a spectrophotometer or colorimeter to obtain CIELAB (Lab*) values.[7]

  • Wash Cycles: Subject the dyed swatches to a series of standardized washing cycles. This can be done using a launder-o-meter or by manual washing with a specified shampoo and water temperature.[8][9]

  • Light Exposure: For light fastness, expose the dyed swatches to a controlled source of UV radiation, such as a xenon arc lamp, for a specified duration.[8]

  • Final Color Measurement: After the washing cycles or light exposure, measure the Lab* values again.

  • Data Analysis: Calculate the total color change (ΔE*) to quantify the degree of fading.[6]

Dyeing Intensity Measurement

Objective: To quantify the amount of color deposited onto the hair.

Methodology:

  • Hair Swatch Preparation and Dyeing: As described in the color fastness protocol.

  • Color Measurement: Use a spectrophotometer to measure the reflectance of the dyed hair swatches. The intensity of the color can be correlated with the depth of the reflectance curve at specific wavelengths.

  • Image Analysis: Alternatively, digital image analysis of high-resolution photographs of the dyed swatches can be used to quantify color intensity.

Hair Damage Assessment

Objective: To evaluate the extent of damage to the hair fiber after the dyeing process.

Methodology:

  • Protein Loss Measurement: The amount of protein leached from the hair during and after dyeing can be quantified using methods like the Lowry assay.[10]

  • Mechanical Strength Testing: Use a tensile tester to measure the force required to break single hair fibers. A reduction in tensile strength indicates damage.

  • Surface Morphology Analysis: Employ Scanning Electron Microscopy (SEM) to visually inspect the hair cuticle for signs of damage, such as lifting or cracking of the cuticle scales.[10] Atomic Force Microscopy (AFM) can also be used for higher resolution imaging of the hair surface.[11]

Safety Evaluation: Assessing Skin Sensitization Potential

A critical aspect of hair dye performance is its safety profile, particularly its potential to cause allergic contact dermatitis.

In Vitro Skin Sensitization Testing

Objective: To predict the skin sensitization potential of a hair dye formulation without using animal testing.

Methodology: Several in vitro methods targeting key events in the adverse outcome pathway for skin sensitization are available:

  • Direct Peptide Reactivity Assay (DPRA): Measures the reactivity of the chemical with synthetic peptides containing cysteine and lysine, mimicking the reaction with skin proteins.[12]

  • KeratinoSens™ Assay: Uses a human keratinocyte cell line to measure the activation of a signaling pathway (Keap1-Nrf2) that is indicative of a sensitization response.[13]

  • Human Cell Line Activation Test (h-CLAT): Measures the expression of cell surface markers (CD86 and CD54) on a human monocytic cell line (THP-1) following exposure to the test substance.[14]

These in vitro tests can be used in combination to provide a robust assessment of the sensitization potential of a hair dye formulation.[12]

Visualizing the Process: Workflows and Pathways

To better understand the experimental and biological processes involved, the following diagrams illustrate the key workflows and pathways.

HairDyePerformanceWorkflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_eval Performance Evaluation Hair Swatches Hair Swatches Application Application Hair Swatches->Application Dye Formulation A (with 2,4-DAPE) Dye Formulation A (with 2,4-DAPE) Mixing Mixing Dye Formulation A (with 2,4-DAPE)->Mixing Dye Formulation B (without 2,4-DAPE) Dye Formulation B (without 2,4-DAPE) Dye Formulation B (without 2,4-DAPE)->Mixing Developer (H2O2) Developer (H2O2) Developer (H2O2)->Mixing Mixing->Application Incubation & Rinsing Incubation & Rinsing Application->Incubation & Rinsing Color Measurement (Lab*) Color Measurement (Lab*) Incubation & Rinsing->Color Measurement (Lab*) Wash/Light Fastness Wash/Light Fastness Color Measurement (Lab*)->Wash/Light Fastness Hair Damage Assessment Hair Damage Assessment Wash/Light Fastness->Hair Damage Assessment

Caption: Experimental workflow for comparative performance evaluation of hair dyes.

OxidativeHairDyeingProcess cluster_hair Inside Hair Shaft Primary Intermediate Primary Intermediate Activated Intermediate Activated Intermediate Primary Intermediate->Activated Intermediate This compound (Coupler) This compound (Coupler) Large Color Molecule Large Color Molecule This compound (Coupler)->Large Color Molecule reacts with Oxidizing Agent (H2O2) Oxidizing Agent (H2O2) Oxidizing Agent (H2O2)->Activated Intermediate activates Activated Intermediate->Large Color Molecule Permanent Color Permanent Color Large Color Molecule->Permanent Color results in

Caption: Simplified signaling pathway of oxidative hair color formation.

SkinSensitizationPathway Hapten (e.g., Hair Dye Component) Hapten (e.g., Hair Dye Component) Hapten-Protein Complex Hapten-Protein Complex Hapten (e.g., Hair Dye Component)->Hapten-Protein Complex Skin Proteins Skin Proteins Skin Proteins->Hapten-Protein Complex binds to Langerhans Cells (Antigen Presenting Cells) Langerhans Cells (Antigen Presenting Cells) Hapten-Protein Complex->Langerhans Cells (Antigen Presenting Cells) uptake by T-Cell Activation & Proliferation T-Cell Activation & Proliferation Langerhans Cells (Antigen Presenting Cells)->T-Cell Activation & Proliferation presents antigen to Allergic Contact Dermatitis Allergic Contact Dermatitis T-Cell Activation & Proliferation->Allergic Contact Dermatitis leads to

Caption: Key events in the adverse outcome pathway for skin sensitization.

Conclusion

This compound plays a pivotal role as a coupler in oxidative hair dye formulations, directly influencing the final color shade, intensity, and longevity. While a formulation without this ingredient would necessitate a significant redesign to achieve a desirable and stable color, its inclusion has been deemed safe by regulatory bodies. The performance of any hair dye is a multifaceted interplay of its constituent ingredients. A comprehensive evaluation using standardized protocols for color fastness, dyeing intensity, hair damage, and safety is paramount for the development of effective and consumer-friendly products. Future research focusing on direct comparative studies of formulations with and without specific couplers would provide more granular insights into their precise contribution to overall hair dye performance.

References

A Comparative Analysis of the Stability of 2,4-Diaminophenoxyethanol Hydrochloride and Sulfate Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 2,4-Diaminophenoxyethanol hydrochloride (HCl) and sulfate salts. The selection of an appropriate salt form is a critical decision in the development of chemical entities, influencing key parameters such as stability, solubility, and bioavailability. While specific comparative experimental data for the sulfate salt of this compound is limited in publicly available literature, this guide synthesizes the known data for the HCl salt and draws upon general principles of salt chemistry to provide a framework for comparison. The content herein is intended to guide researchers in designing stability studies and making informed decisions on salt form selection.

Data Presentation: Physicochemical Properties

The following table summarizes the available quantitative data for this compound HCl and offers a qualitative comparison for the sulfate salt based on typical salt characteristics. It is important to note that the properties of the sulfate salt are inferred and require experimental verification.

PropertyThis compound HClThis compound Sulfate (Inferred)
Molecular Formula C₈H₁₂N₂O₂·2HClC₈H₁₄N₂O₆S
Molecular Weight 241.11 g/mol [1]266.27 g/mol [2]
Appearance Light gray to light pink powder[3]White powder[3]
Melting Point 242.5 °C[4]Likely to have a different, potentially higher, decomposition temperature.
Water Solubility 425 g/L (at 20 °C)[5]Expected to be aqueous soluble, though potentially to a different extent than the HCl salt.
Solution Stability In aqueous solution (0.1 and 200 mg/ml), stable for up to 6 hours at room temperature and 9 days at +4°C, when protected from light and under an inert gas atmosphere.[4][6] In DMSO solution (5, 50, and 100 mg/ml), stable for up to 4 hours at room temperature under the same protective conditions.[4][6]Data not available. Stability would need to be determined experimentally.
Hygroscopicity Data not available. As a salt, it may exhibit some hygroscopicity.Data not available. Sulfate salts can sometimes be less hygroscopic than their hydrochloride counterparts, but this is highly dependent on the specific compound and its crystalline form.
Thermal Stability Data beyond melting point not available.Data not available. Sulfate salts are sometimes more thermally stable than hydrochloride salts due to the lower volatility of sulfuric acid compared to hydrochloric acid.
Photostability Data not available.Data not available.

Experimental Protocols

To conduct a comprehensive comparative stability analysis of the two salt forms, the following standard experimental protocols are recommended.

Thermal Stability Analysis

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of the salts by measuring mass loss as a function of temperature.

  • Protocol:

    • Calibrate the TGA instrument using standard reference materials.

    • Place 5-10 mg of the sample in an appropriate pan (e.g., alumina).

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).[7]

    • Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample to prevent oxidative degradation.[8]

    • Record the mass of the sample as a function of temperature. The resulting thermogram will show the temperatures at which mass loss occurs, indicating decomposition or desolvation.[7][9]

2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point, enthalpy of fusion, and other thermal transitions (e.g., glass transitions, polymorphic transformations) of the salts.[5][10]

  • Protocol:

    • Calibrate the DSC instrument with a standard reference material (e.g., indium).

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

    • Heat the sample and reference pans at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 300 °C).

    • Measure the difference in heat flow required to maintain the sample and reference at the same temperature.

    • The resulting thermogram will show endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) events.[11]

Hygroscopicity Assessment
  • Objective: To evaluate the tendency of the salt forms to absorb moisture from the atmosphere.

  • Protocol (based on European Pharmacopoeia guidelines): [12]

    • Accurately weigh a sample of the salt into a tared container.

    • Place the sample in a controlled environment at a specific temperature and relative humidity (e.g., 25 °C and 80% RH) for a defined period (e.g., 24 hours).[12][13]

    • After the specified time, reweigh the sample and calculate the percentage increase in mass.

    • Classify the hygroscopicity based on the percentage of moisture absorbed (e.g., non-hygroscopic, slightly hygroscopic, hygroscopic, very hygroscopic).[12]

    • For a more detailed analysis, a dynamic vapor sorption (DVS) instrument can be used to measure moisture uptake and loss over a range of relative humidities at a constant temperature.[14]

Photostability Testing
  • Objective: To assess the stability of the salts upon exposure to light, as per ICH Q1B guidelines.[4][15]

  • Protocol:

    • Expose the solid salt samples to a light source that provides a specified overall illumination (not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (not less than 200 watt-hours/square meter).[16]

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions to differentiate between thermal and light-induced degradation.[16]

    • After exposure, analyze the samples for any changes in physical appearance (e.g., color change) and chemical purity (e.g., using HPLC to quantify the parent compound and any degradation products).

    • The extent of degradation will determine the intrinsic photostability of the salt.

Mandatory Visualizations

G cluster_0 Sample Preparation cluster_1 Stability Testing Protocols cluster_2 Data Analysis & Comparison HCl_Salt This compound HCl Thermal Thermal Stability (TGA, DSC) HCl_Salt->Thermal Hygro Hygroscopicity (DVS / %RH Chamber) HCl_Salt->Hygro Photo Photostability (ICH Q1B) HCl_Salt->Photo Sulfate_Salt This compound Sulfate Sulfate_Salt->Thermal Sulfate_Salt->Hygro Sulfate_Salt->Photo Decomposition_Profile Decomposition Profile Thermal->Decomposition_Profile Moisture_Uptake Moisture Uptake Hygro->Moisture_Uptake Degradation_Products Degradation Products Photo->Degradation_Products Comparative_Report Comparative Stability Report Decomposition_Profile->Comparative_Report Moisture_Uptake->Comparative_Report Degradation_Products->Comparative_Report

Caption: Experimental workflow for comparative stability analysis.

G Start Start: Salt Form Selection Stability_Screen Perform Stability Screen (Thermal, Hygro, Photo) Start->Stability_Screen HCl_Stable HCl Salt is More Stable? Stability_Screen->HCl_Stable Sulfate_Stable Sulfate Salt is More Stable? HCl_Stable->Sulfate_Stable No Select_HCl Select HCl Salt HCl_Stable->Select_HCl Yes Select_Sulfate Select Sulfate Salt Sulfate_Stable->Select_Sulfate Yes Further_Eval Further Evaluation Needed (e.g., solubility, toxicity) Sulfate_Stable->Further_Eval No / Equivalent

References

Lack of Specific Cross-Reactivity Data for 2,4-Diaminophenoxyethanol Necessitates Further Research

Author: BenchChem Technical Support Team. Date: December 2025

Currently, no publicly available studies provide quantitative data on the cross-reactivity of 2,4-Diaminophenoxyethanol with other aromatic amines using analytical methods such as immunoassays. While the sensitization potential of this compound has been assessed, these studies do not offer a comparative analysis of its binding affinity with a panel of structurally related aromatic amines. This guide outlines the existing knowledge on the sensitization and potential for cross-reactivity of this compound and provides a detailed experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA) to quantitatively determine such cross-reactivity, addressing a critical knowledge gap for researchers and professionals in drug development and safety assessment.

Sensitization Potential and Inferred Cross-Reactivity

This compound HCl is recognized as a moderate skin sensitizer.[1][2] Studies such as the Local Lymph Node Assay (LLNA) have shown dose-related lymphoproliferative responses, indicating its potential to cause delayed contact hypersensitivity.[3] In clinical and toxicological contexts, cross-reactivity among aromatic amines is a known phenomenon, particularly with p-phenylenediamine (PPD), a common component in hair dyes.[4][5][6][7] Individuals sensitized to one aromatic amine may exhibit allergic reactions to others due to structural similarities.[8][9][10] However, specific quantitative data from analytical binding assays that would allow for a precise comparison of this compound's cross-reactivity with other aromatic amines is not available in the reviewed literature.

To address this, a robust analytical method is required to generate comparative data. A competitive ELISA is the gold standard for determining the cross-reactivity of an antibody with various analytes. Below is a detailed protocol for developing and performing such an assay.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol describes the steps to quantitatively assess the cross-reactivity of an antibody developed against this compound with other aromatic amines.

Objective: To determine the percentage cross-reactivity of an anti-2,4-Diaminophenoxyethanol antibody with a panel of selected aromatic amines.

Materials:

  • Anti-2,4-Diaminophenoxyethanol antibody (to be developed)

  • This compound standard

  • Aromatic amine panel for testing (e.g., p-phenylenediamine, m-phenylenediamine, o-phenylenediamine, toluene-2,5-diamine, p-aminophenol, m-aminophenol)

  • Coating antigen (this compound conjugated to a carrier protein like BSA)

  • ELISA plates (96-well, high-binding)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Antibody Development: Develop a polyclonal or monoclonal antibody against this compound. This typically involves immunizing an animal with a this compound-protein conjugate.

  • Plate Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare a standard curve of this compound.

    • Prepare serial dilutions of the other aromatic amines to be tested.

    • In a separate plate or tubes, pre-incubate 50 µL of the diluted anti-2,4-Diaminophenoxyethanol antibody with 50 µL of either the standard or the test aromatic amine dilutions for 1 hour at room temperature.

    • Wash the coated and blocked ELISA plate three times with wash buffer.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the ELISA plate.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Substrate Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes.

    • Add 100 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a plate reader.

Data Analysis:

  • Plot a standard curve of absorbance versus the concentration of this compound.

  • Determine the IC50 value (the concentration that causes 50% inhibition) for this compound and for each of the tested aromatic amines.

  • Calculate the percentage cross-reactivity for each aromatic amine using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of test aromatic amine) x 100

Hypothetical Data Presentation

The results of such a study would be presented in a table similar to the one below, allowing for a clear and quantitative comparison of the cross-reactivity of different aromatic amines with the anti-2,4-Diaminophenoxyethanol antibody.

Aromatic Amine TestedIC50 (ng/mL)% Cross-Reactivity
This compound 50 100
p-Phenylenediamine25020
m-Phenylenediamine10005
o-Phenylenediamine50001
Toluene-2,5-diamine8006.25
p-Aminophenol15003.33
m-Aminophenol>10000<0.5

This table contains hypothetical data for illustrative purposes only.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA protocol for determining cross-reactivity.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis coat Coat Plate with Coating Antigen wash1 Wash coat->wash1 block Block Plate wash1->block pre_incubate Pre-incubate Antibody with Standard or Test Amine add_to_plate Add Mixture to Coated Plate pre_incubate->add_to_plate incubate1 Incubate add_to_plate->incubate1 wash2 Wash incubate1->wash2 add_secondary Add Secondary Antibody wash2->add_secondary incubate2 Incubate add_secondary->incubate2 wash3 Wash incubate2->wash3 add_substrate Add Substrate wash3->add_substrate incubate3 Incubate add_substrate->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate plot_curve Plot Standard Curve read_plate->plot_curve calc_ic50 Calculate IC50 Values plot_curve->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Workflow for Competitive ELISA Cross-Reactivity Study.

References

A Comparative Guide to the Synthesis of 2,4-Diaminophenoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthesis routes for 2,4-Diaminophenoxyethanol, a key intermediate in the pharmaceutical and cosmetic industries, particularly in the formulation of hair dyes. The information presented herein is intended to assist researchers in selecting the most suitable synthesis strategy based on factors such as yield, purity, reaction conditions, and safety.

Introduction

This compound, and its more commonly used dihydrochloride and sulfate salts, are important aromatic amines. The dihydrochloride salt, in particular, demonstrates high water solubility[1]. The primary application of these compounds is as a coupler in oxidative hair dye formulations[1]. This guide focuses on the most prevalent and well-documented synthesis pathway, providing experimental data and protocols to support informed decision-making in a research and development setting. Purity of the final product has been reported to be in the range of 98.7% to 99.4%[1].

Synthesis Route Overview

The most widely employed and documented synthesis of this compound proceeds via a two-step process, typically starting from 2,4-dinitrochlorobenzene (DNCB). This route involves an initial etherification reaction to form an intermediate, followed by a reduction of the nitro groups. An alternative starting material, 1,5-dichloro-2,4-dinitrobenzene, has been mentioned in the literature; however, a complete and direct synthesis route to this compound from this precursor is not as clearly detailed.

Route 1: From 2,4-Dinitrochlorobenzene (DNCB)

This synthesis is a two-stage process:

  • Williamson Ether Synthesis: 2,4-Dinitrochlorobenzene is reacted with ethylene glycol in the presence of a base to form the intermediate, β-2,4-Dinitrophenoxyethanol (2,4-DNPE)[2][3].

  • Catalytic Hydrogenation: The dinitro intermediate is then reduced, typically through catalytic hydrogenation, to yield this compound. This is often followed by salt formation with an acid, such as hydrochloric acid, to produce the more stable dihydrochloride salt[2][3].

Data Presentation

The following tables summarize the quantitative data associated with the synthesis route starting from 2,4-Dinitrochlorobenzene.

Table 1: Williamson Ether Synthesis of β-2,4-Dinitrophenoxyethanol

ParameterValueReference
Starting Material 2,4-Dinitrochlorobenzene (DNCB)[2][3][4]
Reagent Ethylene Glycol (EG)[2][3][4]
Base Sodium Hydroxide (NaOH) or Sodium Carbonate (Na2CO3)[2][3][5]
Solvent Ethylene Glycol (in excess)[5]
Reaction Temperature 65 - 140 °C[4][5][6]
Reaction Time 4 - 6 hours[4][6]
Yield ~95%[4]
Purity of Intermediate >99% (by HPLC)[4]

Table 2: Catalytic Hydrogenation of β-2,4-Dinitrophenoxyethanol

ParameterValueReference
Starting Material β-2,4-Dinitrophenoxyethanol (2,4-DNPE)[2][3]
Catalyst Palladium-Iron (Pd-Fe) adsorptive resin or other Palladium-based catalysts[2]
Solvent Not explicitly stated, likely an alcohol or water
Hydrogen Pressure Low pressure[2][3]
Reaction Temperature Not explicitly stated
Reaction Time Not explicitly stated
Final Product This compound or its dihydrochloride salt[2][3]
Overall Purity 98.7 - 99.4%[1]

Experimental Protocols

Route 1: Synthesis from 2,4-Dinitrochlorobenzene

Step 1: Synthesis of β-2,4-Dinitrophenoxyethanol (2,4-DNPE) [4]

This procedure is based on the Williamson ether synthesis.

  • Materials:

    • 2,4-Dinitrochlorobenzene (DNCB)

    • Ethylene Glycol (EG)

    • Sodium Hydroxide (NaOH)

  • Procedure:

    • A reaction vessel is charged with ethylene glycol and 2,4-dinitrochlorobenzene.

    • Sodium hydroxide is added as the acid-binding agent. The molar ratio of NaOH to DNCB is typically around 1.25:1, and the molar ratio of EG to DNCB is approximately 6:1.

    • The reaction mixture is heated to 65°C and stirred for 6 hours.

    • Upon completion, the reaction mixture is worked up to isolate the β-2,4-dinitrophenoxyethanol. This may involve cooling, precipitation, and filtration.

    • The resulting product can be purified by recrystallization.

Step 2: Catalytic Hydrogenation to this compound Dihydrochloride [2][3]

This is a general procedure for the reduction of the dinitro intermediate.

  • Materials:

    • β-2,4-Dinitrophenoxyethanol (2,4-DNPE)

    • Palladium-Iron (Pd-Fe) adsorptive resin catalyst

    • Hydrogen gas

    • Hydrochloric acid

    • Suitable solvent (e.g., ethanol)

  • Procedure:

    • The β-2,4-dinitrophenoxyethanol is dissolved in a suitable solvent in a hydrogenation reactor.

    • The Pd-Fe adsorptive resin catalyst is added to the mixture.

    • The reactor is purged with hydrogen gas, and the reaction is carried out under low hydrogen pressure with stirring.

    • The reaction progress is monitored until the uptake of hydrogen ceases.

    • Upon completion, the catalyst is filtered off.

    • Hydrochloric acid is added to the filtrate to precipitate the this compound dihydrochloride salt.

    • The product is collected by filtration, washed, and dried.

Visualization of Synthesis Pathway

Synthesis_of_2_4_Diaminophenoxyethanol DNCB 2,4-Dinitrochlorobenzene DNPE β-2,4-Dinitrophenoxyethanol DNCB->DNPE Williamson Ether Synthesis EG Ethylene Glycol EG->DNPE Base Base (NaOH or Na2CO3) Base->DNPE DAPE This compound DNPE->DAPE Catalytic Hydrogenation H2_Catalyst H2 / Pd-Fe Catalyst H2_Catalyst->DAPE DAPE_HCl This compound Dihydrochloride DAPE->DAPE_HCl Salt Formation HCl HCl HCl->DAPE_HCl

Caption: Synthesis pathway of this compound Dihydrochloride from 2,4-Dinitrochlorobenzene.

Experimental Workflow Comparison

Workflow_Comparison cluster_route1 Route 1: From 2,4-Dinitrochlorobenzene cluster_route2 Alternative Route (Incomplete Data) R1_Start Start with 2,4-Dinitrochlorobenzene R1_Step1 Williamson Ether Synthesis with Ethylene Glycol R1_Start->R1_Step1 R1_Intermediate Isolate β-2,4-Dinitrophenoxyethanol R1_Step1->R1_Intermediate R1_Step2 Catalytic Hydrogenation R1_Intermediate->R1_Step2 R1_Salt Salt Formation (HCl) R1_Step2->R1_Salt R1_End Final Product: This compound Dihydrochloride R1_Salt->R1_End R2_Start Start with 1,5-Dichloro-2,4-dinitrobenzene R2_Step1 Reaction with Diol R2_Start->R2_Step1 R2_Intermediate Isolate Intermediate R2_Step1->R2_Intermediate R2_Step2 Reduction R2_Intermediate->R2_Step2 R2_End Final Product R2_Step2->R2_End

Caption: Comparison of the experimental workflows for the synthesis of this compound.

Safety and Environmental Considerations

The starting materials for the primary synthesis route, particularly 2,4-dinitrochlorobenzene, are hazardous. It is classified as toxic and an irritant. Appropriate personal protective equipment and handling procedures are essential when working with these chemicals. The environmental impact should also be considered, and waste should be managed according to regulations. The alternative starting material, 1,5-dichloro-2,4-dinitrobenzene, is also a hazardous compound.

Conclusion

The synthesis of this compound via the Williamson ether synthesis of 2,4-dinitrochlorobenzene with ethylene glycol, followed by catalytic hydrogenation, is a well-established and high-yielding route. This pathway offers good control over the reaction conditions and results in a high-purity product. While alternative starting materials exist, the synthetic route from 2,4-dinitrochlorobenzene is the most comprehensively documented in the scientific literature, providing a reliable method for researchers and drug development professionals. Careful consideration of the safety and handling requirements for the hazardous starting materials is paramount.

References

Benchmarking 2,4-Diaminophenoxyethanol in Emulsion Stabilization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the performance of emulsion stabilizers, with a specific focus on understanding the role and potential of 2,4-Diaminophenoxyethanol. While primarily recognized for its application as an oxidative hair colorant, this document outlines the standardized methodologies and comparative benchmarks necessary to assess its efficacy as an emulsion stabilizer. The following sections detail experimental protocols, present data from common alternative stabilizers for comparative purposes, and visualize the necessary workflows for a robust analysis.

Introduction to this compound

This compound, and its salts such as the Dihydrochloride (HCl) and Sulfate, are well-documented for their function as hair dye ingredients in cosmetic formulations.[1][2][3][4][5][6][7] Extensive safety assessments by regulatory bodies like the Scientific Committee on Consumer Safety (SCCS) have established its safe use in hair coloring products at specified concentrations.[1][2][4][5][8] However, its performance characteristics as a primary or secondary emulsion stabilizer are not widely reported in publicly available scientific literature. To evaluate its potential in this application, a systematic approach using established emulsion stability testing protocols is required.

Experimental Protocols for Emulsion Stability Testing

A thorough assessment of an emulsion's stability involves a variety of analytical techniques to characterize its physical and chemical properties over time and under stress.[9][10][11][12][13]

Macroscopic Evaluation

Visual inspection is the most straightforward method to assess emulsion stability. This involves observing changes in the emulsion's appearance over time, such as creaming, sedimentation, flocculation, or coalescence.[10][13]

Protocol:

  • Prepare emulsion samples and store them in transparent glass containers.

  • Observe the samples at regular intervals (e.g., 24 hours, 7 days, 30 days) under different storage conditions (e.g., room temperature, elevated temperature, refrigeration).

  • Record any visible changes, such as the formation of a cream layer at the top, sediment at the bottom, or the separation of oil and water phases.

Microscopic Analysis

Microscopic examination provides insights into the droplet size and distribution within the emulsion, which are critical indicators of stability.[11]

Protocol:

  • Place a small drop of the emulsion on a microscope slide.

  • Observe the emulsion under an optical microscope.

  • Capture images to analyze the morphology and distribution of the dispersed phase droplets. Changes in droplet size or aggregation over time indicate instability.

Particle Size Analysis

Quantitative measurement of droplet size and distribution is a key parameter for evaluating emulsion stability. Techniques like Dynamic Light Scattering (DLS) and Laser Diffraction are commonly employed.[11][12]

Protocol (using Laser Diffraction):

  • Disperse a small amount of the emulsion in a suitable solvent (e.g., deionized water for O/W emulsions).

  • Analyze the sample using a laser diffraction particle size analyzer.

  • Measure the particle size distribution at different time points to monitor any increase in droplet size, which would signify coalescence.

Rheological Measurements

The rheological properties of an emulsion, such as viscosity and viscoelasticity, are closely linked to its stability.[10][11]

Protocol:

  • Use a rheometer with a suitable geometry (e.g., cone-plate or parallel-plate).

  • Measure the viscosity of the emulsion as a function of shear rate. A stable emulsion will typically maintain its viscosity over time.

  • Conduct oscillatory measurements to determine the storage modulus (G') and loss modulus (G''), which provide information about the emulsion's structure.

Accelerated Stability Testing

To predict the long-term stability of an emulsion in a shorter timeframe, accelerated testing methods are used. These include centrifugation and freeze-thaw cycles.[9][11][13]

Protocol (Centrifugation):

  • Place the emulsion in a centrifuge tube.

  • Centrifuge the sample at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).

  • Measure the volume of any separated phases (oil or water). A lower volume of separation indicates higher stability.

Comparative Performance of Alternative Emulsion Stabilizers

To benchmark the potential performance of this compound, it is essential to compare it against established emulsion stabilizers. The following table summarizes typical performance data for common natural and synthetic emulsifiers. Note: The data for this compound is hypothetical and would need to be determined experimentally.

Emulsifier/StabilizerTypeTypical Use Concentration (%)Droplet Size (μm)Zeta Potential (mV)Stability under Centrifugation (3000 rpm, 30 min)
This compound (Hypothetical) To be determined To be determined To be determined To be determined
Polysorbate 80Synthetic1 - 50.1 - 1.0-30 to -50No separation
LecithinNatural0.5 - 30.2 - 2.0-20 to -40Minimal creaming
Xanthan GumNatural Polymer0.1 - 1N/A (viscosity modifier)-10 to -30No separation
Cetearyl AlcoholFatty Alcohol1 - 5N/A (co-emulsifier)N/AVariable
Glyceryl StearateSynthetic/Natural1 - 41 - 10-5 to -15Some creaming

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

EmulsionStabilityWorkflow cluster_prep Emulsion Preparation cluster_testing Stability Assessment cluster_analysis Data Analysis & Comparison start Formulate Emulsion with This compound macro Macroscopic Evaluation start->macro micro Microscopic Analysis start->micro psa Particle Size Analysis start->psa rheo Rheological Measurements start->rheo accel Accelerated Testing start->accel data Collect & Tabulate Data macro->data micro->data psa->data rheo->data accel->data compare Compare with Alternative Stabilizers data->compare conclusion Draw Conclusions on Performance compare->conclusion AcceleratedStabilityTesting cluster_input Input cluster_methods Methods cluster_output Output emulsion Emulsion Sample centrifuge Centrifugation emulsion->centrifuge freeze_thaw Freeze-Thaw Cycles emulsion->freeze_thaw separation Phase Separation Data centrifuge->separation physical_changes Physical Property Changes freeze_thaw->physical_changes

References

validation of the anti-obesity potential of 2,4-Diaminophenoxyethanol in pre-clinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Direct Preclinical Evidence for Anti-Obesity Potential of 2,4-Diaminophenoxyethanol

Initial searches for preclinical studies directly investigating the anti-obesity potential of this compound have not yielded specific research in this area. The available information primarily pertains to its application as a hair dye ingredient and associated safety assessments. Within these toxicological studies, observations of weight loss or a reduction in weight gain have been noted in animal models at higher doses. However, these findings are incidental and do not stem from dedicated research into its efficacy or mechanism of action as an anti-obesity agent.

Given the absence of direct comparative preclinical data for this compound in the context of obesity, this guide will present a hypothetical framework for its preclinical validation. This framework will outline a series of proposed experiments to investigate its potential anti-obesity effects, using established anti-obesity compounds as comparators. This approach will provide researchers, scientists, and drug development professionals with a structured methodology for evaluating novel compounds with incidental weight-loss observations.

Hypothetical Preclinical Validation of this compound for Anti-Obesity Potential: A Comparative Guide

This guide outlines a proposed series of preclinical studies to validate the potential anti-obesity effects of this compound, comparing its hypothetical performance against well-established anti-obesity agents, Liraglutide and Orlistat.

Comparative Efficacy in a Diet-Induced Obesity Mouse Model

This section details a hypothetical study to assess the in vivo efficacy of this compound in a diet-induced obesity (DIO) mouse model.

Table 1: Hypothetical Comparative Efficacy Data in DIO Mice

ParameterVehicle ControlThis compound (High Dose)LiraglutideOrlistat
Body Weight Change (%) +15.2 ± 2.5-8.5 ± 1.8-12.1 ± 2.1-9.8 ± 1.9
Fat Mass Change (%) +25.8 ± 3.1-15.3 ± 2.7-20.5 ± 3.0-18.2 ± 2.8
Food Intake ( g/day ) 3.5 ± 0.42.8 ± 0.32.5 ± 0.23.4 ± 0.5
Fasting Blood Glucose (mg/dL) 145 ± 12110 ± 995 ± 8130 ± 11
Serum Leptin (ng/mL) 12.3 ± 1.57.8 ± 1.16.5 ± 0.99.1 ± 1.3
Adiponectin (µg/mL) 5.2 ± 0.78.1 ± 0.99.5 ± 1.2*6.8 ± 0.8

*Statistically significant difference compared to Vehicle Control (p < 0.05). Data are presented as mean ± standard deviation.

Experimental Protocols

1. Diet-Induced Obesity (DIO) Mouse Model and Treatment

  • Animals: Male C57BL/6J mice, 8 weeks old.

  • Induction of Obesity: Mice are fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity.

  • Grouping and Treatment: Mice are randomly assigned to one of four treatment groups (n=10 per group):

    • Vehicle Control (e.g., saline, administered subcutaneously daily)

    • This compound (hypothetical effective dose, administered orally daily)

    • Liraglutide (0.2 mg/kg, administered subcutaneously daily)

    • Orlistat (200 mg/kg, mixed with the high-fat diet)

  • Duration: The treatment period is 8 weeks.

  • Measurements: Body weight and food intake are recorded daily. Body composition (fat and lean mass) is measured by DEXA scan at the beginning and end of the treatment period. Fasting blood glucose, serum leptin, and adiponectin levels are measured at the end of the study.

2. In Vitro Adipogenesis Assay

  • Cell Line: 3T3-L1 preadipocytes.

  • Differentiation: Preadipocytes are cultured to confluence and then induced to differentiate into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).

  • Treatment: During differentiation, cells are treated with varying concentrations of this compound, Liraglutide (as a negative control for direct adipocyte effects), or Rosiglitazone (as a positive control for adipogenesis).

  • Analysis: After 8 days of differentiation, lipid accumulation is quantified by Oil Red O staining and subsequent spectrophotometric analysis. The expression of key adipogenic marker genes (e.g., PPARγ, C/EBPα) is measured by RT-qPCR.

Visualizations of Experimental Workflows and Signaling Pathways

G cluster_0 In Vivo Efficacy Study Workflow DIO Model Induction DIO Model Induction Randomization Randomization DIO Model Induction->Randomization Treatment Groups Vehicle 2,4-DPE Liraglutide Orlistat Randomization->Treatment Groups Daily Measurements Body Weight Food Intake Treatment Groups->Daily Measurements Final Analysis DEXA Blood Glucose Hormone Levels Daily Measurements->Final Analysis

Caption: Workflow for the in vivo evaluation of this compound.

G cluster_1 In Vitro Adipogenesis Assay Workflow Preadipocyte Culture Preadipocyte Culture Differentiation Induction Differentiation Induction Preadipocyte Culture->Differentiation Induction Compound Treatment Vehicle 2,4-DPE Rosiglitazone Differentiation Induction->Compound Treatment Lipid Staining Oil Red O Staining Compound Treatment->Lipid Staining Gene Expression Analysis RT-qPCR for PPARγ, C/EBPα Compound Treatment->Gene Expression Analysis

Caption: Workflow for the in vitro adipogenesis assay.

G cluster_2 Hypothesized Signaling Pathway for Anti-Adipogenic Effect 2,4-DPE 2,4-DPE Adipogenic Transcription Factors PPARγ C/EBPα 2,4-DPE->Adipogenic Transcription Factors Adipogenesis Adipogenesis Adipogenic Transcription Factors->Adipogenesis Lipid Accumulation Lipid Accumulation Adipogenesis->Lipid Accumulation

Caption: Hypothesized inhibition of adipogenesis by this compound.

Assessing the Environmental Impact of 2,4-Diaminophenoxyethanol in Comparison to Other Industrial Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the environmental impact of 2,4-Diaminophenoxyethanol compared to other widely used industrial diamines—p-phenylenediamine (PPD), m-phenylenediamine (MPD), and Toluene-2,5-diamine (2,5-TD)—reveals significant differences in their aquatic toxicity, biodegradability, and bioaccumulation potential. This guide provides an objective comparison to inform researchers, scientists, and drug development professionals on the environmental footprint of these key industrial chemicals.

The following data summarizes the known environmental impact parameters for each diamine. It is critical to note that while this compound demonstrates a low potential for bioaccumulation, its biodegradability remains uncharacterized, leading to a classification as chronically toxic to aquatic life. In contrast, p-phenylenediamine shows high aquatic toxicity at low concentrations.

Comparative Environmental Impact Data

ParameterThis compoundp-Phenylenediamine (PPD)m-Phenylenediamine (MPD)Toluene-2,5-diamine (2,5-TD)
Aquatic Toxicity
Fish (LC50)Data not available0.06 mg/L (96h, Fathead Minnow)[1]512 mg/L (96h, Rainbow Trout)[2]Data not available
Daphnia (EC50)Toxic to aquatic life[3]0.28 mg/L (48h)[1]4.6 mg/L (96h, Gammarus fasciatus)[2]Data not available
Algae (EC50/NOEC)6.40 mg/L (EC50)[3]0.28 mg/L (96h)[1]0.915 mg/L (96h, NOEC)[2]Data not available
GHS Classification Acute Category 2, Chronic Category 2: Toxic to aquatic life with long lasting effects.[3]Not explicitly found, but data indicates high toxicity.Acute Category 1, Chronic Category 1: Very toxic to aquatic life with long lasting effects.[2][4][5]Data not available
Biodegradability Unknown[3]Not readily biodegradable.[6]Not readily biodegradable (2% in 28d).[4]Data not available
Bioaccumulation
Log Pow0.612[3]-0.84[6]-0.33[6]Data not available
BCFlog BCF = 0.50 (low potential)[3]Data not availableData not availableEstimated BCF of 3 (low potential)

Experimental Protocols

The environmental impact data presented in this guide are typically generated using standardized testing protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data are reliable, reproducible, and comparable across different laboratories and jurisdictions.

Aquatic Toxicity:

  • Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[7]

  • Daphnia sp., Acute Immobilisation Test (OECD 202): This guideline is used to determine the concentration at which 50% of daphnids (a type of small crustacean) are immobilized (EC50) after 48 hours of exposure.[5][8]

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.

Biodegradability:

  • Ready Biodegradability (OECD 301): This series of tests (A-F) assesses the potential for a chemical to be rapidly and completely biodegraded by microorganisms in an aerobic aqueous medium. A substance is considered "readily biodegradable" if it meets stringent criteria, such as reaching >60% biodegradation within a 10-day window during the 28-day test period.[3][6][9]

Bioaccumulation Potential:

  • Partition Coefficient (n-octanol/water) (OECD 107/117): This test measures the octanol-water partition coefficient (Log Pow), which indicates a chemical's hydrophobicity and its potential to accumulate in the fatty tissues of organisms.

  • Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): This test directly measures the Bioconcentration Factor (BCF), which is the ratio of a chemical's concentration in fish tissue to its concentration in the surrounding water at steady state.[10][11][12][13] A low BCF value suggests a low potential for the substance to bioaccumulate.

Environmental Assessment Workflow

The following diagram illustrates a typical workflow for the comparative environmental impact assessment of industrial chemicals like diamines.

G cluster_0 Phase 1: Data Collection cluster_1 Phase 2: Experimental Testing (if data is lacking) cluster_2 Phase 3: Impact Assessment & Comparison A Identify Target Diamines (e.g., this compound, PPD, MPD, 2,5-TD) B Gather Physicochemical Properties A->B C Search for Existing Ecotox & Fate Data (Journals, Databases like ECHA) A->C D Aquatic Toxicity Testing (OECD 201, 202, 203) C->D Data Gap E Biodegradability Testing (OECD 301) C->E Data Gap F Bioaccumulation Testing (OECD 117, 305) C->F Data Gap G Analyze Aquatic Toxicity (LC50, EC50) D->G H Assess Persistence (Biodegradation %) E->H I Evaluate Bioaccumulation Potential (Log Pow, BCF) F->I J Comparative Risk Characterization G->J H->J I->J

Caption: Workflow for Comparative Environmental Impact Assessment of Diamines.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 2,4-Diaminophenoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides essential, step-by-step procedures for the proper disposal of 2,4-Diaminophenoxyethanol, a chemical classified as harmful if swallowed, a potential skin sensitizer, a cause of serious eye irritation, and toxic to aquatic life with long-lasting effects.[1] Adherence to these protocols is critical for maintaining a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, protective clothing, and eye/face protection.[1][2] All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4] It must not be disposed of down the drain or in regular trash.[2][5]

  • Waste Identification and Collection :

    • Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves, empty containers) in a designated, properly labeled hazardous waste container.[6]

    • The container must be made of a compatible material that will not react with the chemical and must have a tightly sealing lid.[7][8]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[9]

    • Include the approximate concentration and quantity of the waste.

    • Indicate the associated hazards (e.g., "Harmful," "Irritant," "Environmental Hazard").[9]

  • Storage :

    • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[7][9][10]

    • Ensure the storage area is secure, away from heat sources, and segregated from incompatible materials, particularly strong oxidizing agents.[4][7]

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through a licensed chemical destruction facility.[2]

    • Acceptable disposal methods include controlled incineration with flue gas scrubbing to neutralize harmful emissions.[2][11]

    • Do not attempt to treat or neutralize the chemical waste in the laboratory without expert guidance and established protocols.[4]

  • Empty Container Disposal :

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6]

    • The first rinseate must be collected and disposed of as hazardous waste.[6] For highly toxic chemicals, the first three rinses should be collected.[6]

    • After thorough rinsing, the container can be punctured to render it unusable for other purposes and disposed of in a sanitary landfill or recycled, depending on local regulations.[2]

Quantitative Hazard Data

The following table summarizes key quantitative data related to the hazards of this compound and its hydrochloride salt, which is a common form.

Hazard Classification & DataValue/ClassificationReference
GHS Classification Acute toxicity, Oral (Category 4), Skin sensitization (Sub-category 1B), Eye irritation (Category 2), Hazardous to the aquatic environment, long-term (Chronic - Category 2)[1]
LD50 (Oral, Mouse) 1160 mg/kg (for this compound HCl)[12][13]
LD50 (Oral, Rat) Approximately 1000 mg/kg (for this compound HCl)[12][13]
Experimental Protocols

The toxicity data presented above are derived from standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study (as per OECD TG 401, adapted):

  • Fasted Sprague-Dawley rats (5 male and 5 female) were used for the study.

  • A single dose of 1000 mg/kg of this compound HCl (99.6% pure) was administered by gavage.[12]

  • The test substance was dissolved in water at a volume of 10 ml/kg.[12]

  • Animals were observed for clinical signs of toxicity and mortality over a specified period.

  • The LD50 value was determined based on the observed mortality rates.[12][13]

Disposal Workflow for this compound

G A Step 1: Waste Collection - Collect solid & liquid waste - Use compatible, sealed container B Step 2: Labeling - 'Hazardous Waste' - Chemical Name & Concentration - Hazard Symbols A->B Properly Identify G Step 5: Empty Container Management - Triple-rinse container - Collect first rinse as hazardous waste A->G For Empties C Step 3: Segregation & Storage - Store in Satellite Accumulation Area - Separate from incompatibles B->C Store Safely D Step 4: Professional Disposal - Contact licensed waste vendor C->D Arrange Pickup E Option A: Incineration - Controlled burn with  flue gas scrubbing D->E Method 1 F Option B: Chemical Destruction Plant - Transport to licensed facility D->F Method 2 H Final Container Disposal - Puncture and landfill/recycle  per regulations G->H After Rinsing

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 2,4-Diaminophenoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for the handling of 2,4-Diaminophenoxyethanol. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute toxicity (Oral, Category 4)[1]

  • Skin sensitization (Sub-category 1B)[1]

  • Serious eye irritation (Category 2)[1]

  • Hazardous to the aquatic environment, long-term (Chronic, Category 2)[1]

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H317: May cause an allergic skin reaction[1]

  • H319: Causes serious eye irritation[1]

  • H411: Toxic to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound.

Body PartRequired PPESpecifications
Eyes/Face Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protective GlovesChemical-resistant, inspected prior to use. Must satisfy EU Directive 89/686/EEC and standard EN 374.[2]
Protective ClothingFire/flame resistant and impervious clothing.[1] A lab coat or coveralls should be worn.[3][4]
Respiratory RespiratorA full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1][2]

Safe Handling and Storage

Handling:

  • Handle in a well-ventilated place.[2][5]

  • Avoid contact with skin and eyes.[2][5][6]

  • Avoid the formation of dust and aerosols.[2][5]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1][6]

  • Contaminated work clothing should not be allowed out of the workplace.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

  • Keep away from incompatible materials and foodstuff containers.[2][5]

  • Recommended storage temperature is between 2°C and 8°C.[6]

First Aid Measures

Immediate medical attention is crucial in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1][2][5]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor if irritation or a rash occurs.[1][2][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and consult a doctor.[1][2][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to avoid environmental contamination.

Chemical Disposal:

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

  • The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[2]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[2]

Contaminated Packaging Disposal:

  • Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[2]

  • Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[2]

  • Combustible packaging materials may be disposed of by controlled incineration with flue gas scrubbing.[2]

Operational Workflow

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh/Measure in a Ventilated Area B->C Proceed to handling D Perform Experimental Procedure C->D E Decontaminate Work Area D->E Experiment complete F Dispose of Waste (Chemical & PPE) E->F G Remove and Clean PPE F->G H Wash Hands Thoroughly G->H

Caption: Standard operational workflow for handling this compound.

References

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Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.